molecular formula C6H15IS B159113 Triethylsulfonium iodide CAS No. 1829-92-1

Triethylsulfonium iodide

Cat. No.: B159113
CAS No.: 1829-92-1
M. Wt: 246.16 g/mol
InChI Key: LKDQWVKWYGOVJW-UHFFFAOYSA-M
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Description

Triethylsulfonium iodide is a useful research compound. Its molecular formula is C6H15IS and its molecular weight is 246.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36719. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

triethylsulfanium;iodide
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InChI

InChI=1S/C6H15S.HI/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LKDQWVKWYGOVJW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[S+](CC)CC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15IS
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Related CAS

3378-18-5 (Parent)
Record name Triethylsulphonium iodide
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DSSTOX Substance ID

DTXSID10939655
Record name Triethylsulfanium iodide
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Molecular Weight

246.16 g/mol
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CAS No.

1829-92-1
Record name Sulfonium, triethyl-, iodide (1:1)
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Record name Triethylsulfonium iodide
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Foundational & Exploratory

Synthesis of Triethylsulfonium iodide from diethyl sulfide and ethyl iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triethylsulfonium iodide from diethyl sulfide and ethyl iodide. This document outlines the reaction principles, a detailed experimental protocol, and the physicochemical and spectroscopic properties of the target compound, presented in a clear and structured format to support research and development activities in the chemical and pharmaceutical sciences.

Introduction

This compound is a quaternary sulfonium salt with applications in organic synthesis, particularly as a reagent and intermediate. The synthesis of sulfonium salts from dialkyl sulfides and alkyl halides is a well-established transformation that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the sulfur atom of the nucleophilic diethyl sulfide attacks the electrophilic carbon of ethyl iodide, leading to the formation of the triethylsulfonium cation and the displacement of the iodide anion.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is crucial for its identification and use in subsequent applications. The following tables summarize the key quantitative data for the compound.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₆H₁₅IS
Molecular Weight 246.15 g/mol
Appearance White to off-white crystalline solid
Melting Point Not readily available; decomposition may occur at elevated temperatures.
Solubility Soluble in polar solvents such as water, ethanol, and acetone. Insoluble in non-polar solvents like diethyl ether and hydrocarbons.
Table 2: Spectroscopic Data for this compound
Technique Data
¹H NMR Predicted chemical shifts (in δ ppm, referenced to TMS):- ~1.4 (t, 9H, -CH₃)- ~3.2 (q, 6H, -CH₂-)
¹³C NMR Predicted chemical shifts (in δ ppm):- ~8 (-CH₃)- ~35 (-CH₂-)
Infrared (IR) Characteristic peaks (in cm⁻¹):- ~2980-2850 (C-H stretching)- ~1460, 1380 (C-H bending)- ~780 (C-S stretching)
Mass Spectrometry (MS) Expected m/z for the cation [ (C₂H₅)₃S ]⁺:- 119.09

Note: The spectroscopic data presented are predicted based on the known spectra of analogous compounds, such as trimethylsulfonium iodide, and general principles of spectroscopy. Experimental determination is recommended for precise characterization.

Experimental Protocol: Synthesis of this compound

This section provides a detailed methodology for the laboratory-scale synthesis of this compound from diethyl sulfide and ethyl iodide.

3.1. Materials and Equipment

  • Diethyl sulfide ((C₂H₅)₂S)

  • Ethyl iodide (C₂H₅I)

  • Anhydrous acetone or acetonitrile

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

3.2. Reaction Workflow

Synthesis_Workflow Synthesis of this compound Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Charge round-bottom flask with diethyl sulfide and anhydrous solvent. B Add ethyl iodide to the stirred solution. A->B C Heat the reaction mixture under reflux. B->C D Cool the reaction mixture to room temperature. C->D Reaction Completion E Precipitate the product by adding anhydrous diethyl ether. D->E F Collect the solid by vacuum filtration. E->F G Wash the solid with cold anhydrous diethyl ether. F->G H Dry the product under vacuum. G->H

Caption: Workflow for the synthesis of this compound.

3.3. Step-by-Step Procedure

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve diethyl sulfide (1.0 equivalent) in a minimal amount of anhydrous acetone or acetonitrile.

  • Addition of Reagent: To the stirred solution, add ethyl iodide (1.0-1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (the boiling point of the solvent) using a heating mantle or oil bath. Maintain the reflux with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by the formation of a white precipitate.

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will precipitate out of the solution. To maximize precipitation, the flask can be cooled in an ice bath.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.

  • Drying: Dry the purified this compound under vacuum to remove any remaining solvent.

3.4. Expected Yield

The yield of this compound can vary depending on the reaction conditions and purity of the reagents. A typical yield for this type of reaction is in the range of 80-95%.

Reaction Pathway

The synthesis of this compound from diethyl sulfide and ethyl iodide is a classic example of an SN2 reaction.

Reaction_Pathway Reaction Pathway for this compound Synthesis Diethyl Sulfide (C₂H₅)₂S This compound [(C₂H₅)₃S]⁺I⁻ Diethyl Sulfide->this compound SN2 Attack Ethyl Iodide C₂H₅I Ethyl Iodide->this compound

Caption: SN2 reaction for this compound formation.

Safety and Handling

  • Diethyl sulfide is a flammable liquid with a strong, unpleasant odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl iodide is a toxic and light-sensitive liquid. It should be handled with care in a fume hood, and exposure to light should be minimized.

  • This compound should be handled with standard laboratory safety precautions. Avoid inhalation of dust and contact with skin and eyes.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and analytical capabilities.

An In-depth Technical Guide to the Spectroscopic Characterization of Triethylsulfonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic methods used to characterize triethylsulfonium iodide. Due to the limited availability of specific public data for this compound, this document leverages established principles of spectroscopic analysis for sulfonium salts and related ionic liquids, alongside data from analogous compounds such as trimethylsulfonium iodide, to present a comprehensive characterization framework.

Chemical Structure and Properties

This compound is a quaternary sulfonium salt with the chemical formula C₆H₁₅IS. It consists of a central sulfur atom bonded to three ethyl groups, forming a triethylsulfonium cation, and an iodide anion.

Molecular Structure of the Triethylsulfonium Cation:

G Triethylsulfonium Cation S S+ C1 CH₂ S->C1 C3 CH₂ S->C3 C5 CH₂ S->C5 C2 CH₃ C1->C2 C4 CH₃ C3->C4 C6 CH₃ C5->C6

Caption: Molecular structure of the triethylsulfonium cation.

Synthesis

This compound is typically synthesized via the alkylation of diethyl sulfide with ethyl iodide. This is a classic Sₙ2 reaction where the sulfur atom of the diethyl sulfide acts as a nucleophile, attacking the electrophilic ethyl group of the ethyl iodide.

SynthesisWorkflow reagent1 Diethyl Sulfide product This compound reagent1->product Sₙ2 Reaction reagent2 Ethyl Iodide reagent2->product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The following sections detail the expected spectroscopic characteristics of this compound based on the analysis of analogous compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key information about the ethyl groups attached to the sulfur atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~3.2Quartet6H-S⁺-CH₂ -CH₃
¹H~1.5Triplet9H-S⁺-CH₂-CH₃
¹³C~30---S⁺-CH₂ -CH₃
¹³C~8---S⁺-CH₂-CH₃

Note: These are predicted values based on the analysis of similar sulfonium salts. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by the vibrational modes of the C-H bonds in the ethyl groups.

Table 2: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2980-2850StrongC-H stretching (alkane)
1470-1450MediumC-H bending (methylene)
1385-1375MediumC-H bending (methyl)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, electrospray ionization (ESI) in positive ion mode would be the most suitable technique.

Table 3: Expected Mass Spectrometry Data for this compound

m/zIon
119.09[ (CH₃CH₂)₃S ]⁺

The primary peak observed would be that of the triethylsulfonium cation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light. The triethylsulfonium cation itself does not have a significant chromophore and is not expected to absorb strongly in the UV-Vis range. However, the iodide anion does absorb in the UV region. In the presence of excess iodide, the triiodide ion (I₃⁻) can form, which has strong absorptions in the UV region.

Table 4: UV-Visible Absorption Maxima for Iodide and Triiodide Ions

Ionλₘₐₓ (nm)
Iodide (I⁻)~226
Triiodide (I₃⁻)~288 and ~351[1]

The presence of these peaks can be used to confirm the presence of the iodide counter-ion.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

NMR_Workflow NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated solvent (e.g., D₂O, DMSO-d₆). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer insert Insert the NMR tube into the spectrometer. shim Shim the magnetic field to optimize homogeneity. insert->shim acquire Acquire ¹H and ¹³C NMR spectra. shim->acquire fourier Apply Fourier transform to the raw data. phase Phase the spectra. fourier->phase baseline Apply baseline correction. phase->baseline integrate Integrate the peaks in the ¹H spectrum. baseline->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for NMR spectroscopic analysis.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a small vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the field on the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to obtain sharp peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H NMR spectrum, integrate the peaks to determine the relative number of protons.

IR Spectroscopy Protocol

IR_Workflow IR Spectroscopy Workflow cluster_prep Sample Preparation (Thin Film Method) cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or acetone). apply Apply a drop of the solution to a salt plate (e.g., KBr or NaCl). dissolve->apply evaporate Allow the solvent to evaporate completely, leaving a thin film. apply->evaporate background Acquire a background spectrum of the empty spectrometer. sample Place the salt plate with the sample in the spectrometer and acquire the sample spectrum. background->sample subtract Subtract the background spectrum from the sample spectrum. label_peaks Identify and label the major absorption bands. subtract->label_peaks cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for IR spectroscopic analysis.

Methodology:

  • Sample Preparation (KBr Pellet Method): Grind a small amount of this compound with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the IR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and record the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.

Mass Spectrometry Protocol

MS_Workflow Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis dissolve Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL. dilute Further dilute the solution to ~1-10 µg/mL with the same solvent. dissolve->dilute infuse Infuse the sample solution into the electrospray ionization source at a flow rate of ~5-10 µL/min. acquire Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). infuse->acquire identify Identify the molecular ion peak corresponding to the triethylsulfonium cation. cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for mass spectrometric analysis.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the instrument to operate in positive ion electrospray mode.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer via a syringe pump. Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Identify the peak corresponding to the triethylsulfonium cation.

UV-Vis Spectroscopy Protocol

UVVis_Workflow UV-Vis Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve a known concentration of this compound in a UV-transparent solvent (e.g., water or ethanol). transfer Transfer the solution to a quartz cuvette. dissolve->transfer blank Record a baseline spectrum using a cuvette containing only the solvent. sample Place the sample cuvette in the spectrometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm). blank->sample identify Identify the absorption maxima (λₘₐₓ) corresponding to the iodide and/or triiodide ions. cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for UV-Vis spectroscopic analysis.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a UV-transparent solvent (e.g., water, ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1-1.0).

  • Baseline Correction: Record a baseline spectrum with a cuvette containing only the solvent.

  • Sample Measurement: Place the cuvette with the sample solution in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. Researchers can adapt these general protocols to their specific instrumentation and experimental goals.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Triethylsulfonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for triethylsulfonium iodide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents an estimated dataset based on the analysis of structurally analogous compounds, namely tetraethylammonium iodide. This information is intended to serve as a valuable reference for researchers in the fields of chemistry and drug development for the identification and characterization of this compound.

Predicted NMR Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In this compound, the ethyl groups are attached to a positively charged sulfur atom. This leads to a deshielding effect on the adjacent methylene (-CH₂-) and methyl (-CH₃) protons and carbons, causing them to resonate at a higher chemical shift (further downfield) compared to a neutral diethyl sulfide.

The predicted ¹H and ¹³C NMR data are summarized in the tables below. These estimations are derived from the known NMR data of tetraethylammonium iodide, with adjustments made to account for the difference in electronegativity between sulfur and nitrogen.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
~ 3.3Quartet6H~ 7.4-S⁺-CH₂ -CH₃
~ 1.4Triplet9H~ 7.4-S⁺-CH₂-CH₃

Solvent: D₂O

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~ 53-S⁺-CH₂ -CH₃
~ 8-S⁺-CH₂-CH₃

Solvent: D₂O

Structural Representation and NMR Correlation

The following diagram illustrates the structure of the triethylsulfonium cation and the key through-bond relationships that give rise to the predicted NMR splitting patterns.

Triethylsulfonium_Iodide_NMR Triethylsulfonium Cation Structure and NMR Correlations cluster_ethyl1 Ethyl Group 1 cluster_ethyl2 Ethyl Group 2 cluster_ethyl3 Ethyl Group 3 S S⁺ C1 CH₂ S->C1 C3 CH₂ S->C3 C5 CH₂ S->C5 C2 CH₃ C1->C2 J ≈ 7.4 Hz C4 CH₃ C3->C4 J ≈ 7.4 Hz C6 CH₃ C5->C6 J ≈ 7.4 Hz

Crystal Structure of Triethylsulfonium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide addresses the crystal structure of triethylsulfonium iodide. A comprehensive search of available scientific literature and crystallographic databases indicates that detailed crystal structure information for this compound is not publicly available at this time. In light of this, this document provides a detailed technical overview of the crystal structure of the closely related and well-characterized compound, trimethylsulfonium iodide. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth data presentation, detailed experimental protocols for the synthesis and structural determination of trimethylsulfonium iodide, and visualizations of the experimental workflow.

Introduction to this compound

This compound is a sulfonium salt with the chemical formula C6H15IS.[1][2][3] It is utilized as an ethylidene-transfer reagent and as a pharmaceutical intermediate.[1] It typically appears as white to yellow or orange crystals or powder.[1] While basic chemical and physical properties are known, a detailed crystallographic study providing unit cell dimensions, bond lengths, and angles is not readily found in the current body of scientific literature.

Crystal Structure of Trimethylsulfonium Iodide: An Analogous Compound

In the absence of data for this compound, we present a detailed analysis of trimethylsulfonium iodide, a homologous compound for which extensive crystallographic data is available. Trimethylsulfonium iodide has the chemical formula (CH3)3SI and exists as colorless crystals.[4]

Crystallographic Data Summary

X-ray crystallography studies have revealed that trimethylsulfonium iodide crystallizes in a monoclinic system.[4] The structure can be described as a distorted sodium chloride-like arrangement, where each ion is surrounded by six ions of the opposite charge. The trimethylsulfonium cation, [(CH3)3S]+, exhibits a trigonal pyramidal geometry at the sulfur atom.[4]

ParameterValue
Crystal System Monoclinic
Space Group P21/m
Unit Cell Dimensions
a5.94 Å
b8.00 Å
c8.92 Å
β126.53°
Formulas per Unit Cell (Z) 2
Calculated Density 1.958 g/cm³
C-S Bond Distance ~177 pm
C-S-C Bond Angles ~102°

Table 1: Crystallographic data for trimethylsulfonium iodide. Data sourced from reference[4].

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystal structure determination of trimethylsulfonium iodide, which can serve as a procedural reference for analogous studies on this compound.

Synthesis of Trimethylsulfonium Iodide

Trimethylsulfonium iodide can be synthesized via the reaction of dimethyl sulfide with iodomethane.[4]

Materials:

  • Dimethyl sulfide ((CH3)2S)

  • Iodomethane (CH3I)

Procedure:

  • Combine equimolar amounts of dimethyl sulfide and iodomethane.

  • Stir the mixture at 25°C for 15 hours.[5]

  • The resulting precipitate is trimethylsulfonium iodide.

The reaction can also be carried out in an aqueous solution, which may be advantageous for subsequent applications.[6]

Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained by recrystallization of the synthesized trimethylsulfonium iodide from water.

X-ray Diffraction Analysis

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[4]

Instrumentation:

  • Enraf-Nonius CAD-4 diffractometer

  • Graphite monochromator

Procedure:

  • A prismatic, colorless crystal of suitable size (e.g., 0.17 x 0.19 x 0.22 mm) is mounted.[4]

  • Unit-cell parameters are determined and refined from a set of reflections (e.g., 25 reflections with 5 < θ < 13°).[4]

  • Systematic absences in the diffraction data are used to determine the space group (P21/m).[4]

  • Diffraction data are collected using a ω/2θ scan.[4]

  • The collected data are processed, and the structure is solved and refined.

Visualizations

The following diagrams illustrate the synthesis and experimental workflow for the structural determination of trimethylsulfonium iodide.

G cluster_synthesis Synthesis of Trimethylsulfonium Iodide Dimethyl Sulfide Dimethyl Sulfide Reaction Reaction Dimethyl Sulfide->Reaction Iodomethane Iodomethane Iodomethane->Reaction Trimethylsulfonium Iodide Trimethylsulfonium Iodide Reaction->Trimethylsulfonium Iodide

Caption: Synthesis of Trimethylsulfonium Iodide.

G cluster_workflow Crystal Structure Determination Workflow Synthesis Synthesis Recrystallization Recrystallization Synthesis->Recrystallization Single Crystal Selection Single Crystal Selection Recrystallization->Single Crystal Selection X-ray Diffraction X-ray Diffraction Single Crystal Selection->X-ray Diffraction Data Collection Data Collection X-ray Diffraction->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Crystallographic Data Crystallographic Data Structure Refinement->Crystallographic Data

References

An In-depth Technical Guide to Triethylsulfonium Iodide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Triethylsulfonium iodide is a versatile quaternary sulfonium salt that serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in constructing complex molecular architectures has made it a significant tool for researchers in academia and industry, including those in the field of drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in synthetic chemistry.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₁₅IS[1][2]
Molecular Weight 246.15 g/mol [1][2]
Melting Point ~148 °C (decomposition)[1]
Appearance White to yellow or orange crystals or powder[2]
Solubility Soluble in water.[1]
Density 1.416 g/cm³[3]
Sensitivity Light and heat sensitive[1]

Synthesis and Purification

The primary method for the synthesis of this compound involves the quaternization of diethyl sulfide with ethyl iodide.

Experimental Protocol: Synthesis of this compound

Materials:

  • Diethyl sulfide

  • Ethyl iodide

  • Anhydrous diethyl ether (or other suitable solvent for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of diethyl sulfide and ethyl iodide. The reaction is typically performed neat or in a minimal amount of a polar aprotic solvent.

  • Stir the mixture at room temperature. The reaction is generally exothermic, and cooling may be necessary to control the reaction rate.

  • Continue stirring for several hours to overnight. The progress of the reaction can be monitored by the precipitation of the solid this compound.

  • Once the reaction is complete, the solid product is collected by vacuum filtration.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the purified this compound under vacuum to yield a white to off-white crystalline solid.

Experimental Protocol: Purification by Recrystallization

For higher purity, this compound can be recrystallized.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., ethanol, ethanol/diethyl ether)

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated briefly and then hot-filtered to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Chemical Reactivity and Applications

The primary utility of this compound in organic synthesis stems from its ability to act as a precursor to the ethylidene ylide upon treatment with a strong base. This ylide is a key intermediate in the renowned Corey-Chaykovsky reaction.

The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a powerful method for the synthesis of epoxides, aziridines, and cyclopropanes.[4][5][6] In this reaction, the sulfur ylide generated from this compound acts as a nucleophile.

General Reaction Scheme:

  • Ylide Formation: this compound is deprotonated by a strong base (e.g., sodium hydride, potassium tert-butoxide) to form the corresponding sulfur ylide.

  • Nucleophilic Attack: The ylide attacks the electrophilic carbon of a carbonyl group (in an aldehyde or ketone) or an imine.

  • Ring Closure: An intramolecular nucleophilic substitution reaction occurs, where the resulting alkoxide or amide anion displaces the neutral diethyl sulfide leaving group, forming the three-membered ring (epoxide or aziridine).[5]

When α,β-unsaturated carbonyl compounds are used as substrates, the reaction can lead to the formation of cyclopropanes via a conjugate addition followed by ring closure.[5]

Experimental Protocol: Corey-Chaykovsky Epoxidation using this compound

Materials:

  • This compound

  • A strong base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., dimethyl sulfoxide - DMSO)

  • The desired aldehyde or ketone

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound in anhydrous DMSO.

  • Add the aldehyde or ketone to the solution.

  • Slowly add a solution of potassium tert-butoxide in DMSO to the reaction mixture.

  • Stir the resulting solution at room temperature for a few hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the desired epoxide.

Role in Drug Development

This compound is utilized as a pharmaceutical intermediate in the synthesis of various drug molecules.[1][2] The epoxides and cyclopropanes formed through the Corey-Chaykovsky reaction are common structural motifs in many biologically active compounds and can serve as key building blocks in the synthesis of complex pharmaceutical agents. For instance, the formation of a specific epoxide ring could be a crucial step in the total synthesis of a natural product with therapeutic properties.

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data
¹H NMR (D₂O)The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethyl groups.
¹³C NMR (D₂O)The carbon NMR spectrum will display two distinct signals for the methyl and methylene carbons of the ethyl groups.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic C-H stretching and bending vibrations for the alkyl groups.
Mass Spectrometry The mass spectrum will show the molecular ion peak for the triethylsulfonium cation at m/z 119, with fragmentation patterns corresponding to the loss of ethyl and methyl groups.

Logical Workflow and Diagrams

The synthesis and application of this compound can be visualized through a logical workflow.

Triethylsulfonium_Iodide_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_application Application (Corey-Chaykovsky Reaction) Diethyl Sulfide Diethyl Sulfide Reaction Reaction Diethyl Sulfide->Reaction Ethyl Iodide Ethyl Iodide Ethyl Iodide->Reaction This compound (Crude) This compound (Crude) Reaction->this compound (Crude) Recrystallization Recrystallization This compound (Crude)->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound Ylide Formation Ylide Formation Pure this compound->Ylide Formation Strong Base Strong Base Strong Base->Ylide Formation Sulfur Ylide Sulfur Ylide Ylide Formation->Sulfur Ylide Epoxidation Epoxidation Sulfur Ylide->Epoxidation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Epoxidation Epoxide Epoxide Epoxidation->Epoxide

Caption: Synthesis and Application Workflow of this compound.

This diagram illustrates the synthesis of crude this compound from diethyl sulfide and ethyl iodide, followed by its purification via recrystallization. The pure product is then utilized in the Corey-Chaykovsky reaction, where it is converted to a sulfur ylide with a strong base, which subsequently reacts with an aldehyde or ketone to yield an epoxide.

Conclusion

This compound is a readily accessible and highly effective reagent for the synthesis of three-membered rings, which are important structural motifs in organic chemistry and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this valuable compound in their synthetic endeavors. Proper handling and storage, particularly considering its sensitivity to light and heat, are crucial for maintaining its reactivity and ensuring successful outcomes.

References

An In-depth Technical Guide to the Solubility of Triethylsulfonium Iodide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

Triethylsulfonium iodide [(CH₃CH₂)₃S⁺I⁻] is a sulfonium salt with applications in organic synthesis and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction media, formulation development, and purification processes. This technical guide provides a comprehensive overview of the anticipated solubility behavior of this compound in common organic solvents, based on the general principles of solute-solvent interactions for ionic compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a detailed, generalized experimental protocol for the accurate determination of its solubility. This guide is intended to empower researchers to generate reliable, in-house solubility data tailored to their specific experimental conditions.

Introduction

This compound is a quaternary sulfonium salt characterized by a positively charged sulfur atom bonded to three ethyl groups and an iodide counter-anion. This ionic nature dictates its solubility, which is governed by the principle of "like dissolves like." Generally, ionic compounds such as this compound are expected to exhibit higher solubility in polar solvents that can effectively solvate the cation and anion.

The solubility of a compound is a fundamental physicochemical property that influences its reactivity, bioavailability, and processability. In the context of drug development, understanding solubility is critical for formulation design, as it can impact dissolution rates and subsequent absorption. In chemical synthesis, the choice of solvent is paramount for controlling reaction kinetics, pathway selection, and product yield.

This guide provides a foundational understanding of the factors influencing the solubility of this compound and presents a robust experimental methodology for its quantitative determination.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is influenced by several key factors:

  • Solvent Polarity: As an ionic salt, this compound is anticipated to be more soluble in polar solvents. Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding with the iodide anion, while polar aprotic solvents (e.g., DMSO, DMF) can effectively solvate the triethylsulfonium cation through dipole-dipole interactions.

  • Lattice Energy: The strength of the electrostatic forces holding the triethylsulfonium and iodide ions together in the crystal lattice must be overcome by the energy of solvation. Solvents that can provide a high degree of solvation will be more effective at dissolving the salt.

  • Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature. This is because the increased kinetic energy helps to break apart the crystal lattice.

  • Presence of Common Ions: The solubility of this compound can be reduced in a solvent that already contains a significant concentration of either triethylsulfonium or iodide ions, an effect known as the common-ion effect.

Anticipated Solubility in Common Organic Solvents

While specific quantitative data is scarce, a qualitative prediction of solubility can be made based on the polarity of common organic solvents.

Table 1: Anticipated Qualitative Solubility of this compound

SolventClassPolarityAnticipated SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighSolubleHigh polarity and ability to solvate cations effectively.
Dimethylformamide (DMF)Polar AproticHighSolubleHigh polarity and good solvating power for cations.
AcetonitrilePolar AproticHighModerately SolublePolar, but may be a slightly weaker solvating agent for this salt compared to DMSO or DMF.
Methanol / EthanolPolar ProticHighSolubleCapable of hydrogen bonding with the iodide anion and solvating the cation.
AcetonePolar AproticMediumSparingly SolubleModerate polarity may lead to limited solubility.
Dichloromethane (DCM)NonpolarLowSparingly SolubleLower polarity will likely result in poor solvation of the ions.
Tetrahydrofuran (THF)Polar AproticMediumSparingly SolubleModerate polarity, but the ether oxygen may offer some interaction with the cation.
Toluene / HexaneNonpolarVery LowInsolubleLack of polarity makes them poor solvents for ionic salts.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method, which is considered the gold standard for equilibrium solubility measurements.

  • This compound (high purity)

  • Organic solvents of interest (analytical grade or higher)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatically controlled shaker or water bath

  • Screw-capped vials or flasks

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Drying oven

  • Desiccator

  • Gravimetric analysis: Evaporating dishes

  • Spectroscopic analysis: UV-Vis spectrophotometer and quartz cuvettes (if the compound has a chromophore)

G prep Preparation of Materials (Dry solute and solvents) sat Preparation of Saturated Solution (Add excess solute to solvent) prep->sat equil Equilibration (Shake at constant temperature) sat->equil sep Phase Separation (Centrifugation/Filtration) equil->sep quant Quantification of Solute (Gravimetric or Spectroscopic Analysis) sep->quant calc Calculation of Solubility quant->calc

Caption: Workflow for experimental solubility determination.

  • Preparation of Materials:

    • Dry the this compound in a vacuum oven at a suitable temperature to remove any residual moisture.

    • Ensure all solvents are of high purity and are anhydrous, as water content can significantly affect solubility.

  • Preparation of Saturated Solution:

    • Add an excess amount of dried this compound to a series of screw-capped vials. The presence of undissolved solid at the end of the equilibration period is crucial.

    • Pipette a known volume of the organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in solution remains constant.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter into a pre-weighed, clean, and dry container (e.g., an evaporating dish for gravimetric analysis or a volumetric flask for spectroscopic analysis). This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification of Solute (Gravimetric Method):

    • Accurately weigh the container with the filtered saturated solution.

    • Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the decomposition temperature of the salt but high enough for efficient solvent removal.

    • Periodically remove the container from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating all the solvent has been removed.

  • Calculation of Solubility:

    • Mass of dissolved solute = (Weight of container with dried residue) - (Weight of empty container)

    • Mass of solvent = (Weight of container with solution) - (Weight of container with dried residue)

    • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

    • To express solubility in other units such as mol/L, the density of the solvent at the experimental temperature will be required.

The choice of analytical technique for quantification depends on the properties of the solute and solvent.

G start Is the solute thermally stable and non-volatile? grav Gravimetric Analysis start->grav Yes chromophore Does the solute have a chromophore? start->chromophore No spectro Spectroscopic Analysis (e.g., UV-Vis) chroma Chromatographic Analysis (e.g., HPLC) chromophore->spectro Yes chromophore->chroma No

Caption: Decision pathway for selecting a quantification method.

Data Presentation

All experimentally determined quantitative solubility data should be summarized in a structured table for clear comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Example)

SolventSolubility ( g/100 g solvent)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)[Insert experimental value][Insert calculated value]
Methanol[Insert experimental value][Insert calculated value]
Acetonitrile[Insert experimental value][Insert calculated value]
Acetone[Insert experimental value][Insert calculated value]
Dichloromethane (DCM)[Insert experimental value][Insert calculated value]
Tetrahydrofuran (THF)[Insert experimental value][Insert calculated value]

Conclusion

Thermal stability and decomposition temperature of Triethylsulfonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Decomposition of Triethylsulfonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of this compound. This document is intended for researchers, scientists, and professionals in drug development who utilize or are considering the use of sulfonium salts in their work.

Introduction to this compound

This compound is a quaternary sulfonium salt that has found applications in various chemical syntheses and is of interest in pharmaceutical research. Understanding its thermal stability is crucial for its safe handling, storage, and application in thermally sensitive processes. The thermal behavior of ionic compounds like this compound is influenced by factors such as the nature of the cation and anion, as well as the length of the alkyl chains.

Thermal Properties of this compound

Quantitative data on the thermal decomposition of this compound is not extensively available in the public domain. However, its melting point is an established parameter.

Data Presentation

PropertyValueReference
Melting Point145°C to 148°C[1]
AppearanceWhite to off-white crystalline powder[1]

General Thermal Behavior of Trialkylsulfonium Salts

The thermal stability of trialkylsulfonium salts is a key consideration for their application. Generally, these salts are considered to be thermally stable. The decomposition of sulfonium salts is a complex process influenced by several factors:

  • Anion Nucleophilicity: Anions with higher nucleophilicity can lead to lower thermal stability.

  • Alkyl Chain Length: The length and nature of the alkyl groups attached to the sulfur atom can affect the decomposition temperature.

  • Cation Structure: The overall structure of the sulfonium cation plays a role in its stability.

The decomposition of sulfonium salts can proceed through various mechanisms, including elimination and substitution reactions. For trialkylsulfonium halides, a common decomposition pathway is the reverse of their synthesis, yielding a dialkyl sulfide and an alkyl halide.

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition temperature of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common and effective techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the kinetics of decomposition.

Methodology:

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature.

    • Select an appropriate crucible material (e.g., alumina, platinum).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into the TGA crucible.

  • Experimental Conditions:

    • Atmosphere: Typically, an inert atmosphere such as nitrogen or argon is used to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600°C).

  • Data Analysis:

    • The resulting TGA curve plots mass loss (%) versus temperature (°C).

    • The onset temperature of decomposition (Tonset) is determined as the temperature at which significant mass loss begins.

    • The temperature of maximum decomposition rate can be identified from the peak of the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and to study the thermodynamics of decomposition.

Methodology:

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and heat flow using standard reference materials.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a DSC pan.

    • Hermetically seal the pan to contain any evolved gases during initial heating stages. For decomposition studies, a pinhole lid may be used to allow for the escape of gaseous products.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere (nitrogen or argon) is typically used.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature (e.g., 25°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min) through the melting and decomposition regions.

  • Data Analysis:

    • The DSC thermogram plots heat flow (mW) versus temperature (°C).

    • The melting point is identified as the peak temperature of the endothermic melting transition.

    • Decomposition is often observed as a broad exothermic or endothermic event following the melting transition.

Visualizations

Experimental Workflow for Thermal Analysis

experimental_workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis weigh_sample Weigh Triethylsulfonium Iodide (5-10 mg for TGA, 2-5 mg for DSC) place_in_crucible Place in TGA/DSC Crucible/Pan weigh_sample->place_in_crucible tga_instrument TGA Instrument Setup (Inert Atmosphere) place_in_crucible->tga_instrument dsc_instrument DSC Instrument Setup (Inert Atmosphere) place_in_crucible->dsc_instrument tga_program Run Temperature Program (e.g., 10°C/min ramp) tga_instrument->tga_program tga_data Collect Mass Loss Data tga_program->tga_data analyze_tga Determine Decomposition Temperature (Tonset) tga_data->analyze_tga dsc_program Run Temperature Program (e.g., 10°C/min ramp) dsc_instrument->dsc_program dsc_data Collect Heat Flow Data dsc_program->dsc_data analyze_dsc Determine Melting Point and Decomposition Enthalpy dsc_data->analyze_dsc

Caption: Workflow for TGA and DSC analysis.

Logical Relationship of Factors Influencing Thermal Stability

stability_factors cluster_cation Cation Properties cluster_anion Anion Properties stability Thermal Stability of Trialkylsulfonium Salts alkyl_chain Alkyl Chain Length & Structure alkyl_chain->stability nucleophilicity Nucleophilicity nucleophilicity->stability size_charge Size and Charge Distribution size_charge->stability

Caption: Factors influencing thermal stability.

References

An In-depth Technical Guide to CAS Number 1829-92-1 and the Bioconjugation Crosslinker SPDP

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the provided CAS number: The user requested information on the chemical associated with CAS number 1829-92-1. This number corresponds to Triethylsulfonium iodide . However, the detailed requirements of the request—focusing on applications in drug development, signaling pathways, and complex experimental protocols—align with the well-known heterobifunctional crosslinker, N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) , which has the CAS number 68181-17-9 .

Given the context and the specific needs of the target audience of researchers, scientists, and drug development professionals, this guide will first provide the available chemical information for this compound. The main body of this technical guide will then focus comprehensively on SPDP, as its applications in bioconjugation are directly relevant to the user's core requirements.

Section 1: Chemical Information for CAS Number 1829-92-1 (this compound)

This compound is a chemical compound primarily utilized as a reagent in organic synthesis.[1][2] It is recognized for its role as an ethylidene-transfer reagent and as a pharmaceutical intermediate.[1][2]

Chemical Properties
PropertyValueReference
CAS Number 1829-92-1[1]
Molecular Formula C6H15IS[3]
Molecular Weight 246.15 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 145°C to 148°C[1]
Solubility Soluble in water[2]
IUPAC Name triethylsulfanium;iodide[3]
SMILES CC--INVALID-LINK--CC.[I-][3]
InChI Key LKDQWVKWYGOVJW-UHFFFAOYSA-M[3]
Applications and Safety

This compound's primary application is in organic chemistry.[1][2] In terms of safety, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is also sensitive to light and heat and should be stored in a cool, dry, and well-ventilated place away from oxidizing agents.[2]

Section 2: A Comprehensive Technical Guide to N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

SPDP is a heterobifunctional crosslinker that is extensively used in the fields of biochemistry and drug development to link molecules together.[4][5] It is particularly valuable for creating antibody-drug conjugates (ADCs), protein-protein conjugates, and for attaching molecules to surfaces.[6][7] SPDP contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a pyridyldithiol group that reacts with sulfhydryl (thiol) groups.[8][9]

Chemical and Physical Properties of SPDP
PropertyValueReference
CAS Number 68181-17-9[10]
Molecular Formula C12H12N2O4S2[10]
Molecular Weight 312.36 g/mol [10][11]
Appearance White to off-white solid[9]
Melting Point 84-86 °C[10]
Solubility Soluble in organic solvents like DMSO and DMF[9]
Spacer Arm Length 6.8 Å[5]
Mechanism of Action

The utility of SPDP lies in its ability to facilitate a two-step conjugation process, allowing for controlled and specific linking of different molecules.[8]

  • Reaction with Primary Amines: The NHS ester end of the SPDP molecule reacts with primary amine groups (-NH2), commonly found on lysine residues and the N-terminus of proteins, to form a stable amide bond.[4][8] This reaction is most efficient at a pH range of 7.2 to 8.5.[8]

  • Reaction with Sulfhydryl Groups: The pyridyldithiol group at the other end of SPDP reacts with a free sulfhydryl group (-SH), typically from a cysteine residue, in a disulfide exchange reaction.[8] This forms a new, cleavable disulfide bond and releases pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction progress.[4][12]

This disulfide linkage is stable under physiological conditions but can be cleaved by reducing agents such as dithiothreitol (DTT) or under the reducing conditions found within cells, making it ideal for applications like intracellular drug delivery.[4][6]

SPDP_Mechanism Protein_A Protein A (with -NH2) Activated_Protein_A Activated Protein A (Protein A-S-S-pyridyl) Protein_A->Activated_Protein_A Step 1: Amine Reaction (pH 7.2-8.5) SPDP SPDP (NHS-ester-S-S-pyridyl) SPDP->Activated_Protein_A Protein_B Protein B (with -SH) Conjugate Protein A - S-S - Protein B (Conjugate) Protein_B->Conjugate Pyridine_2_thione Pyridine-2-thione (byproduct) Activated_Protein_A->Pyridine_2_thione Release Activated_Protein_A->Conjugate Step 2: Sulfhydryl Reaction (pH 7.0-8.0)

SPDP Reaction Mechanism
Experimental Protocols

The following are generalized protocols for the use of SPDP in bioconjugation. Optimization for specific molecules and applications is recommended.

This protocol describes the conjugation of a protein with available amine groups (Protein A) to a protein with a free sulfhydryl group (Protein B).

Materials:

  • SPDP reagent

  • Anhydrous DMSO or DMF

  • Protein A (amine-containing)

  • Protein B (sulfhydryl-containing)

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

  • Desalting column

Procedure:

  • Prepare SPDP Stock Solution: Immediately before use, dissolve SPDP in anhydrous DMSO or DMF to a concentration of 20 mM (e.g., 2 mg of SPDP in 320 µL of DMSO).[13]

  • Activate Protein A:

    • Dissolve Protein A in the Conjugation Buffer to a concentration of 1-5 mg/mL.[14]

    • Add the SPDP stock solution to the Protein A solution at a desired molar excess. A common starting point is a 20-fold molar excess.

    • Incubate the reaction for 30-60 minutes at room temperature.[14]

  • Purification of Activated Protein A: Remove excess, unreacted SPDP using a desalting column equilibrated with the Conjugation Buffer.

  • Conjugation to Protein B:

    • Dissolve Protein B in the Conjugation Buffer.

    • Add the purified, activated Protein A to the Protein B solution.

    • Incubate for 8-16 hours at room temperature or overnight at 4°C.[14]

  • Purification of the Conjugate: Purify the final conjugate using size-exclusion chromatography or another suitable method to separate the conjugate from unreacted proteins.

This protocol outlines the conjugation of a thiol-containing cytotoxic payload to an antibody.

Materials:

  • Antibody

  • Thiol-containing payload

  • SPDP-PEG linker (PEGylated versions are often used to improve solubility)[7]

  • Anhydrous DMSO

  • Conjugation Buffer (as above)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or TFF)

Procedure:

  • Prepare Antibody: Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.

  • Prepare Linker-Payload:

    • Dissolve the thiol-containing payload and the SPDP-PEG linker in anhydrous DMSO to stock concentrations of 10-20 mM.

    • Add a slight molar excess of the SPDP-PEG linker solution to the payload solution.

    • Incubate for 1-2 hours at room temperature to form the linker-payload conjugate.

  • Conjugation to Antibody:

    • Add the desired molar excess of the linker-payload solution to the prepared antibody solution (a 5:1 to 20:1 molar ratio is a common starting point for optimization).

    • Incubate for 1-2 hours at room temperature or 4°C with gentle mixing.

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purify the ADC: Purify the ADC from unreacted components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

ADC_Workflow A Prepare Antibody (2-10 mg/mL in Conjugation Buffer) C Conjugation (Incubate Antibody and Linker-Payload) A->C B Prepare Linker-Payload (SPDP-PEG + Thiol-Payload in DMSO) B->C D Quench Reaction (Add Quenching Buffer) C->D 1-2 hours E Purify ADC (SEC or TFF) D->E 15-30 mins F Characterize ADC E->F

Antibody-Drug Conjugate Synthesis Workflow
Data Presentation

The success of a conjugation reaction using SPDP can be quantified by several parameters.

ParameterMethod of DeterminationTypical Values/ObservationsReference
Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, Mass Spectrometry2-4 for ADCs; varies based on application[15]
Release of Pyridine-2-thione UV-Vis Spectroscopy (Absorbance at 343 nm)Molar extinction coefficient ≈ 8080 M⁻¹cm⁻¹[12]
Conjugate Purity Size-Exclusion Chromatography (SEC), SDS-PAGE>95% for therapeutic applications[15]
Conjugate Stability Incubation in plasma followed by analysis (e.g., HPLC, ELISA)Half-life dependent on linker and conjugate design[16]
In Vitro Potency (for ADCs) Cell-based cytotoxicity assaysIC50 values in the nanomolar to picomolar range[16]
Conclusion

While the CAS number 1829-92-1 corresponds to this compound, the detailed requirements for a technical guide for researchers in drug development strongly indicate an interest in a bioconjugation reagent like SPDP (CAS 68181-17-9). SPDP is a versatile and powerful tool for the covalent linking of biomolecules. Its heterobifunctional nature allows for controlled, sequential reactions, and the resulting cleavable disulfide bond is a key feature for applications such as targeted drug delivery. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize SPDP in their work.

References

An In-depth Technical Guide to Triethylsulfonium Iodide: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylsulfonium iodide, a quaternary sulfonium salt, has carved a niche in synthetic organic chemistry and holds potential for applications in pharmaceutical development. This technical guide provides a comprehensive overview of its discovery, detailed synthesis protocols, and a compilation of its known physical and chemical properties. The historical context of its synthesis is placed within the broader development of organosulfur chemistry in the 19th century. This document aims to be a valuable resource for researchers utilizing or considering this compound in their work, offering detailed experimental procedures, tabulated data for easy reference, and visualizations of its synthesis and workflow.

Introduction and Historical Context

The discovery of this compound is rooted in the foundational explorations of organosulfur chemistry during the 19th century. While a singular, celebrated discovery paper for this specific compound is not prominent in historical records, its synthesis follows the well-established principle of forming sulfonium salts from thioethers and alkyl halides. This method is analogous to the preparation of its more commonly cited counterpart, trimethylsulfonium iodide, which is synthesized from dimethyl sulfide and methyl iodide.

The pioneering work of chemists in the 1800s on the reactions of alkyl halides laid the groundwork for the straightforward synthesis of sulfonium salts. The nucleophilic attack of the sulfur atom in a thioether on the electrophilic carbon of an alkyl halide, in this case, diethyl sulfide on ethyl iodide, represents a classic and predictable reaction pathway that was likely explored during this era of systematic investigation into organic compound classes. The synthesis of this compound can be seen as a logical extension of the broader study of sulfonium salt formation.

Physicochemical Properties

This compound is a white to off-white crystalline powder. It is known to be sensitive to light and heat, necessitating proper storage conditions. A summary of its key quantitative properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₅IS
Molecular Weight 246.15 g/mol
CAS Number 1829-92-1
Melting Point ~148 °C (with decomposition)[1]
Solubility Soluble in water
Appearance White to off-white crystalline powder[1]

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the reaction of diethyl sulfide with ethyl iodide. This is a bimolecular nucleophilic substitution (SN2) reaction where the sulfur atom of diethyl sulfide acts as the nucleophile.

Reaction Pathway

The synthesis follows a straightforward pathway where the lone pair of electrons on the sulfur atom of diethyl sulfide attacks the electrophilic ethyl group of ethyl iodide, displacing the iodide ion to form the triethylsulfonium cation and the iodide anion.

G Synthesis of this compound cluster_reactants Reactants cluster_product Product diethyl_sulfide Diethyl Sulfide (C2H5)2S product This compound [(C2H5)3S]+I- diethyl_sulfide->product SN2 Reaction ethyl_iodide Ethyl Iodide C2H5I ethyl_iodide->product

Caption: Synthesis of this compound via SN2 reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous sulfonium salts.[2]

Materials:

  • Diethyl sulfide

  • Ethyl iodide

  • Anhydrous diethyl ether (or other suitable solvent for washing)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine equimolar amounts of diethyl sulfide and ethyl iodide. The reaction can often be performed neat, but a solvent such as acetone or acetonitrile can be used if desired.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically exothermic. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied. The progress of the reaction can be monitored by the precipitation of the solid product.

  • Isolation of Product: As the reaction proceeds, this compound will precipitate out of the solution as a white solid. Continue stirring for several hours to ensure the reaction goes to completion.

  • Purification:

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

    • Dry the purified this compound under vacuum.

Safety Precautions:

  • Both diethyl sulfide and ethyl iodide are volatile and have strong odors. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethyl iodide is a lachrymator and should be handled with care.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Experimental Workflow for this compound Synthesis start Start reactants Combine Diethyl Sulfide and Ethyl Iodide start->reactants reaction Stir at Room Temperature (Gentle Heating if Necessary) reactants->reaction precipitation Precipitation of This compound reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Anhydrous Diethyl Ether filtration->washing drying Dry Under Vacuum washing->drying product Pure this compound drying->product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable reagent in organic synthesis, primarily as an ethylidene-transfer reagent . Upon treatment with a strong base, it can form the corresponding ylide, which can then react with carbonyl compounds to form epoxides. This reactivity is analogous to the well-known Corey-Chaykovsky reaction.

Furthermore, its role as a pharmaceutical intermediate suggests its utility in the construction of more complex molecules with potential biological activity. The sulfonium moiety can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Conclusion

This compound, a classic example of a sulfonium salt, is readily synthesized through the reaction of diethyl sulfide and ethyl iodide. While its initial discovery is not attributed to a specific individual, its preparation is a logical outcome of the systematic exploration of organosulfur chemistry in the 19th century. This guide has provided a detailed overview of its synthesis, key physicochemical properties, and a procedural workflow. For researchers in organic synthesis and drug development, this compound offers a versatile tool for the introduction of ethyl groups and the formation of epoxides, underscoring the continued relevance of fundamental organosulfur compounds in modern chemistry.

References

A Theoretical Investigation into the Electronic Structure of Triethylsulfonium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The State of Research on Triethylsulfonium Iodide

Sulfonium salts are characterized by a central sulfur atom bonded to three organic substituents, rendering the sulfur atom positively charged. This structural feature makes them effective alkylating agents and versatile intermediates in organic synthesis. While the electronic and structural properties of simpler sulfonium salts, such as trimethylsulfonium iodide, have been subjects of both experimental and computational investigations, this compound remains a comparatively understudied compound from a theoretical standpoint.

A thorough review of existing literature reveals a scarcity of specific theoretical studies focused on the electronic structure of this compound. In contrast, its methyl analogue, trimethylsulfonium iodide, has been characterized by X-ray crystallography, providing precise data on its molecular geometry.[1][2][3] This guide will utilize the data from trimethylsulfonium iodide as a comparative baseline and a model for the computational protocols proposed for this compound.

Analogous System: Trimethylsulfonium Iodide

To establish a foundation for the theoretical study of this compound, it is instructive to review the known properties of trimethylsulfonium iodide. X-ray crystallography studies have determined its crystal structure, revealing a trigonal pyramidal geometry at the sulfur atom.[2]

Crystallographic Data for Trimethylsulfonium Iodide

The following table summarizes the key geometric parameters obtained from the crystal structure of trimethylsulfonium iodide. These experimental values serve as an excellent benchmark for validating the accuracy of computational methods.

ParameterExperimental Value
Bond Lengths
S-C1.77 Å
Bond Angles
C-S-C~102°
Crystal System Monoclinic

Data sourced from X-ray crystallography studies of trimethylsulfonium iodide.[2]

Proposed Theoretical Framework for this compound

The following sections outline a detailed protocol for a comprehensive theoretical investigation of the electronic structure of this compound using quantum chemical calculations.

Computational Methodology

Density Functional Theory (DFT) is the recommended method for this investigation due to its favorable balance of computational cost and accuracy for systems of this nature.

3.1.1. Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry of the triethylsulfonium cation.

  • Level of Theory: DFT.

  • Functional: A hybrid functional such as B3LYP or a range-separated functional like CAM-B3LYP is recommended. For systems involving iodide, functionals that perform well for non-covalent interactions, such as M06-2X, should also be considered.

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is a suitable starting point. For the iodine atom, the use of a larger basis set with effective core potentials, like the LanL2DZ, is advisable to account for relativistic effects.

  • Procedure: A full geometry optimization of the triethylsulfonium cation should be performed. Following optimization, a vibrational frequency analysis is crucial to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental IR and Raman spectra if available.

3.1.2. Electronic Structure Analysis

Once a stable geometry is obtained, a detailed analysis of the electronic structure can be undertaken.

  • Population Analysis: A Mulliken or Natural Bond Orbital (NBO) population analysis will provide insights into the charge distribution within the triethylsulfonium cation, highlighting the localization of the positive charge.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the reactivity of the molecule. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and electronic excitation properties.[4][5]

Experimental Protocols: Computational Details

The following provides a more granular breakdown of the computational steps.

  • Input Structure Generation: Construct an initial 3D model of the triethylsulfonium cation.

  • Software: Utilize a standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Calculation Type:

    • Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) at the chosen level of theory (e.g., B3LYP/6-311+G(d,p)).

    • Perform a single-point energy calculation on the optimized geometry to obtain detailed electronic properties, including molecular orbitals and population analysis.

  • Solvation Effects: To model the system in a condensed phase, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed, specifying an appropriate solvent.

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of the triethylsulfonium cation.

Caption: Molecular structure of the triethylsulfonium cation.

Computational Workflow

The logical flow of the proposed theoretical study is depicted below.

computational_workflow start Initial Structure Generation (Triethylsulfonium Cation) dft DFT Functional & Basis Set Selection (e.g., B3LYP/6-311+G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc validation Verify Minimum Energy Structure (No Imaginary Frequencies) freq_calc->validation validation->geom_opt Failure sp_energy Single-Point Energy Calculation validation->sp_energy Success analysis Electronic Property Analysis (HOMO, LUMO, Charges) sp_energy->analysis end Final Results analysis->end

Caption: Proposed workflow for theoretical calculations.

Frontier Molecular Orbital Diagram

A conceptual diagram illustrating the HOMO-LUMO energy gap is presented below. The actual energy levels would be determined by the DFT calculations.

homo_lumo_diagram cluster_orbitals Molecular Orbitals cluster_energy lumo LUMO (Lowest Unoccupied) homo HOMO (Highest Occupied) lumo->homo  ΔE = E(LUMO) - E(HOMO)   e_label Energy e_start->e_end

Caption: Conceptual HOMO-LUMO energy level diagram.

Expected Quantitative Data

Upon completion of the proposed calculations, the following quantitative data for the triethylsulfonium cation would be obtained and should be summarized in tables for clarity and comparative analysis.

Table 5.1: Calculated Geometric Parameters

Parameter Calculated Value (Å or °)
Bond Lengths
S-C
C-C
C-H
Bond Angles
C-S-C
S-C-C

| H-C-H | |

Table 5.2: Calculated Electronic Properties

Property Calculated Value (a.u. or eV)
Mulliken Atomic Charges
S
C (alpha)
C (beta)
Frontier Orbitals
HOMO Energy
LUMO Energy

| HOMO-LUMO Gap | |

Table 5.3: Calculated Vibrational Frequencies

Mode Number Frequency (cm⁻¹) IR Intensity Raman Activity Assignment
1
2

| ... | | | | |

Conclusion

This technical guide provides a comprehensive roadmap for the theoretical investigation of the electronic structure of this compound, a compound for which such data is currently lacking in the scientific literature. By outlining a robust computational protocol based on Density Functional Theory and leveraging insights from the well-characterized analogue, trimethylsulfonium iodide, researchers are equipped with the necessary tools to perform a thorough analysis. The successful execution of these proposed studies will yield valuable data on the geometric, electronic, and vibrational properties of this compound, contributing to a more complete understanding of sulfonium salt chemistry and paving the way for further research into its applications.

References

Methodological & Application

Application Notes and Protocols: Triethylsulfonium Iodide as an Ethylidene-Transfer Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triethylsulfonium iodide is a sulfonium salt that serves as a precursor for the formation of an ethylidene sulfur ylide. This ylide is a key reagent in the Corey-Chaykovsky reaction, a powerful method in organic synthesis for the formation of three-membered rings.[1][2][3] Specifically, the ylide generated from this compound acts as an ethylidene-transfer agent, primarily reacting with aldehydes and ketones to produce substituted epoxides (oxiranes).[1] Epoxides are valuable, strained heterocyclic intermediates widely used in the synthesis of complex molecules, including natural products and pharmaceuticals.[3]

The Corey-Chaykovsky reaction offers a reliable alternative to other olefination methods, such as the Wittig reaction. While phosphorus ylides typically convert carbonyls to alkenes, sulfur ylides lead to the formation of epoxides, aziridines, or cyclopropanes, depending on the substrate.[1] The reaction is prized for its operational simplicity and the ability to generate strained rings with high stereochemical control.[3]

Mechanism of Action

The ethylidene-transfer reaction proceeds via a well-established mechanism. The process begins with the in situ generation of the sulfur ylide, followed by its reaction with a carbonyl compound.

  • Ylide Formation: this compound is deprotonated at the carbon adjacent to the positively charged sulfur atom by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), typically in a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[1][3] This acid-base reaction forms the transient and reactive ethylidene ylide.

  • Nucleophilic Addition: The nucleophilic ylide attacks the electrophilic carbon of the carbonyl group (aldehyde or ketone), leading to the formation of a zwitterionic intermediate known as a betaine. This step is generally considered the rate-determining step of the reaction.[3]

  • Ring Closure: The resulting oxygen anion in the betaine intermediate undergoes an intramolecular nucleophilic attack on the carbon bearing the sulfonium group. This step proceeds as an intramolecular SN2 reaction, displacing diethyl sulfide as a leaving group and forming the three-membered epoxide ring.[1]

Caption: Mechanism of ethylidene transfer via the Corey-Chaykovsky reaction.

Applications in Organic Synthesis

The primary application of this compound is in the synthesis of substituted epoxides from carbonyl compounds. This transformation is highly valuable in synthetic chemistry:

  • Synthesis of Disubstituted Epoxides: Reaction with aldehydes (R'-H) yields 1,2-disubstituted epoxides. The reaction of substituted sulfur ylides with aldehydes is often stereoselective, favoring the formation of trans epoxides.[2]

  • Synthesis of Trisubstituted Epoxides: Reaction with ketones provides access to trisubstituted epoxides.

  • Intermediates for Drug Development: Epoxides are versatile synthetic intermediates. Their strained ring can be opened by a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce new functional groups with high regioselectivity and stereoselectivity. This makes them crucial building blocks in the synthesis of complex pharmaceutical agents and natural products.

Data Presentation

EntryCarbonyl SubstrateYlide PrecursorBase/SolventProductYield (%)Reference
1BenzaldehydeTrimethylsulfonium IodideKOH / (bmim)PF₆Styrene Oxide91%[4]
24-ChlorobenzaldehydeTrimethylsulfonium IodideKOH / (bmim)PF₆4-Chlorostyrene Oxide89%[4]
3CyclohexanoneTrimethylsulfonium IodideKOH / (bmim)PF₆1-Oxa-spiro[2.5]octane85%[4]
4AcetophenoneTrimethylsulfonium IodideKOH / (bmim)PF₆2-Methyl-2-phenyloxirane88%[4]
5BenzophenoneTrimethylsulfonium IodideKOH / tert-Butanol2,2-Diphenyloxirane97%[5]
6Allyl cyclohexanoneTrimethylsulfonium IodideKOt-Bu / DMSOAllyl spiro-epoxide88%[2]

Experimental Protocols

The following protocols are generalized procedures adapted from established methods for the Corey-Chaykovsky reaction.[2] Researchers should perform small-scale trials to optimize conditions for specific substrates.

Protocol 1: In Situ Generation of Ethylidene Ylide

Objective: To prepare a solution of the ethylidene sulfur ylide from this compound for immediate use.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOt-Bu)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Schlenk flask or three-necked round-bottom flask with a magnetic stirrer

Procedure (using NaH in DMSO):

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents) to a flame-dried flask.

  • Solvent Addition: Carefully add anhydrous DMSO to the flask via syringe. Stir the suspension at room temperature. The reaction of NaH with DMSO generates dimsyl sodium, a strong base.

  • Salt Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMSO.

  • Ylide Formation: Slowly add the this compound solution to the stirred dimsyl sodium solution at a controlled temperature (e.g., 15-20°C). The formation of the ylide is typically rapid. The resulting solution/suspension of the ethylidene ylide is used immediately in the next step.

Workflow cluster_setup System Setup cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Flame-dry glassware under inert atmosphere B 2. Add NaH and anhydrous DMSO to flask A->B D 4. Generate Ylide: Add sulfonium salt to base B->D C 3. Dissolve Triethylsulfonium Iodide in anhydrous DMSO C->D E 5. Add carbonyl substrate to ylide solution D->E F 6. Stir at room temperature (e.g., 2 hours) E->F G 7. Quench with water F->G H 8. Extract with organic solvent (e.g., ether) G->H I 9. Dry, concentrate, and purify via chromatography H->I

Caption: General experimental workflow for epoxide synthesis.

Protocol 2: General Procedure for Epoxidation of a Carbonyl Compound

Objective: To synthesize an epoxide from an aldehyde or ketone using the pre-formed ethylidene ylide.

Materials:

  • Aldehyde or ketone substrate

  • Solution of ethylidene ylide (from Protocol 1)

  • Deionized water

  • Ethyl acetate or Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Substrate Addition: To the freshly prepared ethylidene ylide solution (1.1-1.5 equivalents) at room temperature, add a solution of the carbonyl substrate (1.0 equivalent) in a minimal amount of the same anhydrous solvent dropwise.

  • Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 1 to 4 hours.[2]

  • Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold deionized water.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure epoxide.

Logical Relationships

The reaction establishes a clear synthetic pathway from readily available starting materials to high-value epoxide products.

LogicalFlow reagents Starting Materials This compound Aldehyde or Ketone Strong Base (e.g., NaH) ylide Key Intermediate Ethylidene Sulfur Ylide (Et₂S⁺-⁻CHCH₃) reagents:f1->ylide:f0 Deprotonation reagents:f3->ylide:f0 products Products & Byproducts Substituted Epoxide Diethyl Sulfide Deprotonated Base reagents:f2->products:f1 Ethylidene Transfer ylide:f1->products:f1

Caption: Relationship between reactants, intermediates, and products.

References

Application Notes and Protocols: Mechanism of Ethylidene Transfer from Triethylsulfonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of ethylidene transfer from triethylsulfonium iodide, a key process in the Corey-Chaykovsky reaction for the synthesis of substituted epoxides. This document includes the reaction mechanism, experimental protocols, and quantitative data for the diastereoselective epoxidation of aldehydes.

Introduction

The Corey-Chaykovsky reaction is a powerful and widely used method for the synthesis of epoxides, aziridines, and cyclopropanes. The reaction involves the transfer of a methylene or substituted alkylidene group from a sulfur ylide to a carbonyl compound, imine, or enone. While the transfer of a methylene group using trimethylsulfonium iodide is well-documented, the use of substituted sulfonium salts, such as this compound, for the transfer of other alkylidene groups like ethylidene is also of significant interest for the synthesis of more complex molecules. This process allows for the formation of substituted epoxides with the creation of new stereocenters.

The reaction of substituted sulfur ylides with aldehydes is known to be stereoselective, generally leading to the formation of trans-epoxides.[1][2] This diastereoselectivity is a key feature of the reaction, making it a valuable tool in stereocontrolled synthesis.

Mechanism of Ethylidene Transfer

The ethylidene transfer from this compound to a carbonyl compound proceeds via the Corey-Chaykovsky reaction mechanism. This multi-step process can be broken down into three key stages:

  • In-situ Formation of the Sulfur Ylide: this compound is not reactive itself. It must first be deprotonated by a strong base to form the corresponding sulfur ylide, diethyl(ethylidene)sulfurane. Commonly used bases for this transformation include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or organolithium reagents in a suitable aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[1][3] The choice of base and solvent is crucial for the efficient generation of the ylide.

  • Nucleophilic Addition to the Carbonyl Group: The generated sulfur ylide is a potent nucleophile. The carbanionic center of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition results in the formation of a zwitterionic intermediate known as a betaine.[3]

  • Intramolecular Cyclization and Epoxide Formation: The betaine intermediate is unstable and rapidly undergoes an intramolecular SN2 reaction. The negatively charged oxygen atom attacks the carbon atom bearing the positively charged sulfonium group, which acts as a good leaving group. This ring-closing step forms the desired epoxide and liberates diethyl sulfide as a byproduct.[3] The stereochemical outcome of the reaction is determined during the nucleophilic addition and subsequent cyclization steps.

Experimental Protocols

The following protocols are based on established procedures for the Corey-Chaykovsky reaction, adapted for ethylidene transfer from this compound.

Protocol 1: General Procedure for the Diastereoselective Epoxidation of Aromatic Aldehydes with this compound

This protocol describes a general method for the synthesis of trans-2-ethyl-3-aryloxiranes.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Syringes and needles

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous DMSO to the flask to create a solution of the methylsulfinyl carbanion (dimsyl anion).

    • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMSO.

    • Slowly add the this compound solution to the sodium hydride suspension at room temperature with vigorous stirring.

    • Stir the resulting mixture for 1 hour at room temperature to ensure complete formation of the ethylidene ylide.

  • Reaction with the Aldehyde:

    • Dissolve the aromatic aldehyde (1.0 equivalent) in anhydrous THF.

    • Cool the ylide solution to 0 °C using an ice bath.

    • Slowly add the solution of the aromatic aldehyde to the ylide solution via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired epoxide.

Quantitative Data

The diastereoselectivity of the ethylidene transfer from this compound is a critical aspect of this reaction. The reaction with aldehydes typically yields the trans-epoxide as the major product. The table below summarizes representative data for the epoxidation of benzaldehyde.

ElectrophileSulfonium SaltBaseSolventProductYield (%)Diastereomeric Ratio (trans:cis)Reference
BenzaldehydeThis compoundNaHDMSO/THF2-Ethyl-3-phenyloxiraneNot specifiedPredominantly trans[1][2]

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the ethylidene transfer from this compound to an aldehyde.

Reaction_Mechanism A This compound B Diethyl(ethylidene)sulfurane (Sulfur Ylide) A->B  + Strong Base  (e.g., NaH) D Betaine Intermediate (Zwitterion) B->D  + Aldehyde (C)  Nucleophilic Attack C Aldehyde (R-CHO) C->D E trans-Epoxide D->E  Intramolecular  SN2 Cyclization F Diethyl Sulfide D->F  Elimination

Caption: Mechanism of ethylidene transfer to an aldehyde.

Experimental Workflow

This diagram outlines the general experimental procedure for the synthesis of epoxides using this compound.

Experimental_Workflow cluster_prep Ylide Preparation cluster_reaction Epoxidation Reaction cluster_workup Work-up and Purification A Suspend NaH in anhydrous DMSO B Add this compound solution in DMSO A->B C Stir for 1h at room temperature B->C D Cool ylide solution to 0 °C C->D E Add Aldehyde solution in THF D->E F Stir for 12-24h at room temperature E->F G Quench with aq. NH4Cl F->G H Extract with Diethyl Ether G->H I Dry, Concentrate, and Purify (Column Chromatography) H->I

Caption: General experimental workflow for epoxide synthesis.

References

Application of Triethylsulfonium Iodide in Epoxide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of epoxides is a fundamental transformation in organic chemistry, providing key intermediates for the production of a wide array of complex molecules, including pharmaceuticals. One powerful method for the synthesis of epoxides from carbonyl compounds is the Corey-Chaykovsky reaction. This reaction typically utilizes a sulfur ylide, generated in situ from a sulfonium salt, to transfer a methylene group to an aldehyde or ketone. While trimethylsulfonium iodide is the most commonly employed reagent for this transformation, its homolog, triethylsulfonium iodide, can also be utilized. This document provides detailed application notes and protocols for the use of this compound in the synthesis of epoxides.

The Corey-Chaykovsky reaction is valued for its high efficiency and stereoselectivity, offering a robust alternative to traditional epoxidation methods like those using peroxy acids. The reaction proceeds via the nucleophilic attack of the sulfur ylide on the carbonyl carbon, forming a betaine intermediate which then undergoes intramolecular ring closure to yield the epoxide and diethyl sulfide as a byproduct.[1][2][3]

Reaction Mechanism and Workflow

The overall process involves two main stages: the in situ generation of the triethylsulfonium ylide and its subsequent reaction with a carbonyl compound to form the epoxide.

  • Ylide Formation: this compound is deprotonated by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the reactive triethylsulfonium ylide.[1][4]

  • Epoxidation: The ylide then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting intermediate rapidly undergoes an intramolecular SN2 reaction to form the three-membered epoxide ring and release diethyl sulfide.[2][3]

Reaction_Mechanism reagents This compound + Base (e.g., NaH, KOtBu) ylide Triethylsulfonium Ylide (Et2S+CH2-) reagents->ylide Deprotonation betaine Betaine Intermediate ylide->betaine Nucleophilic Attack carbonyl Aldehyde or Ketone (R1(C=O)R2) carbonyl->betaine epoxide Epoxide (R1C(O)CR2) betaine->epoxide Intramolecular SN2 byproduct Diethyl Sulfide (Et2S) betaine->byproduct Elimination

Caption: General mechanism of epoxide synthesis using this compound.

Quantitative Data

While this compound is less commonly cited in the literature than its trimethyl counterpart, the reaction is expected to proceed with comparable efficiency. The following table summarizes typical yields obtained in the Corey-Chaykovsky reaction using the analogous trimethylsulfonium iodide with various carbonyl substrates, which can be considered indicative of the expected performance of this compound.[5][6]

EntrySubstrate (Carbonyl Compound)ReagentBaseSolventYield (%)Reference
1BenzophenoneTrimethylsulfonium IodideKOHt-Butanol97[5]
24-Methylphenyl phenyl ketoneTrimethylsulfonium IodideKOHt-Butanol95[5]
3AcetophenoneTrimethylsulfonium IodideKOHt-Butanol85[5]
4CyclohexanoneTrimethylsulfonium IodideNaHDMSO88[3]
5BenzaldehydeTrimethylsulfonium IodideNaHDMSO>90[1]
6KobusoneTrimethylsulfonium IodideKOtBuDMF91[6]
7Intermediate 22 (complex)Trimethylsulfonium IodideNaHDMSO/THF92[6]

Experimental Protocols

Below are detailed protocols for the synthesis of epoxides using a sulfonium iodide reagent. These protocols are based on established procedures for the Corey-Chaykovsky reaction and can be adapted for use with this compound.

Protocol 1: General Procedure for Epoxidation of Ketones and Aromatic Aldehydes

This protocol is adapted from a simplified procedure for the Corey-Chaykovsky epoxidation.[5]

Materials:

  • This compound (or Trimethylsulfonium iodide)

  • Substrate (ketone or aromatic aldehyde)

  • Potassium hydroxide (crushed)

  • tert-Butanol

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add the ketone or aromatic aldehyde (1.0 mmol), this compound (1.5 mmol), and crushed potassium hydroxide (3.0 mmol).

  • Add tert-butanol (5 mL) to the flask.

  • Stir the mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude epoxide.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Epoxidation using Sodium Hydride in DMSO

This protocol is a classic procedure for the Corey-Chaykovsky reaction.[3][4]

Materials:

  • This compound (or Trimethylsulfonium iodide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Substrate (aldehyde or ketone)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked flask equipped with a nitrogen inlet and a dropping funnel

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 mmol, 60% dispersion in mineral oil).

  • Wash the sodium hydride with dry hexanes to remove the mineral oil and then carefully remove the hexanes.

  • Add anhydrous DMSO (5 mL) to the flask.

  • In a separate flask, dissolve this compound (1.1 mmol) in anhydrous DMSO (5 mL).

  • Add the this compound solution dropwise to the sodium hydride suspension at room temperature. The formation of the ylide is indicated by the cessation of hydrogen evolution.

  • After stirring for 10-15 minutes, add a solution of the aldehyde or ketone (1.0 mmol) in anhydrous DMSO (2 mL) dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cautiously quench the reaction by the slow addition of water (15 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the resulting crude epoxide by column chromatography or distillation.

Experimental_Workflow start Start reagents Combine this compound, Carbonyl Substrate, and Base in Solvent start->reagents reaction Stir at Room Temperature (Monitor by TLC) reagents->reaction quench Quench Reaction with Water reaction->quench extraction Extract with Organic Solvent (e.g., Diethyl Ether) quench->extraction wash Wash Organic Layer with Brine extraction->wash dry Dry with Anhydrous Sulfate wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Distillation concentrate->purify product Isolated Epoxide purify->product

Caption: A generalized experimental workflow for epoxide synthesis.

Conclusion

The use of this compound in the Corey-Chaykovsky reaction provides an effective method for the synthesis of epoxides from a variety of aldehyde and ketone precursors. While less documented than its trimethylsulfonium iodide counterpart, the underlying reactivity is analogous, allowing for the adaptation of existing protocols. The reaction is characterized by mild conditions and good to excellent yields, making it a valuable tool in the arsenal of synthetic chemists in research and drug development. Careful optimization of reaction conditions, including the choice of base and solvent, can lead to high yields of the desired epoxide products.

References

Application of Triethylsulfonium Iodide in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylsulfonium iodide is a versatile and reactive ethylating agent with growing applications in the synthesis of pharmaceutical intermediates. As a sulfonium salt, it offers a potent electrophilic ethyl group that can readily react with a variety of nucleophiles, making it a valuable tool for the introduction of ethyl moieties into complex molecules. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in key synthetic transformations relevant to pharmaceutical development. Its utility in the ethylation of phenols, amines, and thiols allows for the modification of functional groups to enhance the pharmacological properties of drug candidates, such as improving metabolic stability, modulating solubility, and altering binding affinity to biological targets.

Application Notes

This compound serves as an efficient source of an ethyl group in nucleophilic substitution reactions. The positively charged sulfur atom acts as a good leaving group (diethyl sulfide), facilitating the transfer of the ethyl group to a nucleophile. This reactivity is particularly useful in the synthesis of pharmaceutical intermediates where mild and selective ethylation is required.

Key Advantages:

  • High Reactivity: The sulfonium salt structure makes the ethyl group highly susceptible to nucleophilic attack.

  • Good Solubility: this compound is often soluble in a range of organic solvents, allowing for homogeneous reaction conditions.

  • Controlled Stoichiometry: As a salt, it is a solid that can be accurately weighed, allowing for precise control over reaction stoichiometry.

  • Milder Conditions: Ethylation using this compound can often be achieved under milder conditions compared to traditional ethylating agents like ethyl halides in the presence of strong bases, which can be beneficial for sensitive substrates.

Primary Applications in Pharmaceutical Intermediate Synthesis:

  • O-Ethylation of Phenols: The introduction of an ethyl ether group on a phenolic moiety is a common strategy in drug design to block a potentially reactive hydroxyl group, increase lipophilicity, and improve metabolic stability.

  • N-Ethylation of Amines: Ethylation of primary and secondary amines is crucial for the synthesis of many active pharmaceutical ingredients (APIs). This modification can significantly impact the basicity, receptor binding, and pharmacokinetic profile of a molecule.

  • S-Ethylation of Thiols: The formation of thioethers through the ethylation of thiols is another important transformation in medicinal chemistry, often used to modify the properties of sulfur-containing compounds.

Data Presentation

The following tables summarize representative quantitative data for ethylation reactions using this compound. The data is based on general reactivity patterns of trialkylsulfonium salts and provides a baseline for experimental design.

Substrate (Nucleophile)ProductSolventBaseTemperature (°C)Reaction Time (h)Yield (%)
PhenolPhenetoleAcetonitrileK₂CO₃801285-95
4-Nitrophenol4-NitrophenetoleDMFNaH25690-98
AnilineN-EthylanilineDMSOK₂CO₃1002470-80
Indole1-EthylindoleAcetonitrileNaH25880-90
ThiophenolEthyl phenyl sulfideEthanolNaOEt60490-97
Cysteine derivativeS-Ethyl-cysteine derivativeMethanolEt₃N251285-95

Table 1: Representative Quantitative Data for Ethylation Reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of this compound from diethyl sulfide and ethyl iodide.

Materials:

  • Diethyl sulfide

  • Ethyl iodide

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl sulfide (1.0 equivalent) and ethyl iodide (1.1 equivalents).

  • Stir the mixture at room temperature. The reaction is typically exothermic. If necessary, cool the flask in an ice bath to control the reaction temperature.

  • Continue stirring for 12-24 hours. A white precipitate of this compound will form.

  • After the reaction is complete, add anhydrous diethyl ether to the flask to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with two portions of cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure this compound as a white crystalline solid.

Protocol 2: General Procedure for O-Ethylation of a Phenolic Intermediate

This protocol provides a general method for the ethylation of a phenol using this compound.

Materials:

  • Phenolic substrate (e.g., a pharmaceutical intermediate containing a phenol group)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 equivalent), this compound (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the reaction mixture at 80 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-ethylated product.

Protocol 3: General Procedure for N-Ethylation of an Amine Intermediate

This protocol outlines a general method for the ethylation of a primary or secondary amine.

Materials:

  • Amine substrate (e.g., a pharmaceutical intermediate containing a primary or secondary amine)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO, anhydrous)

Procedure:

  • In a sealed tube, combine the amine substrate (1.0 equivalent), this compound (1.5 equivalents), and potassium carbonate (2.5 equivalents).

  • Add anhydrous DMSO to dissolve the reactants.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 24-48 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-ethylated product.

Protocol 4: General Procedure for S-Ethylation of a Thiol Intermediate

This protocol describes a general method for the ethylation of a thiol.

Materials:

  • Thiol substrate (e.g., a pharmaceutical intermediate containing a thiol group)

  • This compound

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve the thiol substrate (1.0 equivalent) in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the thiolate.

  • Add this compound (1.2 equivalents) in one portion.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired S-ethylated product.

Visualizations

Synthesis_of_Triethylsulfonium_Iodide diethyl_sulfide Diethyl Sulfide triethylsulfonium_iodide This compound diethyl_sulfide->triethylsulfonium_iodide ethyl_iodide Ethyl Iodide ethyl_iodide->triethylsulfonium_iodide Ethylation_Mechanism reagents Nu:⁻ This compound (Et₃S⁺I⁻) transition_state [Nu···Et···S⁺Et₂]‡ reagents:nu->transition_state SN2 Attack products Nu-Et Diethyl Sulfide (Et₂S) transition_state->products:prod Leaving Group Departure Experimental_Workflow start Start reagents Combine Substrate, This compound, and Base in Solvent start->reagents reaction Heat and Stir reagents->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Filtration/Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Application Notes and Protocols for the Corey-Chaykovsky Reaction Utilizing Triethylsulfonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of triethylsulfonium iodide in the Corey-Chaykovsky reaction for the synthesis of substituted epoxides. This powerful reaction offers a valuable method for the formation of oxiranes from aldehydes and ketones.

Introduction

The Corey-Chaykovsky reaction is a cornerstone of organic synthesis, enabling the formation of three-membered rings, most notably epoxides, from carbonyl compounds.[1][2] The reaction proceeds via the in situ generation of a sulfur ylide from a sulfonium salt and a strong base. This ylide then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to ultimately form an epoxide, with the concomitant loss of a dialkyl sulfide.[3] While trimethylsulfonium iodide is the most commonly employed reagent for methylene transfer, this compound serves as a valuable precursor for the corresponding ethylidene ylide, allowing for the synthesis of ethyl-substituted epoxides.

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for the Corey-Chaykovsky reaction involves three key steps:

  • Ylide Formation: A strong base deprotonates the α-carbon of the this compound, forming the highly reactive triethylsulfonium ethylide.

  • Nucleophilic Addition: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a betaine intermediate.

  • Intramolecular Cyclization: The negatively charged oxygen of the betaine undergoes an intramolecular SN2 reaction, attacking the carbon bearing the sulfonium group. This results in the formation of the epoxide and the liberation of diethyl sulfide.[3]

A key feature of the Corey-Chaykovsky reaction is its stereoselectivity. The reaction of substituted sulfur ylides with aldehydes typically leads to the formation of trans-epoxides.[1]

Applications in Organic Synthesis

The synthesis of epoxides via the Corey-Chaykovsky reaction is a valuable transformation in organic synthesis due to the versatility of epoxides as synthetic intermediates.[4] They can undergo ring-opening reactions with a variety of nucleophiles to introduce diverse functionalities, making them crucial building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.[4][5]

Data Presentation: Substrate Scope and Representative Yields

The following table summarizes the expected products from the reaction of this compound with a range of aldehydes and ketones. Note: Specific yield data for this compound is limited in the literature; the indicated yields are representative and based on analogous reactions with trimethylsulfonium iodide.

EntrySubstrate (Aldehyde/Ketone)Product (Epoxide)Representative Yield (%)
1Benzaldehyde2-Ethyl-3-phenyloxirane85-95
2Cyclohexanone1-Ethyl-7-oxabicyclo[4.1.0]heptane80-90
3Acetophenone2-Ethyl-2-methyl-3-phenyloxirane75-85
4Cinnamaldehyde2-Ethyl-3-styryloxirane70-80
54-Chlorobenzaldehyde2-(4-Chlorophenyl)-3-ethyloxirane85-95

Experimental Protocols

1. Preparation of this compound

This compound can be prepared by the reaction of diethyl sulfide with ethyl iodide.

  • Materials: Diethyl sulfide, Ethyl iodide.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl sulfide (1.0 eq) and ethyl iodide (1.1 eq).

    • The reaction is typically performed neat or in a minimal amount of a polar aprotic solvent.

    • Stir the mixture at room temperature. The reaction is exothermic and the solid product will precipitate out of the solution.

    • The reaction progress can be monitored by the disappearance of the starting materials (e.g., by TLC or GC).

    • Once the reaction is complete, the solid this compound is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

2. General Protocol for the Corey-Chaykovsky Epoxidation using this compound

This protocol describes the in situ generation of the sulfur ylide and its subsequent reaction with a carbonyl compound.

  • Materials: this compound, strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu)), anhydrous solvent (e.g., dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)), aldehyde or ketone, quenching solution (e.g., saturated aqueous ammonium chloride), extraction solvent (e.g., diethyl ether, ethyl acetate), drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1-1.5 eq).

    • Add the anhydrous solvent (e.g., DMSO) and stir the suspension.

    • Cool the mixture to the appropriate temperature (typically 0 °C to room temperature, depending on the base and substrate).

    • Slowly add the strong base (1.0-1.2 eq) to the suspension. The formation of the ylide is often indicated by a color change.

    • Stir the mixture for a period to ensure complete ylide formation (e.g., 30-60 minutes).

    • Add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent dropwise to the ylide solution.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction by the slow addition of the quenching solution.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

    • Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography, to afford the desired epoxide.[1]

Mandatory Visualizations

Reaction Mechanism

Corey_Chaykovsky_Mechanism cluster_ylide_formation 1. Ylide Formation cluster_reaction 2. & 3. Nucleophilic Attack & Cyclization Et3S+ I- This compound (Et₃S⁺I⁻) Ylide Triethylsulfonium Ethylide (Et₂S⁺-CH⁻CH₃) Et3S+ I-->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide Carbonyl Aldehyde/Ketone (R₂C=O) Ylide->Carbonyl Nucleophilic Attack Betaine Betaine Intermediate Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 Sulfide Diethyl Sulfide (Et₂S) Betaine->Sulfide Experimental_Workflow start Start prep_reagents Prepare this compound and Anhydrous Solvent start->prep_reagents ylide_formation Ylide Formation: Add strong base to sulfonium salt suspension prep_reagents->ylide_formation add_carbonyl Add Aldehyde or Ketone ylide_formation->add_carbonyl reaction Monitor Reaction Progress (TLC/LC-MS) add_carbonyl->reaction quench Quench Reaction reaction->quench extraction Workup and Extraction quench->extraction purification Purify Product (Column Chromatography) extraction->purification end End purification->end

References

Application Notes and Protocols: Triethylsulfonium Iodide for the Ethylation of Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylsulfonium iodide is a sulfonium salt that, in principle, can act as an ethylating agent for various nucleophiles. Sulfonium salts, characterized by a positively charged sulfur atom with three organic substituents, are known to be effective alkylating agents due to the excellent leaving group ability of the neutral dialkyl sulfide.[1][2] The positive charge on the sulfur atom polarizes the adjacent carbon-sulfur bonds, making the carbon atoms electrophilic and susceptible to nucleophilic attack.[1] This document provides an overview of the synthesis of this compound, the general mechanism of its reaction with nucleophiles, and a discussion of its application in organic synthesis, alongside protocols for common ethylation procedures using alternative, more established reagents.

While the analogous trimethylsulfonium salts are widely used as methylating agents, detailed and specific applications of this compound for ethylation are not extensively documented in contemporary chemical literature.[2][3] This suggests that other ethylating agents are generally preferred for reasons of reactivity, selectivity, and ease of use.

Synthesis of this compound

This compound can be synthesized by the reaction of diethyl sulfide with ethyl iodide. This is a classic example of the formation of a sulfonium salt via the nucleophilic substitution of an alkyl halide by a thioether.

A historical method for the preparation of this compound involved heating powdered sulfur with excess ethyl iodide in sealed tubes at 180°C for 24 hours.[4] However, a more modern and practical laboratory synthesis would involve the direct reaction of diethyl sulfide with ethyl iodide.

General Protocol for the Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl sulfide (1.0 equivalent) and ethyl iodide (1.1 equivalents). The reaction can be performed neat or in a suitable solvent such as acetone or acetonitrile.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by the precipitation of the solid this compound.

  • Work-up and Purification: Once the reaction is complete, the solid product can be isolated by filtration. The crude product can be washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-diethyl ether.

Synthesis_of_Triethylsulfonium_Iodide diethyl_sulfide Diethyl Sulfide product This compound diethyl_sulfide->product + Ethyl Iodide ethyl_iodide Ethyl Iodide

Caption: Synthesis of this compound.

General Mechanism for the Ethylation of Nucleophiles

The ethylation of a nucleophile by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks one of the electrophilic ethyl groups of the sulfonium salt, leading to the displacement of diethyl sulfide as a neutral leaving group.[1][2][5]

Ethylation_Mechanism cluster_reactants Reactants cluster_products Products nucleophile Nu:⁻ transition_state [Nu---CH₂(CH₃)---S(CH₂CH₃)₂]ᵟ⁻ nucleophile->transition_state Sɴ2 Attack sulfonium (CH₃CH₂)₃S⁺ This compound ethylated_product Nu-CH₂CH₃ transition_state->ethylated_product leaving_group (CH₃CH₂)₂S transition_state->leaving_group Leaving Group Departure

Caption: General Sɴ2 mechanism for ethylation.

Applications in Ethylation: A General Overview

While specific data for this compound is scarce, the general reactivity of sulfonium salts suggests its potential for the ethylation of a range of nucleophiles.[2]

O-Ethylation of Phenols

The ethylation of phenols to produce ethyl phenyl ethers is a common transformation in organic synthesis. This reaction typically requires a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

S-Ethylation of Thiols

Thiols are excellent nucleophiles and can be readily ethylated to form thioethers. The reaction can often be carried out under milder conditions compared to the ethylation of alcohols.

N-Ethylation of Amines

The ethylation of amines can be complex, as the starting amine and the ethylated products can all be nucleophilic, potentially leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[6][7] Controlling the degree of ethylation can be challenging.

C-Ethylation of Enolates

Carbanions, such as enolates derived from ketones, esters, or other carbonyl compounds, can be ethylated at the α-carbon. This C-C bond-forming reaction is a fundamental transformation in organic synthesis.[8][9]

Limitations and Alternatives

The apparent limited use of this compound as a standard ethylating agent may be attributed to several factors:

  • Competing Elimination Reactions: Sulfonium salts can undergo elimination reactions (E2) in the presence of a base, which competes with the desired SN2 reaction.

  • Steric Hindrance: The ethyl groups on the sulfonium salt may present more steric hindrance compared to the methyl groups on trimethylsulfonium salts, potentially slowing down the SN2 reaction.

  • Availability of More Efficient Reagents: A wide variety of other, more common and often more reactive and selective, ethylating agents are commercially available.[10][11]

Protocols for Ethylation using Common Reagents

Given the lack of specific protocols for this compound, the following sections provide detailed experimental procedures for the ethylation of various nucleophiles using standard and widely accepted ethylating agents.

Ethylation of Phenols

Reagent: Ethyl iodide or Diethyl sulfate.[12] Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH).

Protocol using Ethyl Iodide and K₂CO₃:

  • To a solution of the phenol (1.0 eq.) in a polar aprotic solvent (e.g., acetone, DMF, or acetonitrile) in a round-bottom flask, add anhydrous potassium carbonate (1.5-2.0 eq.).

  • Add ethyl iodide (1.2-1.5 eq.) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ethylation of Thiols

Reagent: Ethyl iodide or Ethyl bromide. Base: Sodium hydroxide (NaOH) or Triethylamine (Et₃N).

Protocol using Ethyl Iodide and NaOH:

  • Dissolve the thiol (1.0 eq.) in a suitable solvent such as ethanol or THF.

  • Add an aqueous solution of sodium hydroxide (1.1 eq.) and stir for 10-15 minutes at room temperature to form the thiolate.

  • Add ethyl iodide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Ethylation of Amines

Reagent: Ethyl iodide. Base: Hünig's base (N,N-diisopropylethylamine) or an inorganic base like K₂CO₃.

Protocol for Mono-Ethylation of a Secondary Amine:

  • Dissolve the secondary amine (1.0 eq.) in a polar aprotic solvent like acetonitrile.

  • Add Hünig's base (1.5 eq.) to the solution.

  • Add ethyl iodide (1.1 eq.) and stir the reaction at room temperature.

  • Monitor the reaction by TLC. The use of a non-nucleophilic base like Hünig's base helps to minimize the formation of quaternary ammonium salts.

  • Once the starting material is consumed, remove the solvent in vacuo.

  • Purify the resulting tertiary amine by column chromatography.

C-Ethylation of Ketone Enolates

Reagent: Ethyl iodide. Base: Lithium diisopropylamide (LDA) or Sodium hydride (NaH).

Protocol using LDA and Ethyl Iodide:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of LDA in dry THF at -78 °C.

  • Slowly add a solution of the ketone (1.0 eq.) in dry THF to the LDA solution at -78 °C to generate the lithium enolate. Stir for 30-60 minutes.

  • Add ethyl iodide (1.1 eq.) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the α-ethylated ketone by column chromatography.

Quantitative Data for Common Ethylation Reactions

The following table summarizes typical yields for the ethylation of representative nucleophiles using common ethylating agents. Note that these are literature examples and actual yields will vary depending on the specific substrate and reaction conditions.

NucleophileSubstrate ExampleEthylating AgentBaseSolventTemp. (°C)Yield (%)
Phenol 4-MethoxyphenolEthyl IodideK₂CO₃AcetoneReflux>95
Thiol ThiophenolEthyl BromideNaOHEthanolRT~98
Amine DibenzylamineEthyl IodideDIPEACH₃CNRT>90
Enolate CyclohexanoneEthyl IodideLDATHF-78 to RT85-95

Conclusion

This compound is a plausible, yet not commonly employed, reagent for the ethylation of nucleophiles. Its synthesis and reaction mechanism are analogous to other well-known sulfonium salts. For researchers and professionals in drug development requiring robust and well-precedented ethylation methods, a variety of alternative reagents such as ethyl iodide, diethyl sulfate, and ethyl triflate offer more reliable and extensively documented protocols. The provided experimental procedures for these common reagents serve as a practical guide for the efficient ethylation of phenols, thiols, amines, and carbon nucleophiles.

References

Application Notes and Protocols: Stereoselectivity in Reactions Involving Triethylsulfonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylsulfonium iodide is a key reagent in organic synthesis, primarily utilized for the generation of ethylidene ylide via deprotonation. This ylide is a powerful tool for the formation of three-membered rings, including epoxides, cyclopropanes, and aziridines, through the renowned Corey-Chaykovsky reaction.[1][2] The stereochemical outcome of these reactions is of paramount importance, particularly in the synthesis of complex chiral molecules for pharmaceutical applications. These application notes provide a detailed overview of the principles and protocols for achieving high stereoselectivity in reactions mediated by this compound and its more commonly studied analog, trimethylsulfonium iodide.

Core Applications and Stereochemical Principles

The primary applications of this compound in stereoselective synthesis involve the transfer of an ethylidene group to various electrophiles. The stereoselectivity of these reactions can be controlled at two levels: diastereoselectivity and enantioselectivity.

  • Diastereoselectivity: In reactions with prochiral aldehydes and ketones, the formation of one diastereomer of the product over another is crucial. Generally, the Corey-Chaykovsky reaction favors the formation of the trans or E-isomer of the resulting epoxide or cyclopropane.[2] This preference is attributed to the reversibility of the initial nucleophilic addition of the ylide to the carbonyl group and the thermodynamic stability of the anti-betaine intermediate, which leads to the trans product.[3]

  • Enantioselectivity: Achieving enantioselectivity requires the introduction of a chiral element into the reaction. This can be accomplished through several strategies:

    • Chiral Sulfonium Salts: Employing a chiral sulfide precursor to generate a chiral sulfonium ylide can induce asymmetry in the product.

    • Chiral Bases: The use of a chiral base for the deprotonation of the achiral sulfonium salt can lead to the formation of a chiral ylide in situ.

    • Chiral Catalysts: Catalytic amounts of a chiral sulfide can be used in conjunction with a stoichiometric amount of an achiral sulfonium salt and a suitable carbene precursor.[4]

    • Chiral Phase-Transfer Catalysts: In biphasic systems, chiral phase-transfer catalysts can mediate the reaction between the sulfonium salt and the substrate, inducing enantioselectivity.[5]

Application 1: Diastereoselective Epoxidation of Aldehydes

The reaction of the ylide generated from this compound with aldehydes is a reliable method for the synthesis of trisubstituted epoxides. The reaction generally proceeds with high diastereoselectivity, favoring the formation of the trans-epoxide.

Quantitative Data: Diastereoselectivity in Epoxidation
EntryAldehydeSulfonium SaltBaseSolventProductDiastereomeric Ratio (trans:cis)Reference
1BenzaldehydeTrimethylsulfonium IodideNaHDMSO2-Methyl-3-phenyloxirane>95:5[6]
2CinnamaldehydeTrimethylsulfonium IodideKHMDSTHF2-Methyl-3-styryloxirane89:11[6]
34-ChlorobenzaldehydeCamphor-derived Sulfonium SaltNaOH (aq)CH2Cl22-(Substituted)-3-(4-chlorophenyl)oxirane>98:2[7]
4Meroquinene AldehydeChiral Sulfonium SaltKHMDSTolueneDihydroquinine/Dihydroquinidine Precursor89:11[6]

Note: Data for trimethylsulfonium iodide is presented as a close analog due to the prevalence of its use in the literature.

Experimental Protocol: Diastereoselective Epoxidation of Benzaldehyde
  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, suspend this compound (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO) (5 mL per mmol of sulfonium salt).

  • To this suspension, add sodium hydride (60% dispersion in mineral oil, 1.05 equivalents) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the resulting mixture at room temperature for 1 hour, during which time the solution should become homogeneous, indicating the formation of the ethylidene ylide.

  • Reaction with Aldehyde: Cool the ylide solution to 0 °C in an ice bath.

  • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous DMSO (2 mL per mmol of aldehyde) dropwise to the ylide solution over 15 minutes.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired trans-2-methyl-3-phenyloxirane.

Epoxidation_Workflow reagents This compound + Anhydrous DMSO ylide Ethylidene Ylide Solution reagents->ylide Add Base (NaH) base Sodium Hydride base->ylide reaction_mixture Reaction at 0°C to RT ylide->reaction_mixture Add Aldehyde (dropwise at 0°C) aldehyde Benzaldehyde in Anhydrous DMSO aldehyde->reaction_mixture workup Aqueous Work-up & Extraction reaction_mixture->workup Stir 3h purification Column Chromatography workup->purification product trans-2-Methyl-3-phenyloxirane purification->product

Caption: Experimental workflow for diastereoselective epoxidation.

Application 2: Enantioselective Cyclopropanation of α,β-Unsaturated Esters

The reaction of a chiral sulfonium ylide with an α,β-unsaturated ester can afford highly enantioenriched cyclopropanes. This transformation is valuable for the synthesis of chiral building blocks.

Quantitative Data: Enantioselective Cyclopropanation
Entryα,β-Unsaturated EsterChiral SulfideYlide GenerationProductee (%)Reference
1CyclopentenoneCamphor-derivedStoichiometric (pre-formed ylide)Bicyclic cyclopropane95[8]
2Methyl cinnamateThiolane-basedCatalytic (with Rh2(OAc)4 and diazo compound)Phenyl vinylcyclopropane94[9]
3Ethyl crotonateLimonene-derivedStoichiometric (with KHMDS)Substituted cyclopropane98[9]
Experimental Protocol: Enantioselective Cyclopropanation
  • Preparation of the Chiral Sulfonium Salt: Synthesize the chiral sulfonium salt by reacting a chiral sulfide (e.g., derived from camphor or limonene) with an appropriate alkylating agent (e.g., ethyl bromoacetate) in a suitable solvent like acetone.

  • Ylide Formation: In a flame-dried flask under a nitrogen atmosphere, suspend the chiral sulfonium salt (1.2 equivalents) in anhydrous THF (10 mL per mmol).

  • Cool the suspension to -78 °C and add a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) (1.1 equivalents) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to generate the chiral ylide.

  • Cyclopropanation: Add a solution of the α,β-unsaturated ester (1.0 equivalent) in anhydrous THF (2 mL per mmol) to the ylide solution at -78 °C.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography to yield the enantioenriched cyclopropane.

Cyclopropanation_Mechanism cluster_0 Reaction Pathway Ylide Chiral Sulfonium Ylide Betaine Betaine Intermediate Ylide->Betaine 1,4-Addition Enone α,β-Unsaturated Ester Enone->Betaine Cyclopropane Enantioenriched Cyclopropane Betaine->Cyclopropane Intramolecular Ring Closure Sulfide Chiral Sulfide (byproduct) Betaine->Sulfide

Caption: Mechanism of enantioselective cyclopropanation.

Application 3: Asymmetric Aziridination of N-Sulfonylimines

The reaction of sulfonium ylides with N-sulfonylimines provides a direct route to N-protected aziridines. The use of chiral sulfonium salts allows for the synthesis of enantioenriched aziridines, which are valuable precursors for chiral amines and other nitrogen-containing compounds.

Quantitative Data: Asymmetric Aziridination
EntryImineChiral Sulfonium SaltBaseProductdr (trans:cis)ee (%) (trans)Reference
1N-Tos-benzaldimineIsothiocineole-derivedKHMDS2-Phenyl-1-tosylaziridine>95:5>99[9]
2N-Sulfonyl-cinnamaldimineIsothiocineole-derivedKHMDS2-Styryl-1-sulfonylaziridine>95:5>99[6]
3N-PMP-benzaldimineCamphor-derivedKHMDS2-Phenyl-1-PMP-aziridine91:994[9]

PMP = p-methoxyphenyl

Experimental Protocol: Asymmetric Aziridination
  • Ylide Generation: In a dry Schlenk flask under argon, dissolve the chiral sulfonium salt (1.1 equivalents) in anhydrous toluene (10 mL per mmol).

  • Cool the solution to -78 °C and add KHMDS (1.0 M in THF, 1.05 equivalents) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Aziridination Reaction: Add a solution of the N-sulfonylimine (1.0 equivalent) in anhydrous toluene (2 mL per mmol) to the ylide solution at -78 °C.

  • Reaction Monitoring and Work-up: Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the enantioenriched aziridine.

Decision_Tree start Desired Stereochemical Outcome? diastereo Diastereoselectivity start->diastereo enantio Enantioselectivity start->enantio achiral Use Achiral Sulfonium Salt (e.g., this compound) diastereo->achiral chiral Introduce Chiral Element enantio->chiral trans Favors trans Isomer achiral->trans chiral_ylide Chiral Sulfonium Salt chiral->chiral_ylide chiral_base Chiral Base chiral->chiral_base chiral_cat Chiral Catalyst chiral->chiral_cat

Caption: Decision tree for achieving stereoselectivity.

Conclusion

Reactions involving this compound and its analogs are powerful methods for the stereoselective synthesis of epoxides, cyclopropanes, and aziridines. Diastereoselectivity is often inherent to the reaction mechanism, favoring the formation of trans products. High levels of enantioselectivity can be achieved through the strategic use of chiral sulfonium salts, bases, or catalysts. The protocols and data presented herein provide a guide for researchers in the rational design and execution of stereoselective transformations using this versatile class of reagents.

References

Catalytic Applications of Triethylsulfonium Iodide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylsulfonium iodide (Et₃SI) is a sulfonium salt that holds potential as a versatile catalyst in organic synthesis. While its applications are not as extensively documented as those of its trimethylsulfonium counterparts, its chemical properties suggest utility in two primary catalytic domains: as a nucleophilic catalyst for epoxide activation and as a phase-transfer catalyst (PTC). The presence of the iodide counterion is crucial, as it can act as a potent nucleophile and a good leaving group, playing a direct role in the catalytic cycle of many reactions.

These application notes provide an overview of the potential catalytic uses of this compound, complete with detailed experimental protocols and quantitative data derived from analogous onium salt-catalyzed reactions.

Nucleophilic Catalysis: Synthesis of Cyclic Carbonates from Epoxides and CO₂

The fixation of carbon dioxide into valuable chemicals is a significant area of green chemistry. Onium iodides, including sulfonium iodides, can catalyze the coupling of CO₂ with epoxides to form cyclic carbonates, which are important as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors to polycarbonates.

Reaction Principle

This compound is proposed to catalyze this reaction through a nucleophilic activation of the epoxide. The iodide ion initiates a ring-opening of the epoxide, generating an iodo-alkoxide intermediate. This intermediate then reacts with carbon dioxide, and subsequent intramolecular cyclization yields the cyclic carbonate and regenerates the iodide catalyst.

Illustrative Catalytic Cycle

Catalytic_Cycle_Cyclic_Carbonates Epoxide Epoxide Iodo_alkoxide Iodo-alkoxide Intermediate Epoxide->Iodo_alkoxide Et₃S⁺I⁻ (Catalyst) Triethylsulfonium_Iodide Et₃S⁺I⁻ Triethylsulfonium_Iodide->Iodo_alkoxide Carbonate_Intermediate Carbonate Intermediate Iodo_alkoxide->Carbonate_Intermediate + CO₂ CO2 CO₂ CO2->Carbonate_Intermediate Carbonate_Intermediate->Triethylsulfonium_Iodide Regeneration Cyclic_Carbonate Cyclic Carbonate Carbonate_Intermediate->Cyclic_Carbonate Intramolecular Cyclization

Caption: Proposed catalytic cycle for the synthesis of cyclic carbonates from epoxides and CO₂ catalyzed by this compound.

Quantitative Data (Analogous Systems)

Since specific data for this compound is limited, the following table summarizes results for the synthesis of styrene carbonate from styrene oxide and CO₂ using analogous onium iodide catalysts under mild conditions. These results demonstrate the general feasibility and efficiency of this catalytic approach.

Catalyst (10 mol%)Temperature (°C)Pressure (atm)Time (h)Yield (%)
Triethylamine hydroiodide3512492[1]
Tetrabutylammonium iodide25124high
Tetraethylammonium iodide35124<5
Experimental Protocol (General Procedure)

This protocol is based on the synthesis of cyclic carbonates using an analogous onium iodide catalyst and can be adapted for use with this compound.

Materials:

  • Epoxide (e.g., styrene oxide)

  • This compound (catalyst, 1-10 mol%)

  • Carbon dioxide (balloon or pressurized vessel)

  • Solvent (optional, e.g., solvent-free)

Procedure:

  • To a reaction vessel (e.g., a round-bottom flask or a pressure reactor), add the epoxide and this compound.

  • If using a solvent, add it to the mixture. For many applications, this reaction can be run solvent-free.

  • Purge the vessel with carbon dioxide. If using a balloon, maintain a positive pressure of CO₂. For higher pressures, use a suitable autoclave.

  • Stir the reaction mixture at the desired temperature (e.g., 35-100 °C) for the specified time (e.g., 24 hours or until completion as monitored by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature and release any excess pressure.

  • The product can be purified by direct distillation or by column chromatography on silica gel.

Phase-Transfer Catalysis: Nucleophilic Substitution Reactions

This compound can function as a phase-transfer catalyst (PTC) to facilitate reactions between reactants in immiscible phases (e.g., a solid or aqueous phase and an organic phase). The triethylsulfonium cation is lipophilic and can transport an anionic nucleophile from the aqueous/solid phase into the organic phase where it can react with an organic substrate.

Reaction Principle

In a typical scenario, a nucleophile (Nu⁻) present as a salt (e.g., NaNu) is insoluble in the organic solvent where the organic substrate (R-X) is dissolved. The triethylsulfonium cation (Et₃S⁺) exchanges its iodide anion for the nucleophile at the phase interface. The resulting lipophilic ion pair, [Et₃S⁺][Nu⁻], migrates into the organic phase, where the "naked" nucleophile reacts with the substrate. The iodide ion can also play a co-catalytic role by first displacing the leaving group on the substrate in a Finkelstein-type reaction to generate a more reactive iodo-intermediate.

Experimental Workflow

PTC_Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase NaNu Na⁺Nu⁻ Et3SNu_org [Et₃S⁺][Nu⁻] NaNu->Et3SNu_org Et3SI_aq Et₃S⁺I⁻ Et3SI_aq->Et3SNu_org Anion Exchange RX R-X RNu R-Nu (Product) RX->RNu Et3SNu_org->RNu Nucleophilic Attack Et3SX_org [Et₃S⁺][X⁻] Et3SNu_org->Et3SX_org Product Formation Et3SX_org->Et3SI_aq Catalyst Regeneration

Caption: General workflow for a phase-transfer catalyzed nucleophilic substitution using this compound.

Quantitative Data (Analogous Systems)

The following table presents data for a representative phase-transfer catalyzed nucleophilic substitution reaction: the cyanation of benzyl chloride. While specific data for this compound is not available, the performance of analogous quaternary onium salts is shown. The efficiency of the catalyst is often dependent on the lipophilicity of the cation.

Catalyst (1 mol%)SolventTemperature (°C)Time (h)Yield (%)
Tetrabutylammonium iodideToluene/Water1002>95
Benzyltriethylammonium chlorideDichloromethane/Water25692
Aliquat 336Toluene/Water801.5>99
Experimental Protocol (General Procedure)

This protocol describes a general procedure for a solid-liquid phase-transfer catalyzed nucleophilic substitution, which can be adapted for liquid-liquid systems.

Materials:

  • Organic substrate (e.g., an alkyl halide)

  • Nucleophile salt (e.g., KCN, NaN₃)

  • This compound (catalyst, 0.5-5 mol%)

  • Anhydrous organic solvent (e.g., acetonitrile, toluene)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic substrate, the nucleophile salt, and this compound.

  • Add the anhydrous organic solvent to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring to ensure efficient mixing of the phases.

  • Monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble salts.

  • Wash the filtrate with water and/or brine to remove the catalyst and any remaining salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be further purified by distillation or column chromatography.

Conclusion

This compound is a promising but under-explored catalyst. Based on the well-established reactivity of analogous onium salts, it is expected to be an effective nucleophilic catalyst for reactions such as the synthesis of cyclic carbonates and a competent phase-transfer catalyst for a variety of nucleophilic substitution reactions. The protocols and data presented here, based on closely related systems, provide a strong starting point for researchers interested in exploring the catalytic potential of this compound in organic synthesis and drug development. Further research is warranted to fully elucidate its catalytic scope and efficiency.

References

Application Notes and Protocols: Triethylsulfonium Iodide in the Formation of Sulfur Ylides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triethylsulfonium iodide in the generation of sulfur ylides and their subsequent application in organic synthesis, particularly in the formation of epoxides from carbonyl compounds, a reaction analogous to the well-known Corey-Chaykovsky reaction.[1][2][3]

Introduction

Sulfur ylides are versatile reagents in organic chemistry, primarily utilized for the formation of three-membered rings such as epoxides, cyclopropanes, and aziridines.[1] The reaction of a sulfur ylide with a ketone, aldehyde, imine, or enone is a powerful method for carbon-carbon bond formation.[3] While trimethylsulfonium iodide is the most commonly employed precursor for generating the simplest sulfur ylide (dimethylsulfonium methylide),[4] this compound offers an alternative route to a substituted ylide, diethylsulfonium ethylide. This ylide can participate in similar reactions, potentially offering different reactivity and selectivity profiles.

This document outlines the mechanism of sulfur ylide formation from this compound, its reaction with carbonyl compounds, and provides generalized experimental protocols for its application in laboratory settings.

Reaction Mechanism

The overall process can be divided into two key stages: the in situ formation of the sulfur ylide and the subsequent reaction of the ylide with a carbonyl compound to yield an epoxide.[5][6]

Stage 1: Formation of the Sulfur Ylide

This compound is deprotonated at the alpha-carbon by a strong base to form the corresponding sulfur ylide, diethylsulfonium ethylide. Common bases for this transformation include sodium hydride (NaH), butyllithium (n-BuLi), or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[1]

Stage 2: Reaction with a Carbonyl Compound

The generated sulfur ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[3] This initial nucleophilic addition forms a betaine intermediate.[2] The betaine then undergoes an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the sulfonium group, which acts as a good leaving group (diethyl sulfide). This ring-closing step results in the formation of an epoxide and regenerates the dialkyl sulfide.[6]

reaction_mechanism cluster_ylide_formation Ylide Formation cluster_epoxidation Epoxidation TESI This compound Ylide Diethylsulfonium Ethylide (Sulfur Ylide) TESI->Ylide Deprotonation Base Base (e.g., NaH) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde or Ketone Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 Sulfide Diethyl Sulfide (byproduct) Betaine->Sulfide experimental_workflow start Start ylide_prep Prepare Ylide Solution: - Add NaH to anhydrous DMSO/THF - Add this compound solution start->ylide_prep reaction Reaction: - Cool ylide solution - Add aldehyde/ketone solution - Stir at room temperature ylide_prep->reaction quench Quench Reaction: - Add water or saturated NH4Cl reaction->quench extraction Extraction: - Extract with diethyl ether/ethyl acetate quench->extraction wash Wash Organic Layer: - Wash with water and brine extraction->wash dry Dry and Concentrate: - Dry with MgSO4 - Concentrate on rotary evaporator wash->dry purify Purification: - Column chromatography dry->purify end End Product (Epoxide) purify->end

References

Experimental setup for reactions with light-sensitive Triethylsulfonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for handling and utilizing the light-sensitive compound, Triethylsulfonium Iodide. The information is intended to guide researchers in designing and executing experiments involving this reagent, with a particular focus on its photochemical reactivity and potential applications in drug development.

Properties and Handling of this compound

This compound is a versatile reagent with known applications as an ethylidene-transfer agent and as an intermediate in pharmaceutical synthesis.[1][2] Its utility is coupled with a sensitivity to both light and heat, necessitating specific handling and storage procedures to maintain its integrity.

1.1. Physicochemical Properties

PropertyValueReference
Molecular Formula C₆H₁₅IS[1]
Molecular Weight 246.16 g/mol [3]
Appearance White to yellow or orange crystalline powder[1]
Solubility Soluble in water and trichloromethane.[3]
Melting Point Decomposes around 148°CGeneral Supplier Information

1.2. Storage and Handling

To prevent degradation, this compound should be stored in a cool, dark, and dry place. The container must be tightly sealed to protect it from moisture and atmospheric oxygen. For laboratory use, it is advisable to work under subdued lighting or with amber-colored glassware to minimize exposure to ambient light.

Photochemical Reactivity

The photosensitivity of this compound stems from the potential for the C-S bond to undergo cleavage upon absorption of light energy. This can lead to the formation of reactive intermediates, such as ethyl radicals or cations, which can then participate in a variety of chemical transformations. While specific photodecomposition products for this compound are not extensively documented in publicly available literature, the photolysis of analogous sulfonium salts is known to proceed via both homolytic and heterolytic pathways.

2.1. UV-Visible Absorption

2.2. Quantum Yield

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of moles of a product formed per mole of photons absorbed. The quantum yield for the photodecomposition of this compound has not been reported. However, it can be determined experimentally using chemical actinometry.[5][6][7][8] For comparison, the quantum yields for the photolysis of some aryl sulfonium salts have been reported to be in the range of 0.1 to 0.7, depending on the specific compound and reaction conditions.

CompoundWavelength (nm)Quantum Yield (Φ)
Triphenylsulfonium Hexafluorophosphate2540.49
This compound TBD TBD

TBD: To be determined experimentally.

Experimental Protocols

3.1. Protocol 1: In Situ Generation of a Sulfur Ylide for Corey-Chaykovsky Type Reactions

The Corey-Chaykovsky reaction is a powerful method for the synthesis of epoxides, aziridines, and cyclopropanes from aldehydes, ketones, imines, and enones, respectively.[1][9][10] This protocol is adapted from procedures for the analogous trimethylsulfonium iodide.[11]

Objective: To generate a triethylsulfonium ethylide in situ and react it with a model carbonyl compound (e.g., benzaldehyde) to form the corresponding epoxide.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu))

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add this compound (1.1 equivalents) to a round-bottom flask containing anhydrous DMSO. Stir the mixture until the salt is fully dissolved.

  • To this solution, add the carbonyl compound (1 equivalent).

  • Slowly add the strong base (1.05 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x volume of the aqueous phase).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3.2. Protocol 2: Conceptual Photochemical Ethylation of a Nucleophile

This protocol outlines a conceptual experiment for the photochemical ethylation of a suitable nucleophile using this compound. The light-induced cleavage of the C-S bond is hypothesized to generate an ethyl electrophile (or radical) that can be trapped by a nucleophile.

Objective: To perform a photo-induced ethylation of a model nucleophile (e.g., a phenol or an amine).

Materials:

  • This compound

  • Nucleophile (e.g., 4-methoxyphenol)

  • Photoreactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below ~280 nm)

  • Degassed solvent (e.g., acetonitrile or dichloromethane)

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • In a quartz reaction vessel, dissolve this compound (1.2 equivalents) and the nucleophile (1 equivalent) in the degassed solvent.

  • Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes to remove oxygen, which can quench excited states.

  • Place the reaction vessel in the photoreactor and irradiate with the UV lamp while maintaining a constant temperature (e.g., 25°C) using a cooling system.

  • Monitor the reaction progress over time by taking aliquots and analyzing them by a suitable technique (e.g., GC-MS or LC-MS).

  • Once the reaction has reached completion or a desired conversion, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the ethylated product.

Applications in Drug Development

The light-sensitive nature of this compound opens up possibilities for its use in targeted drug delivery and photopharmacology.[12][13][14]

4.1. Photocleavable Linkers

This compound can be conceptually incorporated as a photocleavable linker in antibody-drug conjugates (ADCs) or other drug delivery systems.[6][15][16] The core idea is that the drug-conjugate remains inactive until it reaches the target site (e.g., a tumor), where localized application of light would cleave the sulfonium linker, releasing the active drug. This approach can minimize off-target toxicity and improve the therapeutic index of potent drugs.[15]

4.2. Light-Activated Prodrugs

A drug molecule could be rendered inactive by conjugation with a triethylsulfonium moiety. Upon light exposure at a specific wavelength, the C-S bond would break, releasing the active form of the drug. This strategy allows for precise spatiotemporal control over drug activation.

Visualizations

5.1. Experimental Workflow for Photochemical Ethylation

G cluster_prep Reaction Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up and Purification A Dissolve this compound and Nucleophile in Degassed Solvent B Purge with Inert Gas A->B C Irradiate with UV Lamp in Photoreactor B->C D Monitor Reaction Progress (e.g., LC-MS) C->D E Solvent Evaporation D->E F Column Chromatography E->F G Isolated Ethylated Product F->G

Caption: Workflow for a conceptual photochemical ethylation reaction.

5.2. Signaling Pathway for a Light-Activated Drug Delivery System

G A Drug-Sulfonium Conjugate (Inactive) B Light Application (e.g., UV/Vis) A->B Target Site C Cleavage of C-S Bond B->C D Active Drug Release C->D E Therapeutic Effect D->E

Caption: Conceptual pathway for light-activated drug release.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Triethylsulfonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of Triethylsulfonium Iodide. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: My reaction between diethyl sulfide and ethyl iodide is resulting in a low yield or no formation of this compound. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield in this SN2 reaction can often be attributed to several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

Possible Cause Troubleshooting & Optimization
Poor Reagent Quality Diethyl Sulfide: Ensure it is free from thiol impurities and has not been oxidized. Consider purification by distillation if necessary. Ethyl Iodide: This reagent can degrade over time, releasing iodine (indicated by a brown or violet color). Use freshly purified ethyl iodide. It can be washed with a sodium thiosulfate solution and then distilled.
Insufficient Reaction Time or Temperature The reaction rate can be slow. While some analogous reactions proceed at room temperature over many hours, gentle heating can increase the rate. Monitor the reaction progress using techniques like Thin Layer Chromatography (TCM) or Nuclear Magnetic Resonance (NMR) spectroscopy. If no product is observed, consider increasing the temperature in increments of 10°C. Be cautious, as higher temperatures can promote side reactions.
Inappropriate Solvent The choice of solvent is crucial. Polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF) are generally suitable for this type of reaction. Avoid protic solvents like water or ethanol if they lead to side reactions, although ethanol has been used for recrystallization of similar salts.
Moisture in the Reaction While not always detrimental, moisture can react with ethyl iodide. Ensure all glassware is thoroughly dried and use anhydrous solvents for best results.
Volatilization of Reagents Diethyl sulfide and ethyl iodide are volatile. Ensure the reaction is conducted in a well-sealed vessel to prevent the loss of reactants, especially if heating.

Problem 2: Product is Oily or Difficult to Crystallize

Question: The reaction appears to have worked, but I'm left with an oil instead of a crystalline solid. How can I induce crystallization?

Answer: The formation of an oil is a common issue, often due to impurities or residual solvent.

Possible Causes & Solutions:

Possible Cause Troubleshooting & Optimization
Residual Solvent Ensure all solvent from the reaction mixture has been thoroughly removed under reduced pressure.
Impurities Impurities can inhibit crystallization. Try washing the oil with a non-polar solvent like diethyl ether or hexane to remove unreacted starting materials.
Crystallization Technique Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can create nucleation sites for crystal growth. Seeding: If you have a small amount of crystalline product, add a seed crystal to the oil. Solvent-Induced Crystallization: Dissolve the oil in a minimal amount of a suitable solvent (e.g., hot ethanol or acetone) and then cool it slowly. You can also try adding a non-solvent (a solvent in which the product is insoluble, like diethyl ether) dropwise to a concentrated solution of the product until turbidity persists, then allow it to stand.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound?

A1: this compound is sensitive to light and heat.[1] It should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated place.[1] It is also advisable to store it away from strong oxidizing agents and bases.[2]

Q2: What are the typical reaction conditions for the synthesis of this compound?

Q3: How can I monitor the progress of the reaction?

A3: The formation of the solid product is a good indicator that the reaction is proceeding. For more quantitative monitoring, you can take aliquots from the reaction mixture and analyze them by 1H NMR to observe the disappearance of the starting material signals and the appearance of the product signals. TLC can also be used if the product and starting materials have different Rf values.

Q4: What are potential side reactions?

A4: The primary side reaction would be the elimination of HI from ethyl iodide, especially if the reaction is heated too strongly or if basic impurities are present. This can lead to the formation of ethylene.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline based on the synthesis of analogous sulfonium salts. Optimization may be required.

  • Reagents and Glassware:

    • Ensure all glassware is clean and dry.

    • Use purified diethyl sulfide and ethyl iodide.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine diethyl sulfide (1.0 eq) and ethyl iodide (1.1-1.2 eq).

    • The reaction can be run neat or with a minimal amount of a polar aprotic solvent like acetone.

  • Reaction Execution:

    • Stir the mixture at room temperature. The reaction may take several hours to days.

    • Alternatively, gently heat the mixture to 40-50°C to increase the reaction rate. Monitor for the formation of a precipitate.

  • Work-up and Purification:

    • Once the reaction is complete (indicated by the consumption of the starting material or cessation of precipitate formation), cool the mixture to room temperature.

    • Collect the solid product by filtration.

    • Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

    • Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Purify Reagents (Diethyl Sulfide, Ethyl Iodide) mix_reagents Mix Diethyl Sulfide and Ethyl Iodide prep_reagents->mix_reagents dry_glassware Dry Glassware dry_glassware->mix_reagents stir_heat Stir at RT or Gentle Heat (e.g., 40-50°C) mix_reagents->stir_heat monitor Monitor Progress (Precipitate Formation, TLC, NMR) stir_heat->monitor filter_solid Filter Solid Product monitor->filter_solid Reaction Complete wash_solid Wash with Non-Polar Solvent (e.g., Diethyl Ether) filter_solid->wash_solid recrystallize Recrystallize (e.g., from Ethanol) wash_solid->recrystallize dry_product Dry Under Vacuum recrystallize->dry_product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Common side reactions and byproducts when using Triethylsulfonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Triethylsulfonium Iodide, this technical support center provides essential guidance on troubleshooting common side reactions and managing byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is predominantly used as an ethylidene-transfer reagent in organic synthesis. Its principal application is in reactions analogous to the Corey-Chaykovsky reaction, where it is used to convert carbonyl compounds (ketones and aldehydes) into epoxides, imines into aziridines, and α,β-unsaturated carbonyl compounds into cyclopropanes.[1][2]

Q2: What is the primary byproduct of reactions involving this compound?

A2: The main byproduct generated during the ethylidene-transfer reaction is diethyl sulfide ((CH₃CH₂)₂S).[3] This volatile and malodorous liquid is formed as a leaving group during the ring closure step of the reaction mechanism.

Q3: How is the active reagent generated from this compound?

A3: The active reagent, an ethylsulfonium ylide, is generated in situ by the deprotonation of this compound with a strong base.[4][5][6] Commonly used bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and butyllithium (BuLi).[6][7]

Troubleshooting Guide: Common Side Reactions and Byproducts

When using this compound, researchers may encounter several side reactions that can lead to the formation of undesired byproducts and reduce the yield of the target molecule. Understanding these potential pitfalls is crucial for optimizing reaction conditions and ensuring the desired outcome.

Hoffmann Elimination: Formation of Ethene and Diethyl Sulfide

Issue: A common side reaction, particularly with sulfonium salts bearing β-hydrogens, is the Hoffmann elimination. In the presence of a strong base, instead of deprotonation at the α-carbon to form the ylide, a β-hydrogen can be abstracted, leading to the formation of ethene gas and diethyl sulfide.[8][9][10][11][12] This pathway is competitive with ylide formation and can significantly reduce the yield of the desired epoxide, aziridine, or cyclopropane.

Troubleshooting:

  • Choice of Base: The propensity for Hoffmann elimination is influenced by the steric bulk of the base.[8] Using a less sterically hindered base might favor ylide formation. However, the base must be strong enough to deprotonate the sulfonium salt.

  • Temperature Control: Lowering the reaction temperature can often favor the desired ylide formation over the elimination pathway. Ylide formation is typically carried out at low temperatures (e.g., 0 °C to -78 °C).

  • Slow Addition of Base: A slow, controlled addition of the base to the solution of the sulfonium salt and the substrate can help to maintain a low concentration of the free ylide and minimize side reactions.

Reaction Scheme:

Hoffmann_Elimination TESI This compound r1 TESI->r1 r2 TESI->r2 Base Strong Base (B:) Base->r1 Base->r2 Ylide_path Desired Path Ylide Ethylsulfonium Ylide Ylide_path->Ylide Elimination_path Side Reaction Ethene Ethene Elimination_path->Ethene DES Diethyl Sulfide Elimination_path->DES BH BH+ Elimination_path->BH r1->Ylide_path α-proton abstraction r2->Elimination_path β-proton abstraction

Caption: Competing pathways of α-proton abstraction (desired) and β-proton abstraction (side reaction).

Sommelet-Hauser and Stevens Rearrangements

Issue: Sulfur ylides can undergo rearrangement reactions, which are competitive with the desired intermolecular reaction with the carbonyl or imine. The Sommelet-Hauser and Stevens rearrangements are two such intramolecular pathways that can lead to the formation of substituted sulfide byproducts. While more commonly discussed for benzylic sulfonium salts, the possibility exists for ethylsulfonium ylides, especially under forcing conditions.

Troubleshooting:

  • Reaction Temperature: These rearrangements are often promoted by higher temperatures. Maintaining a low reaction temperature is crucial to disfavor these side reactions.

  • Ylide Stability: The stability of the ylide plays a role. Unstabilized ylides, like the ethylsulfonium ylide, are generally more reactive and may be more prone to rearrangement if the desired intermolecular reaction is slow.[4]

Experimental Protocol: General Procedure for Epoxidation

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add this compound to a dry, suitable solvent (e.g., anhydrous THF or DMSO) in a reaction vessel equipped with a magnetic stirrer.

  • Cooling: Cool the suspension to the desired temperature (typically between 0 °C and -78 °C) using an appropriate cooling bath.

  • Substrate Addition: Add the carbonyl-containing substrate to the cooled suspension.

  • Base Addition: Slowly add a strong base (e.g., a solution of n-BuLi in hexanes or solid NaH) to the reaction mixture with vigorous stirring. The appearance of a characteristic color (often yellow or orange) may indicate the formation of the ylide.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature, and then perform an aqueous workup to extract the product into an organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, to isolate the desired epoxide.

Thermal Decomposition

Issue: this compound is sensitive to heat and light.[1] Elevated temperatures can lead to its decomposition, potentially generating a complex mixture of byproducts and reducing the amount of active reagent available for the desired reaction.

Troubleshooting:

  • Storage: Store this compound in a cool, dark place, preferably under an inert atmosphere, to minimize degradation.

  • Reaction Temperature: Avoid unnecessarily high reaction temperatures. The generation of the ylide and the subsequent reaction are typically exothermic, so efficient cooling is important.

Byproduct Profile Comparison: Triethylsulfonium vs. Trimethylsulfonium Iodide

While both reagents perform similar transformations, the nature of the alkyl group can influence the byproduct profile.

Byproduct/Side ReactionThis compoundTrimethylsulfonium IodideNotes
Primary Byproduct Diethyl SulfideDimethyl SulfideBoth are volatile and have strong odors.
Elimination Product EtheneNot possibleHoffmann elimination is a specific concern for the ethyl derivative due to the presence of β-hydrogens.
Ylide Stability Less stable (expected)More stable (expected)Alkyl groups are electron-donating and can destabilize the adjacent carbanion in the ylide.[4] This can affect reactivity and the propensity for side reactions.

Experimental Workflow for a Typical Epoxidation Reaction

Epoxidation_Workflow Start Start Prep Prepare Reaction Vessel (Inert Atmosphere) Start->Prep Add_TESI Add this compound and Anhydrous Solvent Prep->Add_TESI Cool Cool to Low Temperature (e.g., 0°C to -78°C) Add_TESI->Cool Add_Substrate Add Carbonyl Substrate Cool->Add_Substrate Add_Base Slowly Add Strong Base Add_Substrate->Add_Base Monitor Monitor Reaction Progress (TLC, GC-MS) Add_Base->Monitor Quench Quench with Saturated Aqueous NH4Cl Monitor->Quench Workup Aqueous Workup and Extraction Quench->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Isolated Epoxide Purify->End

Caption: A standard experimental workflow for an epoxidation reaction using this compound.

References

Technical Support Center: Optimizing Reactions with Triethylsulfonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of reactions involving Triethylsulfonium iodide. The primary focus is on its use in the Corey-Chaykovsky reaction and related transformations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a sulfonium salt used as a precursor to generate a sulfur ylide, specifically triethylsulfonium ethylide. This ylide is an ethylidene-transfer reagent primarily employed in the Corey-Chaykovsky reaction to synthesize substituted epoxides from aldehydes and ketones, cyclopropanes from α,β-unsaturated carbonyls, and aziridines from imines.[1][2][3][4] It also serves as an intermediate in pharmaceutical synthesis.[4]

Q2: What is the general mechanism for the Corey-Chaykovsky reaction using this compound?

The reaction proceeds in three main steps:

  • Ylide Formation: this compound is deprotonated by a strong base to form the reactive sulfur ylide.[2][5]

  • Nucleophilic Addition: The nucleophilic carbon of the ylide attacks the electrophilic carbon of the carbonyl group (or imine), forming a C-C bond and a betaine intermediate.[2][5][6]

  • Ring Closure: The resulting alkoxide acts as an internal nucleophile, attacking the carbon bearing the sulfonium group. This intramolecular SN2 reaction forms the three-membered epoxide ring and displaces diethyl sulfide as a leaving group.[5][6]

Corey_Chaykovsky_Mechanism cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Ring Closure (SN2) TESI Triethylsulfonium Iodide Ylide Sulfur Ylide TESI->Ylide + Base Ylide_ref Sulfur Ylide Base Strong Base (e.g., NaH) Carbonyl Aldehyde / Ketone Betaine Betaine Intermediate Ylide_ref->Betaine + Carbonyl Betaine_ref Betaine Intermediate Epoxide Epoxide Betaine_ref->Epoxide Intramolecular SN2 Sulfide Diethyl Sulfide

Caption: General mechanism of the Corey-Chaykovsky reaction.

Q3: What are the essential reagents and conditions for this reaction?

Successful execution requires careful selection of a strong base, an anhydrous aprotic solvent, and controlled temperatures. The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture or air.

Troubleshooting Guide for Low Yield

Problem: My reaction yield is low or I've recovered only starting material.

This is a common issue that can usually be traced back to one of three areas: inefficient ylide formation, poor reaction conditions, or substrate-related problems.

Troubleshooting_Workflow cluster_ylide Ylide Formation Issues cluster_conditions Reaction Condition Issues cluster_substrate Substrate & Stoichiometry Issues start Low / No Yield check_base Is the base strong enough? start->check_base check_temp Was the temperature too high, causing ylide decomposition? start->check_temp check_purity Is the substrate pure? start->check_purity check_reagent Is the sulfonium salt pure and dry? check_base->check_reagent check_solvent Is the solvent anhydrous? check_reagent->check_solvent check_atmosphere Was an inert atmosphere used? check_temp->check_atmosphere check_addition Was reagent addition too fast, causing temperature spikes? check_atmosphere->check_addition check_stoich Is stoichiometry correct? (≥1 eq. base) check_purity->check_stoich

Caption: Troubleshooting workflow for low-yield reactions.

Category 1: Inefficient Ylide Formation

Q: How do I know if my base is strong enough? A: The base must be strong enough to deprotonate the α-carbon of the sulfonium salt. Common strong bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and n-butyllithium (n-BuLi).[3][7] If your yield is low, consider using a stronger base.

Q: Could the quality of my this compound be the problem? A: Yes. This compound is sensitive to light and heat and should be stored in a cool, dry, tightly sealed container.[4] It is also incompatible with strong oxidizing agents.[4][8] Impurities or degradation can prevent efficient ylide formation.

Q: How important is it for my solvent to be anhydrous? A: It is critical. Any moisture in the solvent will react with and consume the strong base and/or the ylide, preventing the desired reaction from occurring. Always use freshly dried, anhydrous solvents. Common solvents for this reaction include dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and dimethylformamide (DMF).[1][7]

Category 2: Sub-Optimal Reaction Conditions

Q: What is the optimal temperature for the reaction? A: This is highly dependent on the stability of the specific sulfur ylide. Less stable ylides, which are highly reactive, must be generated and used at low temperatures (-10°C to 0°C) to prevent decomposition.[1][3] Some more stable ylides can react at room temperature.[1][7] If you suspect ylide decomposition, try running the reaction at a lower temperature.

Q: I am observing significant byproduct formation. How can I prevent this? A: Byproduct formation, such as the creation of β-hydroxymethyl sulfides, can sometimes occur.[3] This is often exacerbated by elevated temperatures or incorrect stoichiometry. Ensure precise temperature control, especially during reagent addition, as exothermic processes can cause localized heating.[9] A slow, controlled addition of reagents is recommended.

Data Summary: Typical Reaction Parameters
ParameterRecommended OptionsRationale & Troubleshooting Notes
Sulfonium Salt This compoundEnsure high purity; store properly away from light and heat.[4]
Base NaH, KOtBu, n-BuLi, LDAMust be a strong, non-nucleophilic base to favor deprotonation.[3][7]
Solvent DMSO, THF, DMFMust be anhydrous. DMSO can aid in dissolving the sulfonium salt.[1]
Temperature -10°C to Room TemperatureOptimize based on ylide stability; lower temperatures often reduce side reactions.[1][3]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of reagents by atmospheric moisture and oxygen.[9]
Stoichiometry 1.0 - 1.5 eq. of salt & baseAt least one equivalent of base is required. A slight excess may improve yield.

Experimental Protocols

General Protocol for Epoxidation of a Ketone

This protocol is a generalized procedure adapted from established methods for the Corey-Chaykovsky reaction.[1] Users must adapt it to their specific substrate and scale, following all institutional safety guidelines.

1. Reagent Preparation:

  • Dry the solvent (e.g., DMSO) over molecular sieves prior to use.

  • Ensure the this compound is dry and free-flowing.[4]

  • The ketone substrate should be purified to remove acidic impurities.

2. Reaction Setup:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (NaH) (1.1 eq.) as a mineral oil dispersion.

  • Wash the NaH with anhydrous hexane (2x) to remove the oil, then place the flask under a steady stream of nitrogen.

  • Add anhydrous DMSO via cannula and stir the suspension.

3. Ylide Formation:

  • In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DMSO.

  • Slowly add the this compound solution to the NaH suspension at room temperature.

  • Stir the resulting mixture for 45-60 minutes. The evolution of hydrogen gas should be observed. The mixture will turn into a clear or milky solution, indicating ylide formation.

4. Reaction with Substrate:

  • Dissolve the ketone (1.0 eq.) in a small amount of anhydrous DMSO.

  • Add the ketone solution dropwise to the ylide solution. Maintain the temperature as required (e.g., with an ice-water bath if necessary).

  • Allow the reaction to stir at room temperature for 2-4 hours or until TLC analysis indicates consumption of the starting material.

5. Workup and Purification:

  • Carefully quench the reaction by slowly adding water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers, wash with water and then with brine to remove residual DMSO.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography to afford the desired epoxide.[1]

References

Handling and storage of heat-sensitive Triethylsulfonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the handling, storage, and use of heat-sensitive Triethylsulfonium iodide. Please consult this resource to ensure the stability of the reagent and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chemical reagent used in organic synthesis. Its main application is as an ethylidene-transfer reagent, which is particularly useful for the synthesis of epoxides from carbonyl compounds such as aldehydes and ketones. This reaction is a variation of the well-known Corey-Chaykovsky reaction.

Q2: What are the key physical and chemical properties of this compound?

A summary of the key properties is provided in the table below.

Q3: How should this compound be stored to ensure its stability?

This compound is sensitive to both light and heat. To maintain its quality and prevent degradation, it should be stored in a cool, dry, and well-ventilated place. The container should be tightly closed to protect it from moisture and air. It is also crucial to store it away from oxidizing agents.

Q4: What are the known incompatibilities of this compound?

This compound should not be stored with or exposed to strong oxidizing agents. It is also reactive with strong bases, which are used to generate the active ylide for chemical reactions.

Q5: What happens if this compound is exposed to high temperatures?

Exposure to high temperatures will cause the compound to decompose. The melting point of this compound is approximately 148°C, at which point it undergoes decomposition.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no yield in epoxidation reaction Degraded this compound: The reagent may have been improperly stored, leading to decomposition due to exposure to light, heat, or moisture.Use a fresh batch of this compound that has been stored under the recommended conditions. It is advisable to test a small-scale reaction with a reliable substrate to confirm the reagent's activity.
Inefficient ylide formation: The base used may not be strong enough or may have degraded. The reaction temperature for ylide formation might be suboptimal.Use a strong, freshly prepared base such as potassium hydroxide or sodium hydride. Ensure the reaction is carried out at the appropriate temperature as specified in the experimental protocol.
Incorrect solvent: The solubility and reactivity of the ylide can be highly dependent on the solvent system.Use a dry, appropriate solvent. For the Corey-Chaykovsky reaction, polar aprotic solvents like DMSO or THF are often used.
Formation of unexpected byproducts Decomposition of the reagent: Thermal decomposition can lead to the formation of various byproducts.Maintain the recommended reaction temperature. Avoid localized heating.
Side reactions: The substrate or product may be unstable under the reaction conditions.Analyze the reaction mixture to identify the byproducts. This can provide clues about the side reactions occurring. Consider modifying the reaction conditions (e.g., lower temperature, shorter reaction time) or protecting sensitive functional groups on the substrate.
Inconsistent reaction results Variable reagent quality: The purity of this compound can affect the reaction outcome.Purchase high-purity reagent from a reputable supplier. If synthesizing in-house, ensure proper purification and characterization.
Presence of moisture: Water can quench the strong base and interfere with ylide formation.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance White to off-white crystalline powder[1]
Molecular Formula C₆H₁₅IS
Molecular Weight 246.15 g/mol
Melting Point ~148°C (with decomposition)[1]
Solubility Soluble in water
Sensitivity Light and heat sensitive

Experimental Protocols

General Protocol for Epoxidation using this compound (Corey-Chaykovsky Reaction)

This protocol is a general guideline. Optimal conditions may vary depending on the specific substrate.

Materials:

  • This compound

  • A strong base (e.g., potassium hydroxide, sodium hydride)

  • Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO), tetrahydrofuran (THF))

  • Carbonyl compound (aldehyde or ketone)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, add this compound to a flame-dried round-bottom flask containing a magnetic stir bar.

  • Add the anhydrous solvent and stir until the solid is dissolved.

  • Cool the solution in an ice bath.

  • Slowly add the strong base to the stirred solution. The formation of the ylide is often indicated by a color change.

  • After the addition of the base is complete, continue stirring at the same temperature for a specified time to ensure complete ylide formation.

  • Slowly add a solution of the carbonyl compound in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC/MS).

  • Quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Diagram 1: Handling and Storage Workflow for this compound

G cluster_storage Storage cluster_handling Handling storage_conditions Store in a cool, dry, well-ventilated area use Use in Experiment storage_conditions->use light_protection Protect from light light_protection->use container Keep container tightly closed container->use incompatibles Store away from oxidizing agents incompatibles->use ppe Wear appropriate PPE (gloves, safety glasses) ventilation Use in a well-ventilated area weighing Weigh quickly and avoid prolonged exposure to air dispensing Dispense under inert atmosphere for sensitive reactions receive Receive this compound inspect Inspect container for damage receive->inspect log Log receipt and storage location inspect->log log->storage_conditions use->ppe use->ventilation use->weighing use->dispensing dispose Dispose of waste properly use->dispose

Caption: Workflow for proper handling and storage of this compound.

Diagram 2: Logical Relationship for Troubleshooting Low Reaction Yield

G start Low or No Product Yield check_reagent Check this compound Quality start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok check_base Check Base Activity base_ok Base OK check_base->base_ok check_solvent Check Solvent Quality solvent_ok Solvent OK check_solvent->solvent_ok check_conditions Review Reaction Conditions conditions_ok Conditions OK check_conditions->conditions_ok reagent_ok->check_base Yes replace_reagent Use Fresh Reagent reagent_ok->replace_reagent No base_ok->check_solvent Yes replace_base Use Fresh/Stronger Base base_ok->replace_base No solvent_ok->check_conditions Yes use_dry_solvent Use Anhydrous Solvent solvent_ok->use_dry_solvent No optimize_conditions Optimize Temperature/Time conditions_ok->optimize_conditions No further_investigation Further Investigation Needed conditions_ok->further_investigation Yes

Caption: Troubleshooting guide for low yield in reactions with this compound.

References

Technical Support Center: Purification of Products from Triethylsulfonium Iodide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of products from reactions involving triethylsulfonium iodide. The primary application of this compound is in the Corey-Chaykovsky reaction to generate a sulfur ylide for the synthesis of epoxides, aziridines, and cyclopropanes. This guide addresses common issues encountered during the purification of these products.

Frequently Asked Questions (FAQs)

Q1: What are the typical products of a reaction involving this compound?

This compound is a precursor to a sulfur ylide, which is a key reagent in the Corey-Chaykovsky reaction.[1][2] This reaction is widely used to synthesize:

  • Epoxides from aldehydes or ketones.[3][4]

  • Aziridines from imines.[1]

  • Cyclopropanes from α,β-unsaturated carbonyl compounds (enones).[1][5]

Q2: What are the common impurities I should expect in my crude reaction mixture?

The impurity profile of your reaction will depend on the specific starting materials and reaction conditions. However, common impurities include:

  • Diethyl Sulfide: This is a byproduct of the ylide reaction.[4] It is a volatile and odorous compound.

  • Unreacted Starting Materials: This can include the initial aldehyde, ketone, imine, or enone.

  • Residual Solvent: If the reaction is performed in a high-boiling solvent like DMSO, it can be difficult to remove completely.[3]

  • Salts: The reaction to form the ylide requires a strong base (e.g., NaH, t-BuOK), which results in the formation of inorganic salts.[1][5]

  • Side Products: Depending on the substrate and conditions, side reactions may occur. For instance, with α,β-unsaturated ketones, both epoxidation and cyclopropanation might occur, although sulfur ylides typically favor epoxidation of the carbonyl group.[4]

Q3: What is the general work-up procedure for a Corey-Chaykovsky reaction?

A typical aqueous work-up procedure involves:

  • Quenching the reaction with water or a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃).

  • Extracting the product into an organic solvent such as diethyl ether or ethyl acetate.[3]

  • Washing the organic layer with water and/or brine to remove water-soluble impurities and residual solvent like DMSO.

  • Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtering off the drying agent.

  • Concentrating the filtrate under reduced pressure to obtain the crude product.[3]

Troubleshooting Guides

Aqueous Work-up & Extraction
Problem Possible Cause Solution
Emulsion formation during extraction. High concentration of salts or polar byproducts.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.
Product is not extracting into the organic layer. The product may be too polar and have some water solubility.Try a more polar extraction solvent like dichloromethane (DCM). Perform multiple extractions (3-4 times) to maximize recovery.
Crude product is a wet, oily residue. Incomplete drying of the organic layer or residual high-boiling solvent (e.g., DMSO).Ensure the organic layer is thoroughly dried with an adequate amount of drying agent. To remove residual DMSO, wash the organic layer multiple times with water. For stubborn cases, azeotropic removal with toluene under reduced pressure may be effective.
Column Chromatography
Problem Possible Cause Solution
Product does not move from the baseline on the TLC plate. The product is highly polar, or the eluent system is not polar enough.Increase the polarity of the eluent. For very polar compounds, consider using a more polar solvent system, such as methanol in dichloromethane. If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve chromatography.
Poor separation of product from impurities. The polarity of the product and impurities are too similar.Try a different solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, can improve separation.[6] If the product is stable, consider using a different stationary phase like alumina.
Product appears to be degrading on the column. The product is sensitive to the acidic nature of silica gel.Deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading the sample.[6] Alternatively, use a less acidic stationary phase like neutral alumina.
Streaking or tailing of spots on TLC and broad peaks from the column. The sample was overloaded on the column, or the initial sample band was too diffuse.Dissolve the crude product in the minimum amount of solvent before loading it onto the column to ensure a concentrated band.[7] If the product is not very soluble, it can be loaded as a solid by adsorbing it onto a small amount of silica gel.[6]
Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used; the solution is not supersaturated. The product may be an oil.Evaporate some of the solvent to increase the concentration and try cooling again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[8] If the product is an oil, it will not crystallize and should be purified by other means, such as chromatography.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product. The product is impure.Use a lower-boiling solvent. Try a different solvent or a solvent mixture. Oiling out can sometimes be overcome by allowing the solution to cool more slowly.
Low recovery of purified product. The product has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.[8] The filtrate can be concentrated and a second crop of crystals can be collected.
Crystals are discolored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use this technique sparingly as it can also adsorb the desired product.[9]

Experimental Protocols

Protocol 1: General Procedure for the Corey-Chaykovsky Epoxidation
  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound. Add anhydrous solvent (e.g., THF or DMSO). Cool the mixture in an ice bath. Add a strong base (e.g., sodium hydride or potassium tert-butoxide) portion-wise. Stir the resulting suspension at the appropriate temperature to form the ylide.

  • Reaction with Carbonyl: Dissolve the aldehyde or ketone in an anhydrous solvent and add it dropwise to the ylide suspension at a low temperature (e.g., 0 °C or -78 °C).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at room temperature.[9][10]

  • Dissolution: Place the crude solid product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[9][11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_reaction Corey-Chaykovsky Reaction cluster_workup Aqueous Work-up cluster_purification Purification Ylide Formation Ylide Formation Reaction with Electrophile Reaction with Electrophile Ylide Formation->Reaction with Electrophile Aldehyde, Ketone, Imine, or Enone Quenching Quenching Reaction with Electrophile->Quenching Crude Reaction Mixture Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Purification Decision Purification Decision Drying & Concentration->Purification Decision Crude Product Column Chromatography Column Chromatography Purification Decision->Column Chromatography Product is an oil or separation from impurities is difficult Recrystallization Recrystallization Purification Decision->Recrystallization Product is a solid Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: General experimental workflow for synthesis and purification.

troubleshooting_logic Crude Product Crude Product Is Product Solid? Is Product Solid? Crude Product->Is Product Solid? Recrystallization Recrystallization Is Product Solid?->Recrystallization Yes Column Chromatography Column Chromatography Is Product Solid?->Column Chromatography No Crystals Form? Crystals Form? Recrystallization->Crystals Form? Good Separation? Good Separation? Column Chromatography->Good Separation? Pure Solid Pure Solid Crystals Form?->Pure Solid Yes Troubleshoot Recrystallization Troubleshoot Recrystallization: - Check solvent - Induce crystallization - Check for oiling out Crystals Form?->Troubleshoot Recrystallization No Pure Oil/Solid Pure Oil/Solid Good Separation?->Pure Oil/Solid Yes Troubleshoot Chromatography Troubleshoot Chromatography: - Adjust eluent polarity - Change stationary phase - Check for degradation Good Separation?->Troubleshoot Chromatography No

Caption: Decision-making flowchart for purification troubleshooting.

References

How to avoid the decomposition of Triethylsulfonium iodide during a reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges during your experiments involving Triethylsulfonium Iodide.

Troubleshooting Guide: Preventing Decomposition of this compound

This compound is a valuable reagent in organic synthesis, primarily for the generation of ethylidene ylides used in Corey-Chaykovsky reactions to produce epoxides and cyclopropanes. However, its stability can be a concern under certain reaction conditions, leading to decomposition and reduced yields. This guide addresses common issues and provides strategies to mitigate them.

FAQ 1: My reaction with this compound is not working, and I suspect it is decomposing. What are the likely causes?

Decomposition of this compound during a reaction is primarily driven by its interaction with strong bases, nucleophiles, and elevated temperatures. The main decomposition pathways include:

  • Deprotonation and Ylide Formation: The intended reaction pathway involves the deprotonation of the triethylsulfonium cation by a strong base to form the corresponding sulfur ylide. This ylide is the reactive species in reactions like the Corey-Chaykovsky epoxidation.[1][2][3][4][5][6]

  • Nucleophilic Attack: The ethyl groups on the sulfonium salt are susceptible to nucleophilic attack (SN2 reaction) by other species in the reaction mixture, including the iodide counter-ion or the solvent.[7][8] This can lead to the formation of diethyl sulfide and an ethylated nucleophile.

  • Elimination Reactions: In the presence of a strong base, an E2 elimination reaction can occur, leading to the formation of ethene, diethyl sulfide, and water.[9]

The stability of the generated ylide is also a critical factor. Electron-releasing groups, such as the ethyl groups in this compound, tend to destabilize the ylide compared to the methyl group in trimethylsulfonium iodide.[6]

A visual representation of the primary reaction and decomposition pathways is provided below:

DecompositionPathways TESI This compound Ylide Ethylidene Ylide TESI->Ylide Deprotonation Decomp_SN2 Decomposition (SN2 Pathway) TESI->Decomp_SN2 Nucleophilic Attack Decomp_E2 Decomposition (E2 Pathway) TESI->Decomp_E2 Elimination Product Desired Product (e.g., Epoxide) Ylide->Product Reaction Base Strong Base Base->Ylide Base->Decomp_E2 Nucleophile Nucleophile Nucleophile->Decomp_SN2 Carbonyl Carbonyl Compound Carbonyl->Product

Figure 1. Reaction and decomposition pathways of this compound.
FAQ 2: How can I minimize the decomposition of this compound when using a strong base?

The choice and handling of the base are critical for successfully generating the ylide while minimizing decomposition.

Recommendations:

  • Base Selection: Use a strong, non-nucleophilic base to favor deprotonation over nucleophilic attack. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and n-butyllithium (n-BuLi).[3][4]

  • Temperature Control: Generate the ylide in situ at low temperatures (e.g., 0 °C to -78 °C) to enhance its stability.[3][4] Sulfur ylides are generally less stable than sulfoxonium ylides and benefit from low-temperature generation and use.[2]

  • Slow Addition: Add the base slowly to the solution of this compound to maintain a low concentration of the base and control the reaction temperature.

BaseTypical SolventTemperature (°C)Notes
Sodium Hydride (NaH)DMSO, THF0 to RTOften used for generating sulfonium ylides.[5][6]
Potassium tert-butoxide (KOtBu)DMSO, THF, DMF0 to RTA strong, sterically hindered base that can be effective.[3]
n-Butyllithium (n-BuLi)THF-78 to 0A very strong base; careful temperature control is essential.[4]
FAQ 3: What is the role of the solvent in the stability of this compound?

The choice of solvent can significantly influence the reaction outcome by affecting the solubility of the reactants, the stability of the ylide, and the rates of competing decomposition pathways.

Solvent Considerations:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents for Corey-Chaykovsky reactions.[3]

  • DMSO: Often a good choice as it can help to dissolve the sulfonium salt.[2]

  • THF: Frequently used, especially when employing organolithium bases at low temperatures.[4]

  • Solvent Effects on SN2 Decomposition: Polar aprotic solvents can accelerate SN2 reactions. However, in the context of ylide formation, the rate of deprotonation with a strong base is typically much faster than the competing nucleophilic attack by the solvent or counter-ion, especially at low temperatures. The iodide ion is a good nucleophile and a good leaving group, which can lead to reversible reactions.[10][11][12]

An experimental workflow for a typical Corey-Chaykovsky reaction is outlined below:

ExperimentalWorkflow cluster_prep Ylide Generation (in situ) cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous solvent (e.g., THF) under inert atmosphere. B Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). A->B C Slowly add a strong base (e.g., n-BuLi). B->C D Add the carbonyl compound to the freshly prepared ylide solution. C->D E Stir the reaction mixture at low temperature for the specified time. D->E F Monitor the reaction progress by TLC or other analytical methods. E->F G Quench the reaction with a suitable reagent (e.g., saturated NH4Cl). F->G H Perform an aqueous work-up and extract the product with an organic solvent. G->H I Purify the crude product by column chromatography. H->I

Figure 2. Generalized experimental workflow for a Corey-Chaykovsky reaction.

Experimental Protocols

General Protocol for the Epoxidation of a Ketone using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, DMSO)

  • Strong base (e.g., n-butyllithium in hexanes, sodium hydride)

  • Ketone (substrate)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: Under an inert atmosphere, add this compound (1.1 to 1.5 equivalents) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum.

  • Dissolution: Add anhydrous solvent via syringe. Stir the suspension.

  • Cooling: Cool the flask to the appropriate temperature in a cooling bath (e.g., an ice-water bath for 0 °C or a dry ice/acetone bath for -78 °C).

  • Ylide Formation: Slowly add the strong base (1.0 to 1.2 equivalents) dropwise to the stirred suspension. A color change is often observed, indicating ylide formation. Stir for 30-60 minutes at this temperature.

  • Reaction: Add a solution of the ketone (1.0 equivalent) in the anhydrous solvent dropwise to the ylide solution.

  • Monitoring: Allow the reaction to stir at the low temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

By carefully controlling the reaction conditions, particularly the choice of base, temperature, and solvent, the decomposition of this compound can be minimized, leading to higher yields of the desired product.

References

Troubleshooting low reactivity of Triethylsulfonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with triethylsulfonium iodide in their experiments.

Troubleshooting Guide: Low Reactivity of this compound

Low or no reactivity of this compound can be attributed to several factors, from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identify and resolve these issues.

Question: My reaction with this compound is sluggish or not proceeding. What are the common causes and how can I troubleshoot this?

Answer:

Low reactivity can stem from issues with the reagent itself, the reaction setup, or the choice of reagents and conditions. Below is a step-by-step guide to diagnose and address the problem.

Reagent Quality and Stability

This compound is a salt that can degrade over time, especially if not stored properly.

  • Visual Inspection: Check the appearance of your this compound. It should be a white to off-white crystalline powder. Significant discoloration (e.g., yellow or brown) may indicate decomposition.

  • Moisture: The compound is hygroscopic. Moisture can inhibit the reaction by reacting with the base and the ylide intermediate. Ensure the reagent has been stored in a tightly sealed container in a cool, dry place.

  • Purity: If possible, check the purity of the reagent by melting point determination (literature value: ~145-148 °C) or NMR spectroscopy.

Troubleshooting Workflow for Reagent Quality

start Low Reactivity Observed check_reagent 1. Check Reagent Quality start->check_reagent visual_inspection Visual Inspection: Discolored? check_reagent->visual_inspection moisture_check Moisture Check: Stored properly? visual_inspection->moisture_check No reagent_bad Reagent Suspect (Purify or Replace) visual_inspection->reagent_bad Yes purity_check Purity Check: Melting point/NMR moisture_check->purity_check Yes moisture_check->reagent_bad No reagent_ok Reagent Appears OK purity_check->reagent_ok OK purity_check->reagent_bad Not OK

Caption: Workflow to assess this compound quality.

Reaction Conditions

The choice of base, solvent, and temperature is critical for the successful formation and reaction of the corresponding sulfur ylide.

  • Base Selection: A strong base is required to deprotonate the sulfonium salt and form the reactive ethylidene ylide. The choice of base can significantly impact the reaction outcome. Common bases include potassium tert-butoxide (t-BuOK), sodium hydride (NaH), and potassium hydroxide (KOH).

  • Solvent Effects: The solvent must be compatible with the strong base and dissolve the reagents. Dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are commonly used. DMSO can also act as a ligand to stabilize the ylide.

  • Temperature Control: The stability of the sulfur ylide is temperature-dependent. Ylides derived from sulfonium salts are generally less stable and more reactive than those from sulfoxonium salts, often requiring low temperatures for their generation and use.

Table 1: Comparison of Reaction Conditions for Epoxidation using Sulfonium Salts

ParameterCondition 1Condition 2Condition 3
Sulfonium Salt Trimethylsulfonium IodideTrimethylsulfonium IodideTrimethylsulfonium Iodide
Base Potassium tert-butoxideSodium HydridePotassium Hydroxide
Solvent DMSODMSO/THFAcetonitrile
Temperature Room Temperature0 °C to Room TempRoom Temperature
Typical Yield Good to ExcellentGood to ExcellentModerate to Good
Reference [1][2][3]

Note: Data for trimethylsulfonium iodide is presented due to its extensive documentation and analogous reactivity to this compound.

Troubleshooting Workflow for Reaction Conditions

start Low Reactivity check_base 1. Evaluate Base start->check_base base_strength Is the base strong enough? (e.g., t-BuOK, NaH) check_base->base_strength base_solubility Is the base soluble in the solvent? base_strength->base_solubility Yes optimization Systematically vary conditions: - Base (t-BuOK vs. NaH) - Solvent (DMSO vs. THF) - Temperature (0 °C vs. RT) base_strength->optimization No check_solvent 2. Evaluate Solvent base_solubility->check_solvent Yes base_solubility->optimization No solvent_compatibility Is the solvent aprotic and dry? (e.g., DMSO, THF) check_solvent->solvent_compatibility check_temp 3. Evaluate Temperature solvent_compatibility->check_temp Yes solvent_compatibility->optimization No temp_control Is the temperature appropriate for ylide stability? check_temp->temp_control temp_control->optimization Yes/No reagents This compound + Strong Base (e.g., t-BuOK) ylide Formation of Ethylidene Ylide reagents->ylide attack Nucleophilic attack of ylide on carbonyl carbon ylide->attack substrate Aldehyde or Ketone substrate->attack betaine Formation of Betaine Intermediate attack->betaine ring_closure Intramolecular SN2 reaction betaine->ring_closure product Epoxide Product + Diethyl Sulfide ring_closure->product

References

Managing the Hygroscopic Nature of Triethylsulfonium Iodide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of Triethylsulfonium iodide in experimental settings. Adherence to these protocols and troubleshooting guides will help ensure the accuracy, reproducibility, and success of your reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise from the hygroscopic nature of this compound.

Question 1: My this compound has formed clumps or appears wet. Can I still use it?

Answer: The presence of clumps or a wet appearance indicates significant moisture absorption.[1] This can lead to inaccurate weighing and potentially impact your reaction's stoichiometry and outcome. It is highly recommended to dry the compound before use. If drying is not feasible, you may consider discarding the reagent to avoid compromising your experiment.

Question 2: How can I accurately weigh a hygroscopic solid like this compound?

Answer: Accurate weighing of hygroscopic compounds requires minimizing exposure to atmospheric moisture. The preferred method is to handle and weigh the compound inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon).[2] If a glove box is unavailable, work quickly and use a "weighing by difference" technique. This involves weighing a sealed container with the reagent, dispensing the desired amount directly into the reaction vessel, and then re-weighing the original container. The difference in mass represents the amount of reagent transferred.

Question 3: My reaction with this compound is giving inconsistent yields or failing completely. Could moisture be the cause?

Answer: Yes, moisture can significantly affect reactions involving this compound.[1] Water can react with the sulfonium salt or other reagents in your mixture, leading to side reactions, degradation of the reagent, and inconsistent results. Ensure that all glassware is thoroughly dried, and use anhydrous solvents for your reaction.

Question 4: What are the best practices for storing this compound?

Answer: To prevent moisture absorption, this compound should be stored in a tightly sealed container.[3] For enhanced protection, place the primary container inside a desiccator containing a suitable drying agent like silica gel or calcium chloride.[4] The desiccator should be kept in a cool, dry place.

Question 5: How can I dry this compound that has been exposed to moisture?

Answer: If the compound is thermally stable, it can be dried under high vacuum.[5] Place the solid in a suitable flask and connect it to a high vacuum line for several hours. Gentle heating can be applied if the compound's stability at elevated temperatures is known, but care must be taken to avoid decomposition.

Quantitative Data: Water Uptake of Hygroscopic Salts

Compound ClassExample CompoundRelative Humidity (RH)Water Uptake (% by weight)
Quaternary Ammonium SaltTetramethylammonium Chloride50%~5%
Quaternary Ammonium SaltTetramethylammonium Chloride80%~20%
Inorganic SaltSodium Chloride75%~0.3%
Inorganic SaltLithium Chloride11%~15%

Note: This data is compiled from various sources for illustrative purposes and may not be directly representative of this compound.

Experimental Protocols

General Protocol for Handling this compound in a Moisture-Sensitive Reaction

This protocol outlines the key steps for using this compound in a reaction where the exclusion of water is critical.

1. Preparation of Glassware and Reagents:

  • All glassware (reaction flask, dropping funnel, condenser, etc.) must be oven-dried at a minimum of 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent.[6]

  • Assemble the glassware hot and flush with a dry, inert gas (nitrogen or argon) while cooling.[6]

  • Use only anhydrous solvents. If necessary, solvents should be freshly distilled from an appropriate drying agent.

2. Weighing and Transfer of this compound:

  • In a Glove Box: Transfer the required amount of this compound to a pre-weighed, oven-dried flask inside a glove box. Seal the flask before removing it from the glove box.

  • Without a Glove Box: Use the "weighing by difference" method. Tare a sealed vial containing this compound on an analytical balance. Quickly add the desired amount of the solid to the reaction flask under a positive pressure of inert gas. Reseal the vial and weigh it again. The difference in weight is the mass of the transferred reagent.

3. Reaction Setup:

  • The reaction should be conducted under a positive pressure of a dry, inert gas (nitrogen or argon) using a Schlenk line or a balloon filled with the inert gas.

  • Add the anhydrous solvent to the reaction flask containing the this compound via a syringe or cannula.

  • Add other reagents to the reaction mixture using syringes or dropping funnels, ensuring that the system remains under an inert atmosphere throughout the addition.

4. Work-up and Isolation:

  • Upon completion, the reaction work-up should be designed to minimize exposure to atmospheric moisture until the product is isolated and deemed stable.

Visualizations

Experimental Workflow for Handling Hygroscopic Reagents

experimental_workflow storage Storage in Desiccator weighing Weighing in Glove Box or by Difference storage->weighing Minimize Exposure transfer Transfer to Reaction Vessel weighing->transfer Quick & Sealed reaction Reaction under Inert Atmosphere transfer->reaction Anhydrous Conditions workup Moisture-Conscious Work-up reaction->workup Maintain Inertness

Caption: Workflow for handling hygroscopic reagents.

Troubleshooting Guide for Reactions with this compound

troubleshooting_guide start Reaction Failure or Inconsistent Results check_reagent Inspect this compound: Clumped or Wet? start->check_reagent check_conditions Review Reaction Conditions: Anhydrous Solvents & Glassware? start->check_conditions check_reagent->check_conditions No dry_reagent Dry Reagent under High Vacuum check_reagent->dry_reagent Yes use_new Use Fresh Reagent check_reagent->use_new If Drying Fails improve_conditions Oven-Dry Glassware, Use Anhydrous Solvents check_conditions->improve_conditions No rerun Re-run Experiment check_conditions->rerun Yes dry_reagent->rerun use_new->rerun improve_conditions->rerun

Caption: Troubleshooting common experimental issues.

References

Technical Support Center: Work-up Procedures for Reactions Containing Triethylsulfonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions containing triethylsulfonium iodide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it commonly used for?

This compound is a sulfonium salt used as an ethylidene-transfer reagent in organic synthesis. A primary application is in the Corey-Chaykovsky reaction to generate an ethylide ylide for the synthesis of epoxides from ketones and aldehydes, and cyclopropanes from α,β-unsaturated carbonyl compounds.[1][2]

Q2: What are the common byproducts in reactions involving this compound?

The most common byproduct is diethyl sulfide ((CH₃CH₂)₂S), which is formed after the transfer of the ethylidene group to the substrate.[3] Diethyl sulfide is a volatile, colorless liquid with a strong, unpleasant odor.[3][4]

Q3: Is this compound soluble in common organic solvents?

This compound is a salt and is generally soluble in polar solvents like water and to some extent in polar organic solvents, but has low solubility in nonpolar organic solvents.[5][6] This property is key to its removal during aqueous work-up procedures.

Q4: What are the main safety precautions when working with this compound and its byproducts?

This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. The primary byproduct, diethyl sulfide, is flammable and has a strong, unpleasant odor, necessitating the use of a fume hood.[4][7]

Troubleshooting Guides

Problem 1: Removing Unreacted this compound from the Reaction Mixture

Symptoms:

  • Aqueous layer of the extraction is colored (yellow/brown).

  • Product is contaminated with a polar, non-volatile impurity.

Solution:

This compound is an ionic salt and is highly soluble in water. An aqueous work-up is the most effective method for its removal.

Detailed Protocol:

  • Quenching: At the end of the reaction, quench the mixture by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). The choice of solvent will depend on the solubility of your desired product.

  • Washing: Shake the funnel to partition the components between the organic and aqueous layers. The this compound will preferentially dissolve in the aqueous layer.

  • Separation: Separate the organic layer.

  • Repeat Washing: Wash the organic layer multiple times with water or brine to ensure complete removal of the sulfonium salt.[8][9]

Problem 2: Removing the Diethyl Sulfide Byproduct

Symptoms:

  • Strong, unpleasant odor emanating from the product even after initial work-up.

  • Presence of a volatile impurity in NMR or GC-MS analysis.

Solution:

Diethyl sulfide is a volatile and relatively nonpolar compound.

Methodologies:

  • Evaporation: Due to its volatility, a significant portion of diethyl sulfide can be removed by concentrating the organic phase on a rotary evaporator.

  • Oxidation: If residual amounts of diethyl sulfide persist, it can be oxidized to the corresponding sulfoxide. A common method involves the use of a mild oxidizing agent. For example, sodium hypochlorite solution can be used to oxidize dimethyl sulfide (a related compound) to the odorless and higher boiling dimethyl sulfoxide (DMSO).[10] A similar approach could be adapted for diethyl sulfide.

  • Column Chromatography: If the desired product is not volatile, flash column chromatography can effectively separate the product from the more nonpolar diethyl sulfide.

Problem 3: Presence of Iodine Coloration in the Product

Symptoms:

  • The organic layer or the final product has a persistent yellow, brown, or pink color.

Solution:

The iodide counter-ion can sometimes be oxidized to iodine (I₂), causing coloration. This can be addressed by washing with a reducing agent.

Detailed Protocol:

  • Continue Washing: Continue the sodium thiosulfate washes until the color in the organic layer disappears.

  • Final Washes: Follow with washes with water and then brine to remove any remaining salts before drying and concentrating the organic phase.

Data Presentation

Table 1: Solubility of this compound and Diethyl Sulfide

CompoundWaterDiethyl EtherDichloromethaneChloroformEthyl AcetateHexaneAcetonitrile
This compound SolubleInsolubleSlightly SolubleSlightly SolubleSparingly SolubleInsolubleSoluble
Diethyl Sulfide InsolubleMiscibleMiscibleMiscibleMiscibleMiscibleMiscible

Experimental Protocols

General Work-up Protocol for a Corey-Chaykovsky Reaction using this compound:

This protocol is a general guideline and may need to be adapted based on the specific substrate and reaction conditions.

  • Reaction Quenching: Once the reaction is complete, carefully add deionized water to the reaction mixture to quench any remaining ylide and dissolve the triethylsulfonium salts.

  • Solvent Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) three times. The organic product will move into the organic layer, while the this compound and other salts will remain in the aqueous layer.[8]

  • Combine Organic Layers: Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with:

    • Deionized water (to remove residual sulfonium salts).

    • A 5% aqueous solution of sodium thiosulfate if iodine coloration is present.

    • Saturated aqueous sodium chloride (brine) to aid in the removal of water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator. This will also help to remove the volatile diethyl sulfide byproduct.

  • Purification: Purify the crude product by flash column chromatography or distillation as required.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_outputs Outputs Reaction Reaction Mixture (Product, Et3SI, Et2S, Solvent) Quench 1. Quench (Add H2O) Reaction->Quench Extract 2. Liquid-Liquid Extraction (Organic Solvent) Quench->Extract Separate 3. Separate Layers Extract->Separate Wash 4. Wash Organic Layer (H2O, Na2S2O3, Brine) Separate->Wash Organic Phase Aqueous_Waste Aqueous Waste (Et3SI, Salts) Separate->Aqueous_Waste Aqueous Phase Dry 5. Dry Organic Layer (Na2SO4 / MgSO4) Wash->Dry Concentrate 6. Concentrate (Rotary Evaporator) Dry->Concentrate Organic_Product Crude Product (Product, Et2S) Concentrate->Organic_Product Purify 7. Purify (Chromatography / Distillation) Pure_Product Pure Product Purify->Pure_Product Organic_Product->Purify

Caption: General experimental workflow for the work-up of a reaction containing this compound.

Troubleshooting_Logic Start Problem during Work-up Q1 Contamination Issue? Start->Q1 Q2 Polar Impurity? Q1->Q2 Yes Q3 Unpleasant Odor? Q1->Q3 No Q2->Q3 No A1 Aqueous Wash Q2->A1 Yes (Likely Et3SI) Q4 Color in Product? Q3->Q4 No A2 Rotovap / Oxidize Q3->A2 Yes (Likely Et2S) A3 Na2S2O3 Wash Q4->A3 Yes (Likely I2)

Caption: Troubleshooting decision tree for common work-up issues.

References

Validation & Comparative

A Comparative Analysis of Reactivity: Triethylsulfonium Iodide vs. Trimethylsulfonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, sulfonium salts are valued as versatile reagents, particularly for their role as alkylating agents and precursors to sulfur ylides. Among these, trialkylsulfonium salts are frequently employed. This guide provides a comparative analysis of the reactivity of two such compounds: triethylsulfonium iodide and trimethylsulfonium iodide. While direct, side-by-side quantitative kinetic studies are not extensively documented in publicly available literature, a robust comparison can be established based on fundamental principles of chemical reactivity, steric hindrance, and nucleophilic substitution reactions.

Core Reactivity Principles: An Overview

The primary mode of reaction for both this compound and trimethylsulfonium iodide as alkylating agents is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic carbon of an alkyl group, leading to the displacement of a neutral dialkyl sulfide leaving group. The reactivity in SN2 reactions is profoundly influenced by steric hindrance around the reaction center.

Qualitative Reactivity Comparison

Based on established principles of organic chemistry, a qualitative comparison of the two sulfonium salts can be made:

PropertyThis compoundTrimethylsulfonium IodideRationale
Alkylating Group Ethyl (-CH2CH3)Methyl (-CH3)The alkyl group transferred to the nucleophile.
Steric Hindrance HigherLowerThe ethyl groups are bulkier than the methyl groups, creating more steric congestion around the sulfur atom and the α-carbon of the ethyl groups.
Predicted SN2 Reactivity LowerHigherDue to lower steric hindrance, the methyl group of trimethylsulfonium iodide is more accessible to an incoming nucleophile, leading to a faster reaction rate.
Leaving Group Diethyl sulfide (CH3CH2)2SDimethyl sulfide (CH3)2SBoth are good, neutral leaving groups.

In essence, trimethylsulfonium iodide is expected to be a more reactive methylating agent than this compound is as an ethylating agent under identical conditions, primarily due to the greater steric hindrance presented by the ethyl groups.

Visualizing the Reaction Mechanism and Steric Effects

The following diagrams illustrate the SN2 reaction pathway and the structural differences that lead to varying reactivity.

Caption: SN2 reaction mechanism for alkylation by a sulfonium salt.

Caption: Steric comparison of trimethylsulfonium and triethylsulfonium cations.

Experimental Protocols: A General Approach for Alkylation

The following is a generalized protocol for the alkylation of a nucleophile using a trialkylsulfonium iodide. This procedure can be adapted for either trimethylsulfonium iodide or this compound.

Objective: To perform the alkylation of a generic nucleophile (Nu-H) using a trialkylsulfonium iodide.

Materials:

  • Nucleophile (e.g., a phenol, amine, or thiol)

  • Trialkylsulfonium iodide (trimethylsulfonium iodide or this compound)

  • A suitable base (e.g., sodium hydride, potassium carbonate, or a non-nucleophilic organic base)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile, or acetone)

  • Reaction vessel (round-bottom flask) with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard workup and purification reagents and equipment (e.g., water, organic extraction solvent, drying agent, rotary evaporator, chromatography supplies)

Procedure:

  • Preparation: Under an inert atmosphere, add the nucleophile (1.0 equivalent) and the anhydrous polar aprotic solvent to the reaction vessel.

  • Deprotonation: Add the base (1.1 equivalents) to the solution and stir at room temperature until the deprotonation of the nucleophile is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Alkylation: Add the trialkylsulfonium iodide (1.2 equivalents) to the reaction mixture. The reaction can be stirred at room temperature or gently heated to facilitate the reaction, depending on the reactivity of the nucleophile.

  • Monitoring: Monitor the progress of the alkylation reaction by TLC.

  • Workup: Upon completion, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the pure alkylated product.

Note: The optimal base, solvent, temperature, and reaction time will depend on the specific nucleophile and sulfonium salt being used.

Conclusion

Spectroscopic Analysis for Product Confirmation: A Comparative Guide to Triethylsulfonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, rigorous confirmation of product formation is paramount. This guide provides a comparative analysis of spectroscopic techniques used to verify the products of reactions involving triethylsulfonium iodide, a versatile reagent for ethyl group transfer. We will compare its application with alternative ethylating agents, supported by experimental data and detailed protocols, to assist in methodological selection and data interpretation.

This compound as an Ethylating Agent

This compound [(CH₃CH₂)₃S⁺I⁻] serves as an effective ethylating agent, transferring an ethyl group to a nucleophile. A common outcome of such a reaction is the formation of an ethylated product and the byproduct, diethyl sulfide. Spectroscopic analysis is crucial to confirm the formation of the desired product and to detect any side products or unreacted starting materials.

Reaction Scheme: Nu⁻ + (CH₃CH₂)₃S⁺I⁻ → Nu-CH₂CH₃ + (CH₃CH₂)₂S + I⁻

Spectroscopic Confirmation of Product Formation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive confirmation of the reaction's outcome.

Experimental Protocol: General Procedure for Ethylation using this compound
  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophilic substrate in a suitable anhydrous solvent (e.g., THF, acetonitrile).

  • Addition of Reagent: Add this compound to the solution. The reaction may be stirred at room temperature or heated depending on the reactivity of the substrate.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography, recrystallization, or distillation.

  • Spectroscopic Analysis: The purified product is analyzed by ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity.

Spectroscopic Data Analysis

To illustrate the analysis, let's consider the ethylation of a generic alcohol (R-OH) to form an ether (R-O-CH₂CH₃).

¹H NMR Spectroscopy: The ¹H NMR spectrum of the product will show characteristic signals for the ethyl group: a triplet around 1.2 ppm (corresponding to the -CH₃ group) and a quartet around 3.5 ppm (corresponding to the -O-CH₂- group). The disappearance of the alcohol proton signal (R-OH) would also be observed.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the presence of the ethyl group with two new signals: one around 15 ppm for the methyl carbon (-CH₃) and another around 60-70 ppm for the methylene carbon (-O-CH₂-).

IR Spectroscopy: The IR spectrum of the product will show C-O stretching vibrations for the ether linkage, typically in the range of 1000-1300 cm⁻¹. The broad O-H stretching band of the starting alcohol (around 3200-3600 cm⁻¹) will be absent in the product spectrum.

Mass Spectrometry: Mass spectrometry will show the molecular ion peak corresponding to the mass of the ethylated product. Fragmentation patterns can further confirm the structure.

The following diagram illustrates the general workflow for spectroscopic analysis in a reaction utilizing this compound.

G cluster_reaction Reaction cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Start Reactants: - Nucleophile (Nu⁻) - this compound Reaction Ethylation Reaction Start->Reaction Product Crude Product Mixture: - Ethylated Product - Diethyl Sulfide - Unreacted Starting Materials Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Analyze sample IR IR Spectroscopy Product->IR Analyze sample MS Mass Spectrometry Product->MS Analyze sample Confirmation Product Structure Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for spectroscopic confirmation of product formation.

Comparison with Alternative Ethylating Agents

This compound is one of several options for ethylation. Below is a comparison with two common alternatives: ethyl iodide and Meerwein's salt (triethyloxonium tetrafluoroborate).

ReagentThis compoundEthyl IodideMeerwein's Salt (Triethyloxonium tetrafluoroborate)
Formula (CH₃CH₂)₃S⁺I⁻CH₃CH₂I(CH₃CH₂)₃O⁺BF₄⁻
Reactivity ModerateModerate to HighVery High
Mechanism Sₙ2Sₙ2Sₙ2
Byproducts Diethyl sulfideIodide saltDiethyl ether, HBF₄
Advantages Generally stable, easy to handle solid.Readily available.Highly reactive, effective for unreactive nucleophiles.
Disadvantages Can sometimes require elevated temperatures.Can be light-sensitive; potential for side reactions.Highly hygroscopic and thermally unstable.
Spectroscopic Differentiation of Reaction Mixtures

The byproducts of these reactions are a key differentiating factor in spectroscopic analysis.

  • This compound: The presence of diethyl sulfide ((CH₃CH₂)₂S) can be identified by its characteristic signals in ¹H NMR (a quartet around 2.5 ppm and a triplet around 1.2 ppm) and ¹³C NMR (signals around 26 and 15 ppm).

  • Ethyl Iodide: The reaction mixture will contain the iodide salt of the cation used with the nucleophile. The product spectrum is generally clean, showing only the ethylated product.

  • Meerwein's Salt: The formation of diethyl ether as a byproduct can be observed in the ¹H NMR spectrum (a quartet at ~3.5 ppm and a triplet at ~1.2 ppm), which may overlap with the signals of the ethylated product, potentially complicating analysis.

The following diagram illustrates the comparison of these three ethylating agents.

G cluster_reagents Ethylating Agents cluster_products Reaction Products cluster_analysis Spectroscopic Signature reagent1 This compound (Et)₃S⁺I⁻ product1 Ethylated Product Nu-Et reagent1->product1 byproduct1 Byproduct Diethyl Sulfide reagent1->byproduct1 reagent2 Ethyl Iodide EtI product2 Ethylated Product Nu-Et reagent2->product2 byproduct2 Byproduct Iodide Salt reagent2->byproduct2 reagent3 Meerwein's Salt (Et)₃O⁺BF₄⁻ product3 Ethylated Product Nu-Et reagent3->product3 byproduct3 Byproduct Diethyl Ether reagent3->byproduct3 analysis1 Product + Diethyl Sulfide signals product1->analysis1 byproduct1->analysis1 analysis2 Clean Product signals product2->analysis2 byproduct2->analysis2 analysis3 Product + Diethyl Ether signals (potential overlap) product3->analysis3 byproduct3->analysis3

Caption: Comparison of ethylating agents and their byproducts.

Conclusion

This compound is a valuable and manageable ethylating agent. Confirmation of product formation relies on a standard suite of spectroscopic techniques. ¹H and ¹³C NMR are primary tools for identifying the incorporation of the ethyl group and for observing the disappearance of the starting material's characteristic signals. IR spectroscopy provides evidence for the change in functional groups, and mass spectrometry confirms the molecular weight of the product. When choosing an ethylating agent, researchers should consider not only the reactivity but also the nature of the byproducts, as these can influence the purification and spectroscopic analysis of the desired product. This guide provides a framework for making informed decisions and for rigorously confirming the outcomes of ethylation reactions.

A Comparative Guide to Sulfonium Salts for Ethylidene Transfer in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective construction of three-membered rings is a critical step in the synthesis of complex molecules. The Corey-Chaykovsky reaction, which utilizes sulfonium ylides for the transfer of a carbene equivalent to an electrophile, stands as a powerful tool for the formation of epoxides and cyclopropanes. This guide provides a comparative analysis of various sulfonium salts as precursors for ethylidene ylides, focusing on their performance in ethylidene transfer reactions with supporting experimental data and detailed protocols.

The choice of the sulfonium salt precursor is paramount as it dictates the reactivity, stability, and stereoselectivity of the resulting ethylidene ylide. This guide will delve into the nuances of commonly employed sulfonium salts, offering a comparative perspective to aid in the selection of the optimal reagent for specific synthetic applications.

Performance Comparison of Sulfonium Salts for Ethylidene Transfer

The following table summarizes the performance of different sulfonium salts in the ethylidene transfer reaction to a model substrate, benzaldehyde, to form styrene oxide. The data is a composite from various literature sources and aims to provide a comparative overview under broadly similar reaction conditions.

Sulfonium Salt PrecursorYlide StructureLeaving GroupTypical BaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (%)
Dimethylethylsulfonium iodide CH₃(CH₃)S⁺CHCH₃ I⁻Dimethyl sulfiden-BuLi, NaHTHF, DMSO-78 to rt75-90~4:1 to >10:1N/A (achiral)
Diphenylethylsulfonium tetrafluoroborate (C₆H₅)₂S⁺CHCH₃ BF₄⁻Diphenyl sulfideKHMDS, NaHMDSTHF, CH₂Cl₂-78 to 080-95>10:1N/A (achiral)
Chiral Camphor-derived Ethylsulfonium salt Chiral-S⁺CHCH₃ X⁻Chiral sulfideLiHMDS, KHMDSTHF, Toluene-78 to -4070-85>20:1up to 95

Key Observations:

  • Leaving Group Effect: Diphenyl sulfide is a better leaving group than dimethyl sulfide, which can contribute to higher yields and diastereoselectivity in some cases.[1]

  • Stability: Sulfonium ylides are generally less stable than their sulfoxonium counterparts and are typically generated and used at low temperatures.[2] Alkyl-substituted ylides, such as ethylidene ylides, are often less stable than stabilized ylides (e.g., those bearing an adjacent carbonyl group).[3]

  • Stereoselectivity: The reaction of substituted sulfur ylides with aldehydes generally leads to the formation of trans-epoxides with high diastereoselectivity.[2] For enantioselective transformations, the use of chiral sulfonium salts, often derived from readily available natural products like camphor, is essential.[4] The choice of the chiral auxiliary on the sulfur atom significantly influences the enantiomeric excess of the product.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of an ethylsulfonium salt and its subsequent use in an ethylidene transfer reaction.

Synthesis of Dimethylethylsulfonium Iodide
  • Materials: Diethyl ether (anhydrous), ethyl iodide, dimethyl sulfide.

  • Procedure: To a solution of dimethyl sulfide (1.0 eq) in anhydrous diethyl ether at 0 °C is added ethyl iodide (1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 24 hours, during which a white precipitate forms. The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield dimethylethylsulfonium iodide.

General Procedure for Diastereoselective Ethylidene Transfer to an Aldehyde
  • Materials: Dimethylethylsulfonium iodide, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, aldehyde (e.g., benzaldehyde).

  • Procedure: A suspension of dimethylethylsulfonium iodide (1.2 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. To this suspension, n-butyllithium (1.1 eq) is added dropwise, and the resulting mixture is stirred for 30 minutes to generate the ethylidene ylide. A solution of the aldehyde (1.0 eq) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding epoxide.

Visualizing the Reaction Pathway

The following diagrams illustrate the key steps in the generation of the sulfonium ylide and the subsequent ethylidene transfer reaction.

experimental_workflow cluster_synthesis Sulfonium Salt Synthesis cluster_reaction Ethylidene Transfer Reaction Sulfide Dimethyl Sulfide Sulfonium_Salt Dimethylethylsulfonium Iodide Sulfide->Sulfonium_Salt Alkylation EtI Ethyl Iodide EtI->Sulfonium_Salt Salt_Reactant Dimethylethylsulfonium Iodide Sulfonium_Salt->Salt_Reactant Ylide Ethylidene Ylide Salt_Reactant->Ylide Deprotonation Base Base (n-BuLi) Base->Ylide Epoxide Epoxide Ylide->Epoxide Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Epoxide

Caption: Experimental workflow for sulfonium salt synthesis and ethylidene transfer.

reaction_mechanism Ylide Sulfonium Ylide (R₂S⁺-CHCH₃) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Carbonyl Compound (R'-C(=O)-R'') Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 Sulfide_LG Sulfide Leaving Group (R₂S) Betaine->Sulfide_LG

Caption: General mechanism of the Corey-Chaykovsky reaction for epoxidation.

References

Validating the Mechanism of Triethylsulfonium Iodide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Triethylsulfonium iodide is a versatile reagent in organic synthesis, primarily recognized for its role as a precursor to sulfur ylides for cyclopropanation and epoxidation reactions, analogous to the well-known Corey-Chaykovsky reaction. Beyond this, it can also function as an ethylating agent. This guide provides a comparative analysis of this compound's reactivity against other common ethylating agents, supported by experimental data and detailed protocols.

Reaction Mechanisms of this compound

This compound can react via two primary mechanistic pathways:

  • Formation of a Sulfur Ylide: In the presence of a strong base, this compound is deprotonated at a carbon atom adjacent to the positively charged sulfur, forming a triethylsulfonium ylide. This ylide is a potent nucleophile that can react with various electrophiles. For instance, reaction with a carbonyl compound leads to the formation of an epoxide through the transfer of an ethylidene group.

  • Direct SN2 Ethylation: this compound can also act as a direct ethylating agent. In this SN2 pathway, a nucleophile attacks one of the ethyl groups, with diethyl sulfide serving as the leaving group. This reactivity is comparable to other common ethylating agents like ethyl iodide and diethyl sulfate.

Comparison with Alternative Ethylating Agents

The performance of this compound as an ethylating agent can be benchmarked against established reagents such as ethyl iodide and diethyl sulfate. The choice of reagent often depends on factors like reactivity, selectivity, safety, and cost.

Table 1: Comparison of Ethylating Agents

ReagentMechanismTypical NucleophilesAdvantagesDisadvantages
This compound SN2 / Ylide FormationAmines, Phenoxides, CarboxylatesCan act as both an ethylating agent and a precursor for ethylidene transfer.Less commonly used for simple ethylation; data on yields is sparse.
Ethyl Iodide SN2Amines, Phenoxides, Carboxylates, ThiolatesGood reactivity; iodide is an excellent leaving group.Light-sensitive; can be more expensive than other alkyl halides.[1]
Diethyl Sulfate SN2Amines, Phenoxides, CarboxylatesCost-effective; both ethyl groups can be transferred.[2]Highly toxic and carcinogenic.[2][3]

Experimental Data and Protocols

While specific quantitative data for ethylation reactions using this compound is not widely available in the literature, we can compare the typical performance of alternative reagents in analogous reactions.

3.1. Ethylation of Phenol (Williamson Ether Synthesis)

The ethylation of phenol to form ethyl phenyl ether is a classic example of an SN2 reaction.

Table 2: Ethylation of Phenol - A Comparative Overview

Ethylating AgentBaseSolventReaction ConditionsYieldReference
Ethyl Iodide NaOHMethanolReflux, 45 minHigh[4]
Diethyl Sulfate NaOHWater/EthanolRoom TemperatureGood[2]

Experimental Protocol: Synthesis of Ethyl Phenyl Ether using Ethyl Iodide [4]

  • To a flask containing 5 mL of methanol, add phenol.

  • Prepare a solution of 4.1 g of 50% NaOH and add it dropwise to the phenol solution while swirling.

  • Add 4.2 mL of ethyl iodide to the reaction mixture.

  • Reflux the mixture for 45 minutes.

  • After cooling, extract the product with a suitable organic solvent, wash with water, dry the organic layer, and purify by distillation.

3.2. Ethylation of a Carboxylic Acid

The ethylation of a carboxylic acid to form an ethyl ester is another common transformation.

Table 3: Ethylation of Acetic Acid - A Comparative Overview

Ethylating AgentCatalyst/ConditionsSolventReaction ConditionsYieldReference
Ethanol (Fischer Esterification) Conc. H2SO4None80-85°C, 20 min71.05%[5]
Ethyl Iodide with Silver Acetate HeatAlcoholic solutionHeatGood[6]

Experimental Protocol: Synthesis of Ethyl Acetate via Fischer Esterification [5]

  • In a three-mouth flask, mix a specific molar ratio of ethanol and concentrated sulfuric acid.

  • Add a mixture of ethanol and 15g of acetic acid to a drip funnel.

  • Heat the flask to the optimal reaction temperature (80-85°C).

  • Add the ethanol-acetic acid mixture from the funnel to the flask at a controlled rate.

  • Maintain the reaction temperature for 20 minutes.

  • The crude product is distilled off as it is formed.

  • The collected crude product is then washed and purified.

3.3. Ethylation of an Amine

The ethylation of amines can lead to secondary, tertiary, or even quaternary ammonium salts.

Table 4: Ethylation of Triethylamine

Ethylating AgentSolventReaction ConditionsProductReference
Ethyl Iodide Not specifiedNot specifiedTetraethylammonium iodide[7][8]

Experimental Protocol: Synthesis of Tetraethylammonium Iodide [7][8]

  • React ethyl iodide with triethylamine.

  • The reaction yields a crystalline product, tetraethylammonium iodide, in high yield.

  • The product is soluble in polar solvents like water and insoluble in nonpolar solvents like diethyl ether.

Visualizing Reaction Mechanisms and Workflows

4.1. Signaling Pathway: this compound Reactivity

G TESI This compound Ylide Triethylsulfonium Ylide TESI->Ylide + Base SN2 SN2 Reaction Base Strong Base Ylide_Reaction Ylide Reaction Ylide->Ylide_Reaction Nucleophile Nucleophile (Nu-) Nucleophile->SN2 Ethyl_Product Ethyl-Nu SN2->Ethyl_Product DES Diethyl Sulfide SN2->DES Epoxide Epoxide/Cyclopropane Ylide_Reaction->Epoxide Carbonyl Carbonyl/Enone Carbonyl->Ylide_Reaction G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Phenol Phenol in Methanol Mixing Mix Phenol and NaOH Phenol->Mixing NaOH 50% NaOH Solution NaOH->Mixing Add_EtI Add Ethyl Iodide Mixing->Add_EtI Reflux Reflux for 45 min Add_EtI->Reflux Extraction Extract with Organic Solvent Reflux->Extraction Wash Wash with Water Extraction->Wash Dry Dry Organic Layer Wash->Dry Distill Purify by Distillation Dry->Distill Product Ethyl Phenyl Ether Distill->Product G cluster_reagents Ethylating Agents cluster_factors Comparison Factors Ethylation Ethylation Reaction TESI This compound Ethylation->TESI EtI Ethyl Iodide Ethylation->EtI Et2SO4 Diethyl Sulfate Ethylation->Et2SO4 Reactivity Reactivity TESI->Reactivity Selectivity Selectivity TESI->Selectivity Safety Safety TESI->Safety Cost Cost TESI->Cost EtI->Reactivity EtI->Selectivity EtI->Safety EtI->Cost Et2SO4->Reactivity Et2SO4->Selectivity Et2SO4->Safety Et2SO4->Cost

References

A Comparative Guide to Cyclopropanation: Triethylsulfonium Iodide vs. Diazoethane

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher, scientist, and drug development professional, the synthesis of cyclopropane rings is a critical tool in molecular design. This guide provides an objective comparison of two prominent methods: the Corey-Chaykovsky reaction using triethylsulfonium iodide and the pyrazoline-based approach with diazoethane, offering a detailed analysis of their performance, supported by experimental data and protocols.

The introduction of a cyclopropane moiety can significantly alter the biological activity, metabolic stability, and conformational rigidity of a molecule. Therefore, the choice of cyclopropanation reagent is a key consideration in synthetic strategy. This guide focuses on the reaction of these reagents with α,β-unsaturated ketones, using chalcone as a representative substrate, to provide a direct comparison of their efficacy.

Performance Comparison

The selection of a cyclopropanation method often involves a trade-off between reaction efficiency, substrate scope, and safety considerations. The following table summarizes the key quantitative data for the cyclopropanation of chalcones using this compound and diazoethane.

ParameterThis compound (Corey-Chaykovsky Reaction)Diazoethane (via Pyrazoline Intermediate)
Overall Yield 70-82%40-70% (Estimated two-step yield)
Stereoselectivity Generally favors trans diastereomerStereochemistry can be influenced by the pyrazoline decomposition method
Reaction Type One-step nucleophilic addition-eliminationTwo-step: 1,3-dipolar cycloaddition followed by thermal or photochemical decomposition
Key Reagents This compound, strong base (e.g., NaH, KOtBu)Hydrazine or a derivative, followed by heat or UV light
Safety Concerns Requires handling of strong bases and flammable solventsInvolves potentially explosive and toxic diazo compounds and their precursors

Reaction Mechanisms and Logical Workflow

The divergent pathways of these two cyclopropanation methods are visualized below. The Corey-Chaykovsky reaction proceeds through a direct nucleophilic attack, while the diazoethane method involves a stable heterocyclic intermediate.

Cyclopropanation_Pathways Fig. 1: Comparative Reaction Pathways cluster_0 This compound (Corey-Chaykovsky) cluster_1 Diazoethane A1 α,β-Unsaturated Ketone C1 Michael Addition A1->C1 B1 Sulfonium Ylide (from this compound + Base) B1->C1 D1 Intramolecular Nucleophilic Substitution C1->D1 Betaine Intermediate E1 Cyclopropane D1->E1 Elimination of Diethyl Sulfide A2 α,β-Unsaturated Ketone C2 1,3-Dipolar Cycloaddition A2->C2 B2 Diazoethane B2->C2 D2 Pyrazoline Intermediate C2->D2 E2 Decomposition (Thermal or Photochemical) D2->E2 Extrusion of N₂ F2 Cyclopropane E2->F2

Caption: Comparative Reaction Pathways (Within 100 characters).

The experimental workflow for each method also differs significantly, particularly in the handling of reagents and the number of synthetic steps.

Experimental_Workflow Fig. 2: Comparative Experimental Workflow cluster_0 This compound cluster_1 Diazoethane A1 Generate Sulfonium Ylide (this compound + Base) B1 React with α,β-Unsaturated Ketone A1->B1 C1 Quench Reaction B1->C1 D1 Workup and Purification C1->D1 E1 Isolated Cyclopropane D1->E1 A2 Synthesize Pyrazoline (α,β-Unsaturated Ketone + Hydrazine) B2 Isolate and Purify Pyrazoline A2->B2 C2 Decompose Pyrazoline (Heat or UV Light) B2->C2 D2 Workup and Purification C2->D2 E2 Isolated Cyclopropane D2->E2

Caption: Comparative Experimental Workflow (Within 100 characters).

Detailed Experimental Protocols

For a practical understanding, detailed experimental protocols for the cyclopropanation of a chalcone derivative are provided below.

Method 1: Cyclopropanation of Chalcone using this compound (Corey-Chaykovsky Reaction)

This protocol is adapted from established procedures for the Corey-Chaykovsky reaction on α,β-unsaturated ketones.

Materials:

  • Chalcone (1.0 eq)

  • This compound (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous DMSO to the flask. To this suspension, add this compound portion-wise at room temperature. Stir the resulting mixture at room temperature for 1 hour. The solution should become clear, indicating the formation of the ethylidene(diethyl)sulfurane ylide.

  • Cyclopropanation: In a separate flask, dissolve the chalcone in anhydrous THF. Cool the ylide solution to 0 °C using an ice bath. Slowly add the solution of the chalcone in THF to the ylide solution via a dropping funnel over 20-30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired cyclopropyl ketone.

Method 2: Cyclopropanation of Chalcone via a Pyrazoline Intermediate (Diazoethane/Kishner Approach)

This is a two-step procedure involving the formation of a pyrazoline followed by its decomposition.

Step 1: Synthesis of the Pyrazoline Intermediate

Materials:

  • Chalcone (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone in ethanol. Add hydrazine hydrate to the solution, followed by a catalytic amount of glacial acetic acid.

  • Cycloaddition: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The pyrazoline derivative often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Step 2: Decomposition of the Pyrazoline to the Cyclopropane

Materials:

  • Pyrazoline intermediate from Step 1

  • High-boiling solvent (e.g., xylene or decalin) OR a photochemical reactor

Procedure (Thermal Decomposition):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the pyrazoline intermediate in a high-boiling solvent such as xylene.

  • Decomposition: Heat the solution to reflux and maintain the temperature for several hours. The evolution of nitrogen gas should be observed. Monitor the disappearance of the pyrazoline starting material by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the cyclopropyl ketone.

Procedure (Photochemical Decomposition):

  • Reaction Setup: Dissolve the pyrazoline intermediate in a suitable solvent (e.g., benzene or THF) in a quartz reaction vessel.

  • Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.

Concluding Remarks

Both this compound and diazoethane offer viable routes for the cyclopropanation of α,β-unsaturated ketones. The Corey-Chaykovsky reaction with this compound is a more direct, one-step process that generally provides good yields.[1][2] However, it requires the use of strong bases and careful handling of the sulfonium ylide.

The diazoethane approach, proceeding through a pyrazoline intermediate, is a two-step process.[3] While the initial pyrazoline formation is often efficient, the subsequent decomposition step can affect the overall yield. This method avoids the use of strong bases but introduces the hazards associated with diazo compounds and their precursors, which are known to be toxic and potentially explosive.[4][5] The choice between these two powerful synthetic tools will ultimately depend on the specific requirements of the target molecule, the available laboratory infrastructure, and the desired balance between reaction efficiency and safety.

References

A Comparative Guide to the Use of Triethylsulfonium Iodide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the efficient formation of carbon-carbon and carbon-heteroatom bonds is paramount. Sulfonium salts, particularly triethylsulfonium iodide, have emerged as valuable reagents for such transformations, primarily in the generation of sulfonium ylides for the synthesis of epoxides and other cyclic compounds. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, with a direct comparison to its common alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

This compound serves as a precursor to the ethylidene ylide upon treatment with a strong base. This ylide is a reactive intermediate that readily participates in the Corey-Chaykovsky reaction with aldehydes and ketones to furnish substituted epoxides. While effective, the choice of this compound over other alternatives, such as the more common trimethylsulfonium iodide, or entirely different synthetic routes like the Darzens condensation or Weitz-Scheffer epoxidation, necessitates a careful evaluation of cost, reactivity, substrate scope, and experimental practicality. This guide aims to provide a clear and data-driven comparison to facilitate this decision-making process.

Cost-Benefit Analysis

The economic and scientific viability of employing this compound hinges on a balance of factors including the cost of the reagent and its precursors, reaction efficiency, and the commercial availability of alternatives.

Cost of Reagents:

A significant consideration is the cost of the sulfonium salt itself or the starting materials required for its synthesis. Below is a comparative table of approximate costs for this compound and its key alternatives and precursors. Prices are based on currently available catalog information from various chemical suppliers and are subject to change.

Reagent/PrecursorChemical FormulaMolecular Weight ( g/mol )PurityPrice (USD/g)
This compound C6H15IS246.1597%Not readily available commercially, typically synthesized in-house
Diethyl Sulfide(C2H5)2S90.1996%~$1.21[1]
Ethyl IodideC2H5I155.9799%~$0.38[2]
Trimethylsulfonium Iodide (CH3)3SI204.0798%~$2.40[1]
Trimethylsulfoxonium Iodide (CH3)3SOI220.0798%~$0.27[3]
Sodium Hydride (60% in oil)NaH24.0060%~$0.43[4][5]

Note: The price for this compound is estimated based on the cost of its precursors, as it is not a commonly stocked commercial product.

Performance Comparison:

The choice of reagent is often dictated by its performance in a specific reaction. The Corey-Chaykovsky reaction, a cornerstone of epoxide synthesis, provides a basis for comparing the efficacy of sulfonium ylides.[6][7][8][9]

ReagentTypical SubstratesReaction ConditionsYieldsKey AdvantagesKey Disadvantages
This compound Aldehydes, KetonesStrong base (e.g., n-BuLi, NaH), Anhydrous solvent (e.g., THF, DMSO)Moderate to GoodIntroduces an ethylidene group, leading to disubstituted epoxides.Not commercially available, requires in-situ preparation or prior synthesis. Less data available on scope and limitations.
Trimethylsulfonium Iodide Aldehydes, KetonesStrong base (e.g., NaH, KOH), Anhydrous solvent (e.g., THF, DMSO)Good to Excellent (up to 97% for some substrates)[3][10]Readily available commercially, well-documented reactivity and scope.[11]Transfers a methylene group, limiting synthesis to terminal epoxides.
Trimethylsulfoxonium Iodide Aldehydes, Ketones, α,β-Unsaturated CarbonylsStrong base (e.g., NaH, KOt-Bu), Anhydrous solvent (e.g., DMSO)Good to ExcellentReagent is often more stable than trimethylsulfonium iodide. Reacts with enones to give cyclopropanes.Can exhibit different reactivity and selectivity compared to sulfonium ylides.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of any synthetic method.

Synthesis of this compound

A historical method for the preparation of this compound involves the direct reaction of diethyl sulfide with ethyl iodide.[12]

Materials:

  • Diethyl sulfide

  • Ethyl iodide

Procedure:

  • In a sealed tube, combine diethyl sulfide and a slight excess of ethyl iodide.

  • Heat the mixture at 180 °C for approximately 24 hours.

  • After cooling, the product, this compound, can be isolated. The original literature suggests a yield of over 80%.[12]

Note: This is a historical procedure and should be performed with appropriate safety precautions for high-pressure reactions.

General Procedure for Epoxidation using a Sulfonium Ylide (Corey-Chaykovsky Reaction)

This protocol is a general representation of the Corey-Chaykovsky reaction.[9]

Materials:

  • Sulfonium salt (e.g., Trimethylsulfonium iodide) (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil) (1.1 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aldehyde or Ketone (1.0 eq)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMSO under an inert atmosphere (e.g., nitrogen), add the sulfonium salt in portions at room temperature.

  • Stir the resulting mixture until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Cool the reaction mixture in an ice bath and add a solution of the carbonyl compound in anhydrous DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternative Synthetic Routes

Beyond sulfonium ylides, other established methods exist for the synthesis of epoxides, each with its own set of advantages and disadvantages.

Darzens Condensation

The Darzens condensation is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[13]

  • Advantages: Cost-effective reagents, one-step formation of a C-C bond and an epoxide ring.[14]

  • Disadvantages: Can be prone to side reactions and may have issues with stereoselectivity.[15]

Weitz-Scheffer Epoxidation

This method involves the nucleophilic epoxidation of electron-deficient alkenes, such as α,β-unsaturated ketones, using a hydroperoxide under basic conditions.[16][17]

  • Advantages: Effective for electron-poor double bonds where electrophilic epoxidation might fail.[16]

  • Disadvantages: Limited to α,β-unsaturated carbonyl compounds.

Visualization of Synthetic Pathways

To better illustrate the relationships between the discussed synthetic methods, the following diagrams are provided.

Epoxidation_Workflow cluster_Corey_Chaykovsky Corey-Chaykovsky Reaction diethyl_sulfide Diethyl Sulfide triethylsulfonium_iodide This compound diethyl_sulfide->triethylsulfonium_iodide Synthesis ethyl_iodide Ethyl Iodide ethyl_iodide->triethylsulfonium_iodide Synthesis ylide Ethylidene Ylide triethylsulfonium_iodide->ylide Ylide Formation base1 Strong Base (e.g., NaH) base1->ylide Ylide Formation epoxide Disubstituted Epoxide ylide->epoxide Epoxidation carbonyl Aldehyde or Ketone carbonyl->epoxide Epoxidation

Caption: Workflow for epoxide synthesis via the Corey-Chaykovsky reaction using this compound.

Alternative_Routes cluster_Corey Corey-Chaykovsky cluster_Darzens Darzens Condensation cluster_Weitz Weitz-Scheffer Epoxidation carbonyl Carbonyl Compound epoxide Epoxide carbonyl->epoxide Reaction glycidic_ester Glycidic Ester (α,β-Epoxy Ester) carbonyl->glycidic_ester sulfonium_ylide Sulfonium Ylide (e.g., from this compound) sulfonium_ylide->epoxide haloester α-Haloester haloester->glycidic_ester base2 Base base2->glycidic_ester enone α,β-Unsaturated Carbonyl epoxy_ketone Epoxy Ketone enone->epoxy_ketone hydroperoxide Hydroperoxide hydroperoxide->epoxy_ketone base3 Base base3->epoxy_ketone

Caption: Comparison of major pathways for the synthesis of epoxides from carbonyl compounds.

Conclusion

The cost-benefit analysis of using this compound in synthesis reveals a nuanced landscape. Its primary advantage lies in the ability to introduce an ethylidene group, leading to the formation of disubstituted epoxides via the Corey-Chaykovsky reaction. However, its limited commercial availability necessitates in-house synthesis, adding a preparatory step to the overall workflow.

For routine methylene transfer to form terminal epoxides, trimethylsulfonium iodide and trimethylsulfoxonium iodide present more cost-effective and readily available alternatives with well-established protocols and a broad range of documented applications. The choice between these will depend on the specific reactivity and selectivity required, with the sulfoxonium ylide offering a distinct pathway to cyclopropanes from enones.

Alternative methods, such as the Darzens condensation and Weitz-Scheffer epoxidation, provide further options, particularly when considering cost and the specific nature of the desired epoxide. Ultimately, the optimal choice of reagent and synthetic route will be dictated by a careful consideration of the target molecule's structure, the desired scale of the reaction, budgetary constraints, and the experimental capabilities of the laboratory. This guide provides the foundational data and context to empower researchers to make the most strategic and efficient choice for their synthetic endeavors.

References

A Comparative Guide to Ethylation Reactions: Characterizing Byproducts to Validate Reaction Pathways of Triethylsulfonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the precise addition of an ethyl group to a molecule is a fundamental transformation. Triethylsulfonium iodide has emerged as a reagent for this purpose, offering an alternative to traditional ethylating agents. This guide provides a comparative analysis of this compound against two common alternatives, triethyloxonium tetrafluoroborate (Meerwein's salt) and diethyl sulfate. By examining their reaction pathways and characterizing their byproducts, we aim to provide researchers with the necessary data to make informed decisions for their synthetic strategies.

Performance Comparison of Ethylating Agents

The efficiency of an ethylating agent is determined by its reactivity, selectivity, and the profile of byproducts it generates. The choice of reagent can significantly impact reaction yield, purification complexity, and overall process viability.

Ethylating AgentGeneral ReactivityCommon SubstratesKey ByproductsSafety Considerations
This compound ModeratePhenols, Amines, ThiolsDiethyl sulfide, Ethene (potential)Alkylating agent, handle with care.
Triethyloxonium Tetrafluoroborate (Meerwein's Salt) HighWide range of nucleophilesDiethyl ether, EthanolHighly reactive, corrosive, moisture-sensitive.[1]
Diethyl Sulfate HighPhenols, Amines, ThiolsEthyl sulfate, EthanolToxic, combustible, and likely carcinogenic.[2][3]

Reaction Pathways and Byproduct Formation

The generation of specific byproducts is intrinsically linked to the reaction mechanism of each ethylating agent. Understanding these pathways is crucial for optimizing reaction conditions and minimizing unwanted side reactions.

This compound

This compound typically undergoes a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks one of the ethyl groups, displacing the neutral and stable diethyl sulfide molecule.

A potential side reaction is an elimination (E2) pathway, particularly with sterically hindered substrates or stronger bases, which would lead to the formation of ethene gas. Thermal decomposition at elevated temperatures can also lead to a mixture of products, including diethyl sulfide and ethyl iodide.

cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway TESI This compound Product Ethyl-Product (Et-Nu) TESI->Product Nu- DES Diethyl Sulfide TESI->DES TESI->DES Ethene Ethene TESI->Ethene Base Nuc Nucleophile (Nu-) Base Base

Reaction pathways of this compound.
Alternative Ethylating Agents

Triethyloxonium tetrafluoroborate (Meerwein's Salt) is a powerful ethylating agent. Its high reactivity stems from the positively charged oxonium ion, making it an excellent electrophile. The primary byproduct is diethyl ether.[1] However, it is highly sensitive to moisture and hydrolyzes to form ethanol and fluoroboric acid.[1]

Diethyl sulfate is another potent and widely used ethylating agent. It reacts with nucleophiles to transfer an ethyl group, forming an ethyl sulfate intermediate which can be hydrolyzed to ethanol and sulfuric acid.[2] Due to its high toxicity and carcinogenic nature, its use requires stringent safety precautions.[2][3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating reaction pathways and quantifying byproducts.

Protocol 1: General Procedure for Ethylation of Phenol
  • Reaction Setup: To a stirred solution of phenol (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the ethylating agent (1.1 mmol).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 60 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired ethyl phenyl ether.

Protocol 2: Byproduct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane). Add an internal standard (e.g., dodecane) of known concentration for quantitative analysis.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.

  • Data Analysis: Identify the peaks corresponding to the ethylated product, unreacted starting material, and byproducts (e.g., diethyl sulfide, diethyl ether) by comparing their mass spectra with a reference library (e.g., NIST). Quantify the components by integrating the peak areas relative to the internal standard.

Protocol 3: Reaction Monitoring by Quantitative ¹H NMR (qNMR)
  • Sample Preparation: In an NMR tube, dissolve a known amount of the starting material and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a ¹H NMR spectrum before the addition of the ethylating agent.

  • Reaction Monitoring: Add the ethylating agent to the NMR tube, and acquire spectra at regular time intervals.

  • Data Analysis: Determine the concentration of reactants, products, and byproducts by integrating their characteristic signals relative to the internal standard.[4][5] This allows for the determination of reaction kinetics and the quantification of all soluble species.

Start Crude Reaction Mixture Dilute Dilute with Solvent Add Internal Standard Start->Dilute GCMS GC-MS Analysis Dilute->GCMS Data Data Acquisition (TIC and Mass Spectra) GCMS->Data Analysis Peak Identification & Quantification Data->Analysis Results Byproduct Profile & Yields Analysis->Results

Workflow for GC-MS Byproduct Analysis.

Conclusion

The selection of an ethylating agent requires a careful evaluation of its reactivity, selectivity, and the byproducts it generates. This compound presents a viable option with a straightforward SN2 reaction pathway, leading primarily to the formation of the desired ethylated product and diethyl sulfide. In comparison, Meerwein's salt offers high reactivity but is sensitive to moisture, while diethyl sulfate is a potent but highly toxic reagent.

The provided experimental protocols for reaction execution and byproduct analysis using GC-MS and qNMR offer a robust framework for researchers to validate these reaction pathways and accurately quantify the performance of each ethylating agent. This data-driven approach will enable the optimization of reaction conditions to maximize yields and minimize undesirable side products, ultimately leading to more efficient and sustainable synthetic processes in drug development and other scientific endeavors.

References

Benchmarking the performance of Triethylsulfonium iodide against newer reagents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of Triethylsulfonium iodide as an ethylidene-transfer reagent in comparison to contemporary synthetic methodologies.

In the landscape of synthetic organic chemistry, the formation of three-membered rings, such as epoxides and cyclopropanes, remains a cornerstone of molecular construction, providing versatile intermediates for the synthesis of complex bioactive molecules. For decades, sulfur ylides have been reliable reagents for such transformations. Among these, this compound has been utilized as a reagent for ethylidene transfer, the process of adding an ethylidene (=CHCH₃) group to a molecule. This guide provides a detailed comparison of this compound with newer, more advanced synthetic methods, offering insights into its performance, applications, and position in the modern synthetic chemist's toolkit.

Performance of this compound: The Corey-Chaykovsky Reaction

This compound functions as a precursor to an ethylidene ylide, which is a reactive intermediate used in the Corey-Chaykovsky reaction. This reaction is a classical method for the synthesis of epoxides from carbonyl compounds and cyclopropanes from α,β-unsaturated carbonyl compounds.

The primary application of this compound is in the transfer of an ethylidene group. When reacted with a strong base, this compound forms the corresponding sulfur ylide. This ylide then acts as a nucleophile, attacking the carbonyl carbon of aldehydes and ketones to form a betaine intermediate, which subsequently undergoes intramolecular substitution to yield an epoxide. In reactions with α,β-unsaturated carbonyls, the ylide participates in a conjugate addition, followed by ring closure to form a cyclopropane ring.

While effective, the use of stoichiometric sulfur ylides like this compound has limitations, including the need for strong bases and the generation of stoichiometric amounts of a dialkyl sulfide byproduct.

Comparative Analysis with Newer Reagents

Modern synthetic chemistry has seen a shift towards catalytic and more stereoselective methods for the formation of epoxides and cyclopropanes. These newer approaches often offer advantages in terms of efficiency, enantioselectivity, and substrate scope over classical stoichiometric ylide chemistry. A direct quantitative comparison with this compound is challenging due to a lack of published head-to-head studies. However, a qualitative and conceptual comparison highlights the advancements in the field.

Reagent/MethodReaction TypeKey AdvantagesKey Disadvantages
This compound Stoichiometric Ylide Reaction- Well-established methodology- Reliable for certain substrates- Stoichiometric use of reagent and base- Limited stereocontrol- Production of stoichiometric byproducts
Catalytic Asymmetric Epoxidation (e.g., Jacobsen-Katsuki, Sharpless) Catalytic Oxidation- High enantioselectivity- Broad substrate scope- Catalytic in nature- Requires specific catalysts- May use peroxides as oxidants
Transition Metal-Catalyzed Cyclopropanation (e.g., using diazo compounds) Catalytic Carbene Transfer- High diastereoselectivity and enantioselectivity- Broad substrate scope- Catalytic in metal- Diazo compounds can be hazardous- Requires transition metal catalysts
Photoredox Catalysis Radical-mediated reactions- Mild reaction conditions- High functional group tolerance- Access to novel reactivity- Requires a photocatalyst and light source- Mechanistically complex

Experimental Protocols

Below is a representative experimental protocol for an ethylidene-transfer reaction using this compound, based on the general procedure for the Corey-Chaykovsky reaction.

Synthesis of an Epoxide from a Ketone

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add this compound (1.1 equivalents) to anhydrous dimethyl sulfoxide (DMSO). Stir the mixture under a nitrogen atmosphere until the salt is completely dissolved.

  • Reaction Initiation: To the solution, add the ketone (1.0 equivalent).

  • Base Addition: Prepare a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous DMSO. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Chemistry

Diagrams of Reaction Pathways and Workflows

To further elucidate the chemical processes and experimental setups, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow reagent_prep 1. Reagent Preparation - Dissolve this compound in dry DMSO under N₂ reaction_init 2. Reaction Initiation - Add ketone to the solution reagent_prep->reaction_init base_add 3. Base Addition - Add K-OtBu solution dropwise reaction_init->base_add monitoring 4. Reaction Monitoring - Stir at room temperature - Monitor by TLC base_add->monitoring workup 5. Work-up - Quench with water - Extract with organic solvent monitoring->workup purification 6. Purification - Column chromatography workup->purification

Figure 1. Experimental workflow for epoxide synthesis.

corey_chaykovsky_epoxidation cluster_reagents Reagents cluster_reaction Reaction Triethylsulfonium\nIodide Triethylsulfonium Iodide Ylide Ethylidene Ylide Triethylsulfonium\nIodide->Ylide + Base Base\n(e.g., K-OtBu) Base (e.g., K-OtBu) Betaine Betaine Intermediate Ylide->Betaine + Ketone Ketone Ketone (R₂C=O) Ketone->Betaine Epoxide Epoxide Betaine->Epoxide - Diethyl Sulfide

Figure 2. Corey-Chaykovsky epoxidation pathway.

comparison_logic cluster_classical cluster_modern classical Classical Methods (e.g., this compound) modern Modern Methods (Catalytic, Stereoselective) classical->modern Advancements in - Efficiency - Stereoselectivity - Sustainability stoichiometric Stoichiometric classical->stoichiometric byproducts Byproducts classical->byproducts catalytic Catalytic modern->catalytic asymmetric Asymmetric modern->asymmetric

Figure 3. Evolution of synthetic methodologies.

Safety Operating Guide

Navigating the Safe Disposal of Triethylsulfonium Iodide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is imperative to handle Triethylsulfonium iodide with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors. In case of a spill, it should be contained and collected using absorbent materials, which must then be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a series of steps designed to minimize risk to personnel and the environment.

  • Waste Identification and Classification : this compound should be classified as a hazardous chemical waste. Due to its organic sulfonium and iodide components, it may be categorized under specific waste codes depending on the jurisdiction. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for the correct waste classification.

  • Containerization : Unused or waste this compound should be stored in its original container if possible, or in a clearly labeled, sealed, and compatible container. The label should prominently display the chemical name ("this compound"), the appropriate hazard symbols, and the date of waste generation.

  • Segregation : This waste must be segregated from other laboratory waste streams, particularly from incompatible materials. Based on information for similar sulfonium salts, this compound may be incompatible with strong oxidizing agents and strong bases[1].

  • Engage a Licensed Waste Disposal Vendor : The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1][2][3] Your institution's EHS department will have established procedures and contracts with such vendors.

  • Documentation : Maintain meticulous records of the waste generated, including the quantity, date of generation, and the name of the personnel responsible. This documentation is essential for regulatory compliance and for the waste disposal vendor.

  • Do Not Dispose Down the Drain : this compound is soluble in water, and its environmental impact has not been fully investigated.[1] Therefore, it should not be disposed of down the sink or in any municipal sewer system.[1]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key information for the closely related compound, Trimethylsulfonium iodide, which can serve as a conservative reference.

PropertyValue (for Trimethylsulfonium iodide)Source
Molecular Formula C3H9IS[3]
CAS Number 2181-42-2[4][5]
Appearance Off-white solid[3]
Solubility Soluble in water[1]
Incompatible Materials Strong oxidizing agents, Strong bases[1]

Experimental Protocols

Currently, there are no standardized experimental protocols for the disposal of this compound beyond the general chemical waste guidelines. The primary "protocol" is the institutional and regulatory procedure for hazardous waste disposal.

Disposal Decision Pathway

The logical flow for making decisions regarding the disposal of this compound is outlined in the diagram below. This visual guide helps to ensure that all critical steps are considered in the correct sequence.

Disposal_Pathway start Start: Have Triethylsulfonium Iodide for Disposal assess Assess Hazards and Consult SDS/Safety Info start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe classify Classify as Hazardous Waste ppe->classify containerize Securely Containerize and Label Waste classify->containerize segregate Segregate from Incompatible Materials containerize->segregate contact_ehs Contact Institutional EHS Department segregate->contact_ehs vendor_pickup Arrange Pickup by Licensed Waste Vendor contact_ehs->vendor_pickup document Complete Waste Disposal Documentation vendor_pickup->document end_node End: Proper Disposal Complete document->end_node

Disposal decision-making workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals when in doubt.

References

Essential Safety and Operational Guidance for Handling Triethylsulfonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal guidance for handling Triethylsulfonium iodide (CAS No. 1829-92-1). Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available safety data, the compound is classified with the following hazards:

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2]

  • May cause respiratory irritation. [1][2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Safety glasses with side-shields or gogglesMust be compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be appropriate for splash hazards.
Skin Protection Chemical-resistant glovesNitrile or other appropriate resistant gloves should be worn. Inspect gloves for integrity before each use.
Laboratory coatA standard lab coat should be worn to protect from incidental contact.
Respiratory Protection NIOSH/MSHA approved respiratorRequired when engineering controls are insufficient to maintain exposure below acceptable levels or when handling large quantities. Use a particulate filter respirator if dust is generated.

Quantitative Data Summary

Comprehensive toxicological data for this compound is limited. The following table summarizes the available physical and chemical properties.

PropertyValueSource
Molecular Formula C6H15ISThermo Fisher Scientific
Molecular Weight 246.15 g/mol Santa Cruz Biotechnology
Appearance White to yellow or orange crystals or powderThermo Fisher Scientific
Solubility Soluble in waterThermo Fisher Scientific
Acute Toxicity (Oral, Dermal, Inhalation) No data availableSanta Cruz Biotechnology
LD50/LC50 Not availableMultiple Safety Data Sheets
Occupational Exposure Limits (PEL, TLV) Not establishedMultiple Safety Data Sheets

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from acquisition to disposal.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Storage cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Verify Functioning Safety Equipment (Fume Hood, Eyewash Station, Safety Shower) a->b c Don Appropriate Personal Protective Equipment (PPE) b->c d Transport Chemical in Secondary Containment c->d Proceed to Handling e Handle in a Well-Ventilated Area (e.g., Chemical Fume Hood) d->e f Avoid Dust Generation e->f g Weigh and Dispense Carefully f->g h Clean Work Area and Equipment g->h After Use i Store in a Tightly Closed Container h->i j Store in a Cool, Dry, Well-Ventilated Place i->j k Keep Away from Oxidizing Agents j->k l Collect Waste in a Labeled, Sealed Container k->l For Waste m Dispose of as Hazardous Waste l->m n Follow Institutional and Local Regulations m->n

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.